(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Amino-3-hydroxypiperidine Scaffold
(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry.[1] Its rigid piperidine core, decorated with strategically placed amino and hydroxyl groups in a specific stereochemical arrangement, makes it a valuable precursor for the synthesis of complex biologically active molecules.[2][3] The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen ensures stability and allows for controlled manipulation during synthetic sequences.[2] This guide provides a comprehensive overview of the properties, synthesis, and applications of this key intermediate, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific intermediate is not widely published due to its nature as a non-commercial synthetic precursor, its properties can be reliably inferred from its structure and data from closely related analogues.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Expected Value | Source/Justification |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [Calculated] |
| Molecular Weight | 250.29 g/mol | [Calculated] |
| Appearance | Expected to be a solid | General property of similar small molecules |
| Melting Point | Not reported; likely >70 °C | Based on related aminopiperidines |
| Boiling Point | Not reported; high due to functional groups | Inferred from structure |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General solubility of protected amino alcohols |
| pKa (amino group) | ~8.5 - 9.5 (estimated) | Typical for a secondary amine in a piperidine ring |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (around 7.3 ppm), the benzylic protons of the Cbz group (around 5.1 ppm), and a series of multiplets in the piperidine ring region (typically 1.5-4.0 ppm). The protons on the carbons bearing the hydroxyl and amino groups would appear as distinct multiplets.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons of the benzyl group, the carbonyl carbon of the Cbz group (around 155 ppm), and the aliphatic carbons of the piperidine ring.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3400 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), and a strong C=O stretch from the carbamate (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns such as the loss of the benzyl group.
Synthesis of the 4-Amino-3-hydroxypiperidine Core
The stereoselective synthesis of the (3S,4S)-4-amino-3-hydroxypiperidine core is a key challenge, and several strategies have been developed.[4][5] One effective approach involves the use of a chiral starting material to control the stereochemistry. The following is a representative, multi-step synthesis adapted from methodologies for creating similar chiral aminopiperidines.[6]
Workflow for the Synthesis of a Chiral 4-Amino-3-hydroxypiperidine Intermediate
Caption: Representative synthetic workflow for the target molecule.
Experimental Protocol (Representative)
-
Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine: N-Cbz-1,2,3,6-tetrahydropyridine is dissolved in a chlorinated solvent like dichloromethane. An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C. The reaction is stirred and allowed to warm to room temperature until the starting material is consumed (monitored by TLC). The resulting epoxide, N-Cbz-3,4-epoxypiperidine, is then isolated after a standard aqueous workup and purification.
-
Regioselective Azide Opening: The epoxide is dissolved in a protic solvent mixture, such as ethanol/water. Sodium azide (NaN₃) and a mild acid catalyst like ammonium chloride (NH₄Cl) are added. The mixture is heated to reflux to facilitate the regioselective opening of the epoxide ring by the azide nucleophile, yielding (3S,4S)-benzyl 4-azido-3-hydroxypiperidine-1-carboxylate. The desired stereochemistry is achieved through an SN2-type attack on the less hindered carbon of the epoxide.
-
Reduction of the Azide: The azido-alcohol intermediate is dissolved in a solvent like methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or using a Parr hydrogenator. This reduces the azide group to a primary amine, yielding the final product, this compound. The product is purified by chromatography.
Application in the Synthesis of DPP-4 Inhibitors
The primary utility of this compound lies in its role as a key fragment for the synthesis of DPP-4 inhibitors.[7][8][9][10] These drugs are a major class of oral antihyperglycemic agents for the treatment of type 2 diabetes.
Mechanism of DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.
Caption: Mechanism of action of DPP-4 inhibitors.
Representative Synthesis of a DPP-4 Inhibitor
The following scheme illustrates a common synthetic strategy where the amino group of the piperidine core is coupled with a suitable electrophile to construct the final DPP-4 inhibitor. This example is representative of how this compound would be utilized.
Workflow for DPP-4 Inhibitor Synthesis
Caption: General workflow for synthesizing a DPP-4 inhibitor.
Experimental Protocol (Representative)
-
Amide Coupling/Nucleophilic Substitution: this compound and a suitable electrophilic partner (e.g., a chloropyrimidine derivative) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the acid produced during the reaction. The mixture is heated to drive the reaction to completion.
-
Cbz Deprotection: The resulting coupled product is then deprotected to reveal the free piperidine nitrogen. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like ethanol. This step removes the Cbz group as toluene and carbon dioxide, yielding the final active pharmaceutical ingredient.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and functional group arrangement provide a robust platform for the construction of complex drug molecules, most notably DPP-4 inhibitors. Understanding its properties, synthesis, and applications is crucial for researchers and scientists working at the forefront of drug discovery and development.
References
- Ortiz, A., Young, I. S., Sawyer, J. R., Hsiao, Y., Singh, A., Sugiyama, M., Corbett, R. M., Chau, M., Shi, Z., & Conlon, D. A. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253–5257.
- Ortiz, A., et al. (2012).
- 960化工网. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- Veselov, I. S., et al. (2019). Regio- and stereoselective synthesis of the iminosugars 4-substituted 1-benzylpiperidine-3,5-diols.
- ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2).
- MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 329-333.
- AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation.
- OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- PubChem. (n.d.). 4-Cbz-aminopiperidine.
- PubMed. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole.
- LookChem. (n.d.). Cas 1007596-63-5,benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- PubChem. (n.d.). 1-Boc-4-Cbz-amino-piperidine.
- PubChem. (n.d.). 1-Aminopiperidine.
- ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- ChemUniverse. (n.d.). (3s,4r)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate.
- PubChem. (n.d.). n-Cbz-3-hydroxypiperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Dana Bioscience. (n.d.). (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol.
- PubMed. (2002). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors.
Sources
- 1. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. peptide.com [peptide.com]
An In-Depth Technical Guide to (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate: Structure, Synthesis, and Application
Abstract
(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined piperidine core, adorned with strategically placed amino and hydroxyl functionalities, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its core structural features, including stereochemistry and conformational analysis. Furthermore, it outlines a representative synthetic protocol and details the analytical techniques crucial for its characterization. The document culminates in a discussion of its primary application as a key precursor in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a significant class of therapeutics for type 2 diabetes.
Introduction: The Significance of a Chiral Scaffold
The piperidine ring is a privileged scaffold in drug discovery, present in a vast number of approved therapeutic agents. The introduction of specific stereochemistry and functional groups onto this ring system allows for precise three-dimensional interactions with biological targets, such as enzyme active sites and receptors. The title compound, this compound, is distinguished by its cis-relationship between the C3-hydroxyl and C4-amino groups, both with defined (S) stereochemistry.[1] This specific arrangement is crucial for its utility as a precursor in creating new drugs with potential therapeutic applications.[1] The nitrogen of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group, which provides stability during synthetic manipulations and can be readily removed under specific conditions.[1]
This molecule has garnered significant interest primarily for its role as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[2][3] DPP-4 inhibitors, such as omarigliptin, are a class of oral antihyperglycemic agents that have become a cornerstone in the management of type 2 diabetes.[2][3] The precise stereochemistry of the 3-hydroxy-4-amino-piperidine core is essential for potent and selective inhibition of the DPP-4 enzyme.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below.
Core Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | [4] |
| CAS Number | 1007596-63-5 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][4] |
| Molecular Weight | 250.29 g/mol | [1] |
Physicochemical Properties (Predicted & Experimental)
| Property | Value | Notes |
| Appearance | Solid | Typically a white to off-white solid. |
| Melting Point | 70-75 °C | For the unprotected 4-Amino-3-hydroxypiperidine.[5] |
| Storage Temp. | 2-8°C | Recommended for maintaining stability.[5] |
Stereochemistry and Conformational Analysis
The biological activity derived from this scaffold is intrinsically linked to its three-dimensional structure. The (3S,4S) configuration dictates a specific spatial arrangement of the key functional groups.
Absolute and Relative Configuration
The molecule possesses two chiral centers at the C3 and C4 positions of the piperidine ring.
-
Absolute Stereochemistry : Both centers are of the (S) configuration.
-
Relative Stereochemistry : The hydroxyl group at C3 and the amino group at C4 are on the same side of the piperidine ring, defining a cis relationship.
This cis-stereochemistry is a critical design element for its application in DPP-4 inhibitors, enabling optimal hydrogen-bonding interactions within the enzyme's active site.
Conformational Preference
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For the (3S,4S) isomer, two chair conformations are possible. The preferred conformation aims to place the larger substituents in the more stable equatorial positions.
In the case of the Cbz-protected piperidine, the large benzyl carbamate group on the ring nitrogen will influence the ring conformation. However, considering the substituents on the carbon atoms, the equilibrium will favor the conformation that minimizes 1,3-diaxial interactions. For a cis-3,4-disubstituted piperidine, one substituent will be axial and the other equatorial in the most stable chair form. Computational studies and NMR analysis of similar fluorinated piperidines suggest that factors like charge-dipole interactions and hyperconjugation can lead to a preference for an axial orientation of electronegative groups.[6] A detailed conformational analysis using NMR coupling constants would be required to definitively assign the preferred conformation in solution.
Diagram: Key Structural Features of this compound
Caption: Key structural elements of the title compound.
Synthesis and Characterization
The stereoselective synthesis of this molecule is non-trivial and is a key aspect of its value. Several strategies can be employed to control the stereochemistry.[7]
Representative Synthetic Protocol
While multiple routes exist, a common strategy involves the stereoselective reduction of a protected 4-amino-3-oxopiperidine precursor or the ring-opening of a chiral epoxide. A representative, conceptual workflow is outlined below. This protocol is based on general methods for synthesizing chiral aminopiperidines.[7]
Workflow: Stereoselective Synthesis
Caption: Conceptual workflow for stereoselective synthesis.
Experimental Steps (Illustrative):
-
Preparation of a Chiral Piperidone Intermediate: A suitable chiral starting material, such as L-aspartic acid, can be converted through a series of steps including methylation, reduction, and cyclization to form a chiral piperidone precursor.[1]
-
Nitrogen Protection: The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM).
-
Stereoselective Reduction: The key stereochemistry-defining step involves the reduction of a ketone at the C3 position. The use of a stereoselective reducing agent is critical to achieve the desired (3S) hydroxyl configuration. This could involve catalytic asymmetric hydrogenation or the use of chiral hydride reagents.
-
Deprotection/Final Modification (if necessary): If other protecting groups were used for the amino functionality, they are selectively removed.
-
Purification: The final product is purified using techniques such as flash column chromatography or recrystallization to yield the highly pure (3S,4S) isomer.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the final compound.
| Technique | Expected Observations |
| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and a complex set of multiplets for the piperidine ring protons. The chemical shifts and, critically, the coupling constants (J-values) between the protons on C3 and C4 can help confirm the cis stereochemistry. |
| ¹³C NMR | The spectrum will display distinct signals for each carbon atom. Key signals would include those for the carbonyl of the carbamate (~155 ppm), the aromatic carbons (~127-136 ppm), the benzylic CH₂ (~67 ppm), and the piperidine ring carbons, including the C-OH and C-NH₂ carbons (typically in the 50-70 ppm range). |
| Mass Spectrometry | Electrospray ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺ at m/z 251.3. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |
| Chiral HPLC | To confirm the enantiomeric purity, analysis on a chiral stationary phase is essential. The desired (3S,4S) enantiomer should appear as a single, sharp peak, well-resolved from its (3R,4R) counterpart. |
Application in Drug Development: A DPP-4 Inhibitor Precursor
The primary and most significant application of this compound is as a key building block for the synthesis of DPP-4 inhibitors.[2]
Mechanism of DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[2] These hormones are crucial for glucose homeostasis as they stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced insulin release and better glycemic control in patients with type 2 diabetes.[2][3]
Diagram: Role in DPP-4 Inhibitor Synthesis
Caption: Synthetic pathway from the title compound to a DPP-4 inhibitor.
Case Study: Omarigliptin (MK-3102)
Omarigliptin is a long-acting, once-weekly DPP-4 inhibitor approved for the treatment of type 2 diabetes.[2] Its synthesis relies on a highly functionalized chiral intermediate. While the final drug contains a tetrahydropyran ring, the stereochemical principles embodied in the 3-amino-4-hydroxypiperidine scaffold are highly relevant to the design and synthesis of such complex molecules. The development of efficient, stereoselective routes to these core structures is a critical focus of process chemistry in pharmaceuticals.[2][3] The synthesis of omarigliptin involves the coupling of a key tetrahydropyran intermediate with a pyrazole fragment, a process that underscores the importance of having robust methods to create such chiral building blocks.[2][3]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined drug candidates. Its rigid piperidine framework and precisely oriented functional groups provide an ideal starting point for constructing molecules that can interact with high specificity and affinity to biological targets. The continued importance of chiral piperidines in drug discovery, particularly in metabolic diseases, ensures that this valuable building block and the methodologies for its synthesis will remain a subject of intense interest for researchers, scientists, and drug development professionals.
References
- LookChem. Cas 1007596-63-5, benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate.
- PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information.
- Humphrey, G. R., et al. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. ACS Omega.
- Donohoe, T. J., et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. 2012.
- PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information.
- Xu, F., et al. Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development.
- Nuti, F., et al. Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H-[1][2][8]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.
- ChemUniverse. (3s,4r)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate.
- MDPI. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives.
- ResearchGate. Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis.
- ACS Publications.
- PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
- ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- Chemdad. 4-Amino-3-hydroxypiperidine.
- ResearchGate. Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate 97% | CAS: 1932598-12-3 | AChemBlock [achemblock.com]
- 5. 4-Amino-3-hydroxypiperidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Intermediate: A Technical Guide to the Biological Significance of (3S,4S)-Benzyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate
A Foreword for the Researcher
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is one of precision, foresight, and a deep understanding of molecular interactions. The success of this journey often hinges on the strategic design and synthesis of key chiral intermediates. This guide is dedicated to one such molecule: (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate . While not a therapeutic agent in its own right, its biological significance is immense, serving as a critical building block in the synthesis of potent and selective enzyme inhibitors. This document provides an in-depth exploration of its role, primarily in the context of developing treatments for type 2 diabetes, for an audience of researchers, medicinal chemists, and drug development professionals.
Introduction to a Cornerstone Intermediate
This compound is a chiral heterocyclic compound featuring a piperidine core.[1][2] Its defining characteristics are the specific cis stereochemical orientation of the amino and hydroxyl groups at the 3 and 4 positions, respectively, and the presence of a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen.[1] This precise three-dimensional arrangement is not accidental; it is a deliberately designed feature that is paramount to its utility in asymmetric synthesis.
The primary and most notable application of this compound is as a key intermediate in the synthesis of Alogliptin , a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][4] Alogliptin is an established therapeutic agent for the management of type 2 diabetes mellitus.[3][4] Therefore, the biological activity of the title compound is best understood through the lens of the biological target and mechanism of action of the final drug product it so elegantly helps to create.
The Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)
To appreciate the significance of our intermediate, we must first understand the enzyme it helps to target. Dipeptidyl peptidase-4 (also known as DPP-4 or CD26) is a serine exopeptidase that plays a crucial role in glucose metabolism.[5][6] It is found in numerous tissues and in a soluble form in plasma.[7]
The primary physiological function of DPP-4 is the inactivation of a class of peptide hormones known as incretins . The two most important incretins in glucose homeostasis are:
-
Glucagon-Like Peptide-1 (GLP-1)
-
Glucose-Dependent Insulinotropic Polypeptide (GIP)
Both GLP-1 and GIP are released from the gastrointestinal tract in response to food intake. They act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[5][7] GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, reduces gastric emptying, and promotes satiety.
DPP-4 rapidly cleaves these incretin hormones, leading to their inactivation and a very short plasma half-life.[5] In individuals with type 2 diabetes, the incretin effect is often diminished. Therefore, inhibiting DPP-4 presents a compelling therapeutic strategy. By blocking the action of DPP-4, the physiological levels of active GLP-1 and GIP are increased and their duration of action is prolonged. This, in turn, enhances glucose-dependent insulin secretion, suppresses excessive glucagon release, and ultimately leads to improved glycemic control with a low risk of hypoglycemia.[4][7]
Mechanism of Action: An Inferred Biological Role
The biological "activity" of this compound is realized upon its incorporation into the final Alogliptin molecule. Alogliptin is a competitive, reversible inhibitor of the DPP-4 enzyme.[5] The piperidine core, derived from our intermediate, is crucial for binding to the active site of DPP-4.
The active site of DPP-4 can be broadly divided into several subsites (S1, S2, etc.). The aminopiperidine moiety of Alogliptin is designed to interact with the S1 and S2 subsites, which are critical for substrate recognition and binding. The specific (3S,4S) stereochemistry ensures an optimal geometric fit within these pockets, maximizing binding affinity and inhibitory potency. The primary amine of the piperidine ring is thought to form key interactions, including hydrogen bonds, with residues such as Glu205, Glu206, and Tyr662 in the active site.[7]
The inhibition of DPP-4 by Alogliptin sets off a cascade of beneficial downstream effects for glycemic control, as illustrated in the pathway diagram below.
The Imperative of Stereochemistry: A Structure-Activity Relationship Perspective
The precise stereoconfiguration of this compound is fundamental to the biological efficacy of the final drug product. The spatial arrangement of the amino and hydroxyl groups dictates how the molecule, once integrated into Alogliptin, can orient itself within the complex topography of the DPP-4 active site.
-
The (3S,4S) Advantage: This specific cis configuration allows the amino group to be presented in a manner that facilitates optimal hydrogen bonding and ionic interactions with key amino acid residues in the S1 subsite of DPP-4. The hydroxyl group, in turn, can form additional interactions that contribute to binding affinity and selectivity.
-
Other Diastereomers: A change in stereochemistry, for instance to a trans configuration (e.g., 3R,4S), would alter the spatial relationship between the amino and hydroxyl groups. This would lead to a suboptimal fit in the enzyme's active site, resulting in a significant loss of inhibitory potency. This high degree of stereospecificity is a hallmark of many enzyme-inhibitor interactions and underscores the necessity of using enantiomerically pure intermediates in drug synthesis.
Synthesis and Application in Drug Development
The value of this compound lies in its successful application in the synthesis of Alogliptin. The overall process involves the coupling of this chiral aminopiperidine fragment with a substituted pyrimidinedione core.
Illustrative Synthetic Workflow
The synthesis of Alogliptin from its key intermediates can be conceptually outlined as follows. This workflow highlights the critical step where our title compound is introduced.
Protocol: Synthesis of Alogliptin from Key Intermediates
The following is a representative protocol based on established synthetic routes.[4][8] Note: This is an illustrative procedure for informational purposes. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
-
Preparation of the Pyrimidinedione Intermediate:
-
The synthesis typically begins with the alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile.[8] This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).[8] This yields the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[3][9]
-
-
Deprotection of the Aminopiperidine Intermediate:
-
The Cbz protecting group on this compound is removed to liberate the free secondary amine. This is commonly achieved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This step yields (3S,4S)-3-hydroxypiperidin-4-amine. Note: In many patented syntheses, the commercially available (R)-3-aminopiperidine is used directly, implying that the hydroxylation and protection/deprotection steps are part of the synthesis of the chiral amine starting material itself. For the purpose of this guide, we focus on the coupling step. Let's consider the direct use of (R)-3-aminopiperidine, which is structurally related and serves the same function in the final coupling.
-
-
Nucleophilic Aromatic Substitution (Coupling Reaction):
-
To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a solvent system such as aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride.[4][10]
-
Add a base, for example, potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), to neutralize the hydrochloride salt and facilitate the nucleophilic attack.[4][10]
-
Heat the reaction mixture to reflux and monitor its completion using an appropriate analytical technique (e.g., HPLC or TLC).
-
Upon completion, the reaction is worked up. This typically involves cooling, filtration, and purification steps to isolate the Alogliptin free base.
-
-
Salt Formation (Optional but common):
-
For improved stability and handling properties, the Alogliptin free base is often converted to a pharmaceutically acceptable salt. For Alogliptin benzoate, a solution of benzoic acid in a solvent like ethanol is added to the free base, causing the benzoate salt to precipitate.[4]
-
The resulting solid is collected by filtration, washed, and dried under vacuum.
-
Quantitative Data: The End Result of a Chiral Intermediate
The efficacy of a drug is quantified by its potency and selectivity. The use of the stereochemically pure (3S,4S)-aminohydroxypiperidine scaffold is directly reflected in the impressive biological data for Alogliptin.
| Parameter | Value | Target | Significance |
| IC₅₀ for DPP-4 | <10 nM | Dipeptidyl Peptidase-4 | Indicates very high potency of inhibition. |
| Selectivity | >10,000-fold | DPP-8 and DPP-9 | Demonstrates high selectivity for the target enzyme over closely related proteases, which is crucial for minimizing off-target side effects. |
Data are representative values from published literature.
Conclusion
This compound stands as a testament to the enabling power of chiral intermediates in modern medicinal chemistry. Its biological significance is not derived from its own interaction with biological systems, but from the high degree of potency and selectivity it confers upon the final drug molecule, Alogliptin. The specific (3S,4S) stereochemistry is a critical design element that ensures an optimal fit into the active site of the DPP-4 enzyme, leading to a highly effective therapeutic for type 2 diabetes. This guide has aimed to provide researchers and drug development professionals with a comprehensive understanding of how a strategically designed, non-pharmacologically active intermediate can be the cornerstone of a successful therapeutic agent.
References
- Biftu, T. et al. (2009). Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 19(7), 1795-1798.
- El-Sayed, N. S. et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. BenchChem.
- Wallace, M. B. et al. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Journal of Medicinal Chemistry, 48(9), 3240-3250.
- BenchChem. (2025). The Discovery and Synthesis of Alogliptin: A Technical Guide. BenchChem.
- Google Patents. (2014).
- Abu Khalaf, R. et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 70(4), 459-476.
- Javaid, A. et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
- LookChem. (n.d.). Cas 1007596-63-5, benzyl (3S,4S)
- Google Patents. (2021).
- Google Patents. (2014).
- BenchChem. (n.d.). (3R,4R)
- Advanced ChemBlocks. (n.d.). benzyl (3S,4S)
- BenchChem. (n.d.).
- ChemUniverse. (n.d.). (3s,4r)-benzyl 3-((tert-butoxycarbonyl)amino)
- Echemi. (n.d.). benzyl (3S,4S)
- Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Podyomov, L. et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Sigma-Aldrich. (n.d.).
- Akopyan, A. V. et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oatext.com [oatext.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 9. CN104151253A - Synthesis method of Alogliptin intermediate - Google Patents [patents.google.com]
- 10. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
(3S,4S)-Benzyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate: A Whitepaper on its Hypothesized Mechanism of Action as a Dipeptidyl Peptidase-4 Inhibitor
Abstract
(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative that, while currently utilized primarily as a versatile building block in pharmaceutical synthesis, possesses structural motifs strongly indicative of a specific pharmacological activity.[1][2] This technical guide posits a well-defined, albeit hypothesized, mechanism of action for this compound as a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Drawing upon extensive structure-activity relationship (SAR) data from the broader class of piperidine-based DPP-4 inhibitors, this whitepaper will deconstruct the molecular features of the title compound, propose a detailed binding model within the DPP-4 active site, and provide a comprehensive roadmap for the experimental validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics for type 2 diabetes.
Introduction: The Emerging Role of a Synthetic Intermediate
This compound is a molecule of interest in medicinal chemistry, largely recognized for its utility in the synthesis of more complex bioactive compounds.[1][2] Its rigid piperidine scaffold, coupled with stereochemically defined amino and hydroxyl functionalities, makes it an attractive starting material for creating diverse chemical libraries. However, to view this compound merely as a synthetic intermediate is to overlook the pharmacological potential inherent in its structure.
The piperidine core is a privileged scaffold in drug discovery, and the specific arrangement of substituents in this compound bears a striking resemblance to known inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism is the basis for the "gliptin" class of drugs, which are established therapeutics for the management of type 2 diabetes mellitus.[4][5]
This guide will therefore explore the scientifically grounded hypothesis that this compound functions as a DPP-4 inhibitor. We will delve into the mechanistic underpinnings of this hypothesis, grounded in the established principles of DPP-4 inhibitor SAR, and outline the necessary experimental framework to validate this proposed mechanism of action.
Hypothesized Mechanism of Action: Competitive Inhibition of DPP-4
We propose that this compound acts as a competitive inhibitor by binding to the active site of the DPP-4 enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates, GLP-1 and GIP. The key to this hypothesis lies in the interaction of the compound's functional groups with the specific subsites of the DPP-4 active site, namely the S1, S2, and S2 extensive subsites.[4][6]
Key Molecular Interactions with the DPP-4 Active Site
The binding of this compound to the DPP-4 active site is likely mediated by a series of specific, non-covalent interactions:
-
The Protonated 4-Amino Group: This positively charged group is hypothesized to form a crucial salt bridge with the negatively charged carboxylate side chains of two key glutamate residues, Glu205 and Glu206, in the S2 subsite. This interaction is a hallmark of many known DPP-4 inhibitors and serves as a primary anchor for the ligand in the active site.
-
The Piperidine Ring: The rigid chair conformation of the piperidine ring is expected to fit snugly within the S1 and S2 subsites, providing a stable scaffold for the presentation of the key interacting functional groups.
-
The 3-Hydroxyl Group: The hydroxyl group, with its (3S,4S) stereochemistry, is positioned to form a hydrogen bond with the side chain of Tyr662 in the S1 subsite. This interaction would further stabilize the binding of the compound.
-
The Benzyl Carboxylate Group: This bulky, hydrophobic group is hypothesized to occupy the S1 subsite, a large, hydrophobic pocket. The benzyl ring can engage in favorable hydrophobic interactions with residues such as Tyr666 and Trp629.[7][8] The carbonyl oxygen of the carboxylate may also form a hydrogen bond with the backbone NH of Tyr631.[3]
Visualizing the Hypothesized Binding Mode
The following diagram, generated using Graphviz, illustrates the proposed interactions between this compound and the key residues of the DPP-4 active site.
Caption: Hypothesized binding of the compound in the DPP-4 active site.
Structure-Activity Relationship (SAR) Insights
The proposed mechanism of action is strongly supported by the established SAR for piperidine-based DPP-4 inhibitors.
-
Stereochemistry is Crucial: The (3S,4S) stereochemistry is critical for optimal binding. The alternative stereoisomers would likely result in a significant loss of potency due to improper positioning of the amino and hydroxyl groups for interaction with the key residues in the active site.
-
The Necessity of the Amino Group: The 4-amino group is arguably the most critical pharmacophoric element. Its ability to form a salt bridge with Glu205/206 is a primary driver of binding affinity.[3]
-
The Role of the Hydroxyl Group: The 3-hydroxyl group contributes to both binding affinity and selectivity through hydrogen bonding. Its removal or modification would be expected to decrease inhibitory activity.
-
The Benzyl Carboxylate Moiety: While the benzyl group provides favorable hydrophobic interactions, modifications to this part of the molecule could be explored to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of fluorine atoms to the phenyl ring has been shown in other DPP-4 inhibitors to increase potency.[3]
Experimental Protocols for Hypothesis Validation
To empirically validate the hypothesized mechanism of action, a series of well-defined in vitro and cell-based assays are required.
In Vitro DPP-4 Inhibition Assay
This assay will determine the concentration of this compound required to inhibit 50% of the DPP-4 enzyme activity (IC50). A fluorometric assay using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a robust and widely used method.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA). Dilute to 1X with HPLC-grade water for use.[10]
-
Reconstitute recombinant human DPP-4 enzyme in 1X DPP Assay Buffer to a working concentration (e.g., 10 ng/mL).
-
Prepare a stock solution of Gly-Pro-AMC substrate in DMSO (e.g., 10 mM) and dilute to a working concentration (e.g., 100 µM) in 1X DPP Assay Buffer.[9]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X DPP Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.
-
Prepare a positive control inhibitor, such as Sitagliptin, in a similar manner.[11]
-
-
Assay Procedure:
-
In a 96-well black microplate, add 30 µL of 1X DPP Assay Buffer, 10 µL of the diluted DPP-4 enzyme, and 10 µL of the test compound or control inhibitor solution to the sample wells.[11]
-
For 100% activity wells, add 10 µL of the solvent used for the inhibitor. For background wells, add 40 µL of assay buffer and 10 µL of the solvent.[11]
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[11]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[11]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of sample well / Fluorescence of 100% activity well)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling against DPP-8 and DPP-9
To assess the selectivity of the compound, its inhibitory activity against the closely related proteases DPP-8 and DPP-9 should be determined. A lack of selectivity against these enzymes has been a concern in the development of some DPP-4 inhibitors.
Protocol:
The protocol is analogous to the DPP-4 inhibition assay, with the following modifications:
-
Use recombinant human DPP-8 and DPP-9 enzymes at their optimal concentrations (e.g., 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9).[12]
-
The same Gly-Pro-AMC substrate can be used, although the optimal substrate concentration may vary.[13]
-
Determine the IC50 values for the test compound against DPP-8 and DPP-9.
-
Calculate the selectivity ratios (IC50 for DPP-8 / IC50 for DPP-4 and IC50 for DPP-9 / IC50 for DPP-4). A higher ratio indicates greater selectivity for DPP-4.
Cell-Based GLP-1 Secretion Assay
This assay will determine if the compound can potentiate GLP-1 secretion in a cellular context, which would be a downstream consequence of DPP-4 inhibition. The murine enteroendocrine STC-1 cell line is a commonly used model for studying GLP-1 release.[2][14]
Protocol:
-
Cell Culture and Plating:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[15]
-
Seed the cells in a 24-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells twice with a HEPES buffer.
-
Pre-incubate the cells in HEPES buffer for 30 minutes at 37°C to establish a baseline.[14]
-
Remove the buffer and add fresh HEPES buffer containing a stimulant (e.g., 10 mM glucose + 10 µM forskolin) with or without various concentrations of this compound.[16]
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and add a protease inhibitor cocktail (including a DPP-4 inhibitor to prevent ex vivo degradation of secreted GLP-1).[15]
-
-
GLP-1 Quantification:
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[15]
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] | [Calculated Ratio] |
| Sitagliptin (Positive Control) | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] |
Interpretation: A low nanomolar IC50 value for DPP-4 would support the hypothesis that the compound is a potent inhibitor. High selectivity ratios (>>100-fold) would indicate a favorable safety profile with respect to DPP-8 and DPP-9 inhibition.
Table 2: Effect on GLP-1 Secretion in STC-1 Cells
| Treatment | GLP-1 Secretion (pM/mg protein) | Fold Increase over Stimulated Control |
| Basal (No Stimulant) | [Experimental Value] | N/A |
| Stimulated Control (Glucose + Forskolin) | [Experimental Value] | 1.0 |
| Stimulated + 1 µM this compound | [Experimental Value] | [Calculated Value] |
| Stimulated + 10 µM this compound | [Experimental Value] | [Calculated Value] |
Interpretation: A statistically significant, dose-dependent increase in GLP-1 secretion in the presence of the test compound would provide strong evidence for its activity in a cellular context, consistent with the inhibition of DPP-4.
Conclusion and Future Directions
This whitepaper has presented a compelling, evidence-based hypothesis for the mechanism of action of this compound as a competitive inhibitor of DPP-4. The proposed binding mode is well-supported by the known structure-activity relationships of this class of inhibitors, and a clear experimental path to validate this hypothesis has been outlined.
Successful validation of this hypothesis would elevate this compound from a mere synthetic intermediate to a promising lead compound for the development of novel anti-diabetic agents. Future research should focus on:
-
Lead Optimization: Modifying the benzyl carboxylate group to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to lower blood glucose levels in animal models of type 2 diabetes.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.
The work outlined herein provides a solid foundation for the further investigation of this compound and highlights the potential for uncovering novel therapeutic agents from the vast landscape of chemical building blocks.
References
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health.
- Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. National Institutes of Health.
- In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol.
- Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice. National Institutes of Health.
- Looking for DPP8 & DPP9 inhibitory assay procedures to know selectivity of our ligands towards DPP4? ResearchGate.
- Effects of GLP-1 and GIP on cholinergic-induced contractility in isolated jejunal muscle from obese patients with and without type 2 diabetes mellitus. Frontiers.
- ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. ResearchGate.
- Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. National Institutes of Health.
- A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. PubMed.
- Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors. PubMed.
- Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. National Institutes of Health.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health.
- Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells. National Institutes of Health.
- Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. PubMed.
- Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. ACS Publications.
- Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells in. Journal of Molecular Endocrinology.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health.
- substituted-4-(substituted phenyl) Butanamides as Dipeptidyl Peptidase-IV Inhibitors Using 3D-QSAR and Molecular Docking Approaches. Indian Journal of Pharmaceutical Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chiral 4-Amino-3-hydroxypiperidine Derivatives in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The chiral 4-amino-3-hydroxypiperidine scaffold represents a quintessential "privileged substructure" in modern medicinal chemistry. Its inherent conformational rigidity, combined with the stereochemically defined presentation of a vicinal amino alcohol moiety, provides an exceptional platform for creating high-affinity, selective ligands for a range of biological targets. This guide offers a comprehensive technical overview of this vital chemical core. We will dissect the nuanced stereocontrolled synthetic strategies required for its preparation, detail the analytical methodologies crucial for its characterization, and explore its profound impact on drug discovery through in-depth case studies of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and C-C Chemokine Receptor 5 (CCR5) antagonists. The causality behind experimental choices, detailed protocols, and structure-activity relationship (SAR) analyses are presented to provide a field-proven perspective for professionals in drug development.
Introduction: The Privileged Scaffold in Modern Drug Discovery
Significance of Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products. Its saturated, six-membered ring structure can adopt a stable chair conformation, which serves to decrease the entropic penalty of binding to a biological target by pre-organizing appended functional groups in well-defined three-dimensional space. This inherent structural feature makes it an ideal scaffold for projecting substituents toward specific binding pockets in enzymes and receptors[1].
The Emergence of the Chiral 4-Amino-3-hydroxypiperidine Core
By functionalizing the piperidine ring with an amino group at the C-4 position and a hydroxyl group at the C-3 position, a potent pharmacophore is created. The vicinal amino alcohol motif is a classic hydrogen-bonding cassette capable of forming multiple, specific interactions with protein active sites[2]. The true power of this scaffold is unlocked when the absolute stereochemistry at both the C-3 and C-4 positions is precisely controlled.
Stereochemistry and its Profound Impact on Biological Activity
The relative and absolute configuration of the hydroxyl and amino groups dictates their spatial orientation, which in turn governs the molecule's ability to engage with its biological target. For instance, a cis-(3R,4S) configuration will present a completely different pharmacophoric profile than a trans-(3R,4R) configuration. This stereochemical precision is critical for achieving high potency and selectivity, as even the "wrong" enantiomer can be inactive or, in some cases, exhibit off-target toxicity[2][3]. Consequently, the development of robust stereocontrolled synthetic methods is paramount.
Synthetic Strategies for Stereocontrolled Access
Overview of Synthetic Challenges
The primary challenge in synthesizing these derivatives lies in the precise installation of two contiguous stereocenters on the piperidine ring. Chemists have developed several elegant strategies to address this, which can be broadly categorized into chiral pool synthesis, asymmetric synthesis, and resolution techniques[3].
Chiral Pool Synthesis
This approach leverages readily available, inexpensive chiral starting materials, such as carbohydrates or amino acids. A notable strategy employs 2-deoxy-D-ribose to construct the piperidine core, where the sugar's inherent stereochemistry is transferred to the final product[3].
Caption: Key strategic pathways to access chiral 4-amino-3-hydroxypiperidine derivatives.
Asymmetric Synthesis Approaches
These methods create the desired stereocenters from prochiral precursors using chiral catalysts or reagents.
-
2.3.1 Catalytic Asymmetric Hydrogenation: A powerful technique involves the asymmetric hydrogenation of a suitably protected 4-amino-3-hydroxypyridine precursor using a chiral rhodium or ruthenium catalyst. The choice of chiral ligand is critical for inducing high enantioselectivity[3].
-
2.3.2 Enantioselective Aminohydroxylation: The Sharpless asymmetric aminohydroxylation can be employed on a protected dehydropiperidine to install both the amino and hydroxyl groups in a single, stereocontrolled step.
Resolution of Racemates
In this classical approach, a racemic mixture of the 4-amino-3-hydroxypiperidine is treated with a chiral resolving agent, such as tartaric acid or D-pyroglutamic acid, to form diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt.
This protocol is a representative example for obtaining a key intermediate.
Step 1: Resolution of (±)-3-hydroxypiperidine
-
To a stirred solution of (±)-3-hydroxypiperidine (400 kg) in 95% ethanol (500 L), add D-pyroglutamic acid (225 kg).
-
Heat the mixture to reflux until a clear solution is obtained.
-
Cool the solution to -5 °C and allow it to stand for 1 hour to facilitate crystallization.
-
Filter the resulting solid, wash the filter cake with chilled water, and dry to afford (S)-3-hydroxypiperidine D-pyroglutamate salt. The causality for this step is based on the differential solubility of the formed diastereomeric salts.
Step 2: N-Boc Protection
-
In a reactor, suspend the (S)-3-hydroxypiperidine D-pyroglutamate salt (200 kg) in water (500 L).
-
Add sodium hydroxide (80 kg) to liberate the free amine.
-
At room temperature, add di-tert-butyl dicarbonate (Boc-anhydride, 518 kg) in portions. The Boc group is installed to protect the nitrogen, preventing it from acting as a nucleophile in subsequent steps and increasing its solubility in organic solvents.
-
Continue the reaction for 4-6 hours.
-
Extract the aqueous phase with ethyl acetate (300 L, then 2 x 100 L).
-
Combine the organic phases and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
Spectroscopic and Chromatographic Characterization
NMR Spectroscopy for Stereochemical Assignment
Proton NMR (¹H NMR) is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the 3,4-substituents. This is achieved by analyzing the coupling constants (J-values) between the protons at C-3 and C-4.
-
Trans Isomers: Typically exhibit a large axial-axial coupling constant (Jax,ax) in the range of 7-12 Hz between H-3 and H-4 when the ring is in a chair conformation.
-
Cis Isomers: Show a smaller axial-equatorial (Jax,eq) or equatorial-equatorial (Jeq,eq) coupling, usually in the range of 2-5 Hz[4][5].
This difference in coupling constants provides an unambiguous method for assigning the relative stereochemistry of the amino alcohol moiety.
Chiral HPLC for Enantiomeric Purity Determination
To confirm the enantiomeric excess (e.e.) of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
-
Column: A polysaccharide-based CSP such as CHIRALPAK® AD-H or a protein-based column like CHIRAL-AGP is often effective.
-
Mobile Phase: For underivatized amines, a polar organic or reversed-phase mode is used. A typical mobile phase could be a buffer solution (e.g., 0.015 M phosphate buffer) mixed with an organic modifier like isopropanol or methanol[6]. For Boc-protected derivatives, a normal-phase system (e.g., n-hexane/isopropanol with a small amount of an amine additive like diethylamine) is common.
-
Detection: UV detection is standard, often requiring derivatization if the analyte lacks a strong chromophore.
-
Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A successful method will show baseline resolution between the two peaks.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The chiral 4-amino-3-hydroxypiperidine scaffold is a cornerstone in the design of inhibitors for enzymes and receptors implicated in major diseases.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a key enzyme in glucose metabolism that inactivates incretin hormones like GLP-1. Inhibiting DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it a major target for type 2 diabetes treatment. Several "gliptin" drugs feature piperidine-based scaffolds.
DPP-4 inhibitors containing the 4-amino-3-hydroxypiperidine core act as substrate mimetics. The protonated amino group forms a critical salt bridge interaction with a pair of glutamate residues (Glu205/Glu206) in the S2 pocket of the enzyme. The piperidine ring itself occupies the S2 pocket, while other substituents on the molecule engage the S1 and S2-extensive subsites to enhance potency and selectivity.
Caption: Key binding interactions of a piperidine-based inhibitor within the DPP-4 active site.
The following table summarizes the SAR for a series of DPP-4 inhibitors, highlighting the importance of the piperidine core and its substituents.
| Compound | R Group (at N-1) | Other Substituent | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | - | Trifluoromethyl-triazole | 19 | [5] |
| Analog 1 | H | Trifluoromethyl-triazole | >1000 | [5] |
| Analog 2 | - | Phenyl | 150 | |
| Analog 3 | - | Cyanopyrrolidine | 4 | |
| Omarigliptin | Methylsulfonyl-pyrrolopyrazole | 2,5-Difluorophenyl | 1.6 |
Table demonstrates that the N-1 substituent and other groups extending into the S1 pocket are critical for high potency.
Case Study 2: C-C Chemokine Receptor 5 (CCR5) Antagonists
CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. Blocking this receptor prevents viral entry, offering a unique mechanism of action for antiretroviral therapy.
Maraviroc is the first-in-class approved CCR5 antagonist. Its discovery and optimization heavily relied on analogues built around piperidine and related scaffolds. These antagonists do not directly compete with the virus binding site but act allosterically.
CCR5 antagonists like Maraviroc bind to a deep, hydrophobic pocket formed by the transmembrane helices of the receptor. This binding event induces a conformational change in the extracellular loops of CCR5, rendering them unrecognizable to the HIV-1 gp120 surface protein. This allosteric inhibition effectively locks the receptor in a state that is incompetent for mediating viral fusion and entry[4].
Caption: Allosteric inhibition of HIV entry by a CCR5 antagonist.
Optimization of CCR5 antagonists focused on tuning lipophilicity and metabolic stability while maintaining high binding affinity.
| Compound | Core Modification | Amide Group | CCR5 IC₅₀ (nM) | Reference |
| Lead 1 | Guanylhydrazone | - | 840 | [4] |
| Analog 6k | 4-Hydroxypiperidine | Phenylacetamide | 150 | [4] |
| Analog 10h | 4-Hydroxypiperidine | Cyclobutylamide | 11 | [4] |
| Maraviroc | Tropane analogue | 4,4-Difluorocyclohexylamide | 2.1 |
Table highlights the progression from an initial screening hit to a highly potent drug candidate through systematic modification of the core and peripheral groups.
Future Perspectives and Conclusion
Overcoming Synthetic Hurdles
While significant progress has been made, the development of more efficient, scalable, and cost-effective syntheses for these chiral scaffolds remains an active area of research. The application of flow chemistry and novel biocatalytic methods holds promise for future manufacturing processes.
New Therapeutic Opportunities
The proven success of the chiral 4-amino-3-hydroxypiperidine core in targeting peptidases and GPCRs suggests its potential applicability to other target classes. Its ability to mimic peptide turns and present key hydrogen bonding features makes it an attractive scaffold for developing inhibitors of protein-protein interactions and other challenging targets.
Concluding Remarks
The chiral 4-amino-3-hydroxypiperidine scaffold is a testament to the power of stereochemically defined, conformationally constrained structures in medicinal chemistry. Its successful application in treating both metabolic disease and viral infections underscores its privileged status. A thorough understanding of its synthesis, characterization, and SAR is essential for any drug discovery team aiming to leverage its remarkable properties to develop the next generation of innovative therapeutics.
References
- Title: CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives Source: Bioorganic & Medicinal Chemistry Letters, 2007 URL:[Link]
- Title: A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid Source: IP.com URL:[Link]
- Title: Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: Molecules, 2023 URL:[Link]
- Title: Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications Source: Pharmaceuticals (Basel), 2014 URL:[Link]
- Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry, 2022 URL:[Link]
- Title: Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance (Supplementary Information) Source: The Royal Society of Chemistry, 2012 URL:[Link]
- Title: Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients Source: Therapeutics and Clinical Risk Management, 2008 URL:[Link]
- Title: Structure of the CCR5 Chemokine Receptor–HIV Entry Inhibitor Maraviroc Complex Source: Science, 2013 URL:[Link]
- Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: Organic & Biomolecular Chemistry, 2012 URL:[Link]
- Title: Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Source: Organic Process Research & Development, 2015 URL:[Link]
- Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Drug Design, Development and Therapy, 2024 URL:[Link]
- Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica, 2015 URL:[Link]
- Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: Journal of Advanced Pharmaceutical Technology & Research, 2016 URL:[Link]
- Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: PubMed, 2012 URL:[Link]
- Title: Omarigliptin Source: PubChem URL:[Link]
- Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
Sources
- 1. A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Stereochemistry of Benzyl 4-Amino-3-hydroxypiperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of pharmacologically active compounds and natural products. The introduction of an additional amino group at the 4-position creates the 4-amino-3-hydroxypiperidine core, a key building block for potent and selective enzyme inhibitors and receptor modulators.[1][2] The title compound, benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, is a synthetically versatile intermediate in this class. Its structure features two adjacent chiral centers at the C3 and C4 positions of the piperidine ring.
This stereochemical complexity gives rise to four distinct stereoisomers: two pairs of enantiomers. It is a fundamental principle in pharmacology that the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[3] Consequently, the biological activity of these isomers can vary dramatically, with one enantiomer often being significantly more potent (the eutomer) while the other may be less active, inactive, or even contribute to off-target effects (the distomer).[3][4]
This guide provides an in-depth exploration of the stereochemistry of benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. We will dissect the molecular architecture, detail strategies for stereoselective synthesis, present robust analytical methodologies for stereochemical elucidation, and discuss the profound impact of stereoisomerism on biological function.
Molecular Architecture and Stereoisomers
The foundation of the molecule is the piperidine ring, which preferentially adopts a low-energy chair conformation to minimize torsional and steric strain.[5] The substituents on the ring—the C3 hydroxyl group, the C4 amino group, and the protons on the ring carbons—occupy either axial or equatorial positions. The large N-benzyloxycarbonyl (Cbz) group is expected to reside in the equatorial position to avoid steric hindrance.
The two stereogenic centers at C3 and C4 mean that four stereoisomers are possible:
-
(3R, 4R) and its enantiomer (3S, 4S)
-
(3R, 4S) and its enantiomer (3S, 4R)
These pairs are also diastereomers of each other. The relative orientation of the amino and hydroxyl groups defines them as cis or trans. In the more stable diequatorial chair conformation, the trans isomers ((3R,4R) and (3S,4S)) place both the hydroxyl and amino groups equatorially. The cis isomers ((3R,4S) and (3S,4R)) would have one substituent in an axial and the other in an equatorial position.
Strategies for Stereoselective Synthesis
The primary challenge in synthesizing a specific isomer of benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is the simultaneous control of both relative (cis/trans) and absolute (R/S) stereochemistry.[1] Several robust strategies have been developed to address this.
Strategy A: Chiral Pool Synthesis
This approach leverages the inherent stereochemistry of readily available natural products. For instance, 2-deoxy-D-ribose can be used as a starting material to set the stereocenters that will become C3 and C4 of the piperidine ring.[2][6] The synthesis involves a series of transformations to build the heterocyclic ring upon the existing chiral framework.
Causality: The key advantage here is that the absolute stereochemistry is pre-determined by the starting material, simplifying the synthetic challenge to controlling the relative stereochemistry during subsequent reactions.
Strategy B: Asymmetric Reduction of a Prochiral Ketone
This strategy involves the reduction of a prochiral precursor, such as benzyl 4-oxo-3-(substituted-amino)piperidine-1-carboxylate. The stereochemical outcome is dictated by the choice of reducing agent and catalyst.
-
Chemical Reduction: Reagents like L-Selectride can exhibit high diastereoselectivity, often favoring the formation of cis-alcohols due to steric approach control.[1]
-
Biocatalytic Reduction: Carbonyl reductases (KREDs) offer exceptional enantio- and diastereoselectivity under mild, environmentally benign conditions. Different enzymes can selectively produce different stereoisomers from the same precursor.[1]
Causality: The enzyme's active site is a chiral environment that binds the substrate in a specific orientation, allowing hydride delivery to only one face of the carbonyl, thus yielding a single stereoisomer with high fidelity.
Strategy C: Diastereoselective Epoxide Opening
A powerful method for constructing trans-1,2-amino alcohols involves the synthesis of an enantiomerically pure N-Cbz-3,4-epoxypiperidine. Subsequent ring-opening with an amine nucleophile (or an azide followed by reduction) proceeds with high regioselectivity at the C4 position and complete stereochemical inversion, reliably yielding the trans product.[7]
Causality: The reaction follows an SN2 mechanism. The nucleophile attacks the least hindered carbon of the protonated epoxide, and the backside attack mechanism dictates that the resulting stereochemistry of the two centers will be trans.
Exemplary Protocol: Synthesis via Epoxide Opening
This protocol is a representative methodology based on established chemical principles for the synthesis of trans-amino alcohols.[7]
-
Epoxidation: An appropriately protected N-Cbz-1,2,3,6-tetrahydropyridine is subjected to asymmetric epoxidation (e.g., using a Jacobsen-Katsuki catalyst) or diastereoselective epoxidation (using m-CPBA if another chiral auxiliary is present) to form the chiral N-Cbz-3,4-epoxypiperidine.
-
Reaction Setup: The purified epoxide (1.0 eq) is dissolved in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Nucleophilic Opening: Lithium perchlorate (LiClO₄, 2.0 eq) is added to the solution, followed by the amine nucleophile (e.g., benzylamine, 1.5 eq).
-
Reaction Execution: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The crude product is purified by flash column chromatography on silica gel to yield the target trans-amino alcohol.
Analytical Techniques for Stereochemical Elucidation
Confirming the absolute and relative stereochemistry of the final product is non-trivial and requires a combination of analytical methods.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (e.e.) of a sample.
Principle: The technique employs a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[8] These diastereomeric complexes have different binding energies, causing one enantiomer to be retained longer on the column, thus enabling their separation. Polysaccharide-based columns, such as Chiralpak® or Chiralcel®, are highly effective for this class of compounds.[9]
Protocol: Chiral HPLC for Enantiomeric Separation
This protocol is a representative method for quantifying enantiomeric excess.[9]
-
Column: Chiralpak IC-3 (or equivalent polysaccharide-based CSP), 3 µm, 4.6 x 250 mm.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small percentage of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the analyte (~1 mg/mL) in the mobile phase.
-
Injection & Analysis: Inject 10-20 µL and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
| Hypothetical HPLC Data | Retention Time (min) |
| (3R, 4R)-isomer | 12.5 |
| (3S, 4S)-isomer | 14.8 |
| (3R, 4S)-isomer | 16.2 |
| (3S, 4R)-isomer | 18.9 |
Table 1: Example separation data for the four stereoisomers on a chiral HPLC column. Enantiomeric pairs are resolved, and diastereomers also show distinct retention times.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, ¹H NMR is exceptionally powerful for determining the relative stereochemistry (cis vs. trans).
Principle: The analysis hinges on the Karplus relationship, which correlates the dihedral angle between two adjacent C-H bonds to the scalar coupling constant (³J) between the protons. For the piperidine ring protons at C3 and C4 (H3 and H4):
-
A large coupling constant (³J ≈ 8-12 Hz) indicates a dihedral angle of ~180°, which corresponds to a diaxial relationship.
-
A small coupling constant (³J ≈ 2-5 Hz) indicates a dihedral angle of ~60°, corresponding to an axial-equatorial or equatorial-equatorial relationship.[10]
For a trans isomer existing in the stable diequatorial conformation, the attached protons (H3 and H4) will be diaxial, giving rise to a large coupling constant. For a cis isomer, the protons will be in an axial-equatorial relationship, resulting in a small coupling constant.
| ¹H NMR Data for a trans-Isomer (Representative) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.35 | m | - | Ar-H (Cbz) | |
| ~5.12 | s | - | OCH₂ Ph (Cbz) | |
| ~4.15 | m | - | H-2eq, H-6eq | |
| ~3.80 | td | J = 11.0, 3.5 | H-3ax | |
| ~3.10 | m | - | H-4ax | |
| ~2.85 | m | - | H-2ax, H-6ax | |
| Key Diagnostic Signal | ~3.80 (H3) | td | ³JH3-H4 = 10.5 Hz | Confirms trans (diaxial) relationship |
Table 2: Representative ¹H NMR data highlighting the key coupling constant used to assign relative stereochemistry. The large J-value between H3 and H4 is a definitive marker for the trans configuration.
C. X-Ray Crystallography
When a single, high-quality crystal can be grown, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of a molecule.[4] It is the ultimate method for structural confirmation.
The Critical Role of Stereochemistry in Biological Activity
The distinct three-dimensional arrangement of each stereoisomer governs its ability to bind to a biological target. A classic example from a related class of compounds showed that the (+)-enantiomer of a hydroxypiperidine derivative was 122-fold more potent as a dopamine transporter inhibitor than its (-)-enantiomer.[4] This dramatic difference arises because the precise placement of the hydroxyl group, the amino group, and the piperidine nitrogen is critical for forming the specific hydrogen bonds, ionic interactions, and van der Waals forces within the receptor's binding pocket.
An incorrect stereoisomer may fail to bind effectively or may bind to an entirely different biological target, leading to a loss of efficacy or the emergence of unwanted side effects. Therefore, for drug development professionals, the synthesis and confirmation of a single, desired stereoisomer is not merely an academic exercise—it is a regulatory and clinical necessity for ensuring the safety and efficacy of a potential therapeutic agent.[3]
Conclusion
The stereochemistry of benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a multifaceted topic of critical importance for its application in pharmaceutical research. The existence of four distinct stereoisomers necessitates the use of sophisticated synthetic strategies—such as chiral pool synthesis, asymmetric reduction, or stereospecific epoxide opening—to achieve stereocontrol. A rigorous analytical workflow, combining the enantiomer-resolving power of chiral HPLC with the relative stereochemistry information from ¹H NMR coupling constants, is essential for complete characterization. Ultimately, the profound influence of stereoisomerism on biological activity underscores the need for this detailed chemical understanding in the pursuit of safer and more effective medicines.
References
- Cas 1007596-63-5, benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate | LookChem. Source: LookChem. URL: [Link]
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Source: Royal Society of Chemistry. URL: [Link]
- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC - NIH. Source: National Institutes of Health. URL: [Link]
- Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance (Supplementary Information). Source: Royal Society of Chemistry. URL: [Link]
- benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate - Appretech Scientific Limited. Source: Appretech Scientific Limited. URL: [Link]
- High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed. Source: National Institutes of Health. URL: [Link]
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]
- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Source: Indian Journal of Chemistry. URL: [Link]
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. Source: National Institutes of Health. URL: [Link]
- 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]
- A review of drug isomerism and its significance - PMC - NIH. Source: National Institutes of Health. URL: [Link]
- Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one - ResearchGate.
- Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Source: MDPI. URL: [Link]
- Synthesis of cis - or trans -3,4-Disubstituted Piperidines | Request PDF - ResearchGate.
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate.
Sources
- 1. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Emergence of a Key Chiral Scaffolding: A Technical Guide to the Discovery and Synthesis of (3S,4S)-Benzyl 4-Amino-3-hydroxypiperidine-1-carboxylate
Introduction: The Strategic Importance of Chiral Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2] The introduction of stereocenters into the piperidine ring further enhances its utility, providing access to a vast chemical space and allowing for the fine-tuning of pharmacological properties.[2] Among the vast array of substituted piperidines, the 4-amino-3-hydroxy substitution pattern has emerged as a particularly valuable motif, finding application in the development of novel therapeutics. This guide provides an in-depth technical overview of the discovery and history of a key chiral building block, (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, and details the pivotal synthetic strategies that have enabled its production.
The Genesis of a Chiral Building Block: A Retrospective on Synthetic Challenges and Innovations
The precise origins of the first synthesis of this compound are not documented in a single seminal publication. Rather, its emergence is the culmination of extensive research into stereoselective methods for the synthesis of 3,4-disubstituted piperidines. The inherent challenges in controlling both relative and absolute stereochemistry in a six-membered heterocyclic ring spurred the development of sophisticated synthetic approaches. A pivotal publication by Ortiz and colleagues in 2012, while focusing on the (3R,4R)-enantiomer, comprehensively evaluated four distinct and powerful strategies that are directly applicable to the synthesis of the (3S,4S)-enantiomer and represent the state-of-the-art in this field.[3] These strategies underscore the key conceptual pillars for accessing such chiral building blocks: leveraging existing chirality from natural sources (the chiral pool), employing chiral catalysts for asymmetric transformations, and resolving racemic mixtures.
Strategic Synthetic Pathways to the (3S,4S)-4-Amino-3-hydroxypiperidine Core
The quest for an efficient and stereoselective synthesis of the 4-amino-3-hydroxypiperidine core has led to the exploration of multiple synthetic avenues. The following sections detail the most significant and technically robust strategies, with a focus on their application to the synthesis of the (3S,4S)-enantiomer.
Asymmetric Hydrogenation: A Catalyst-Driven Approach to Chirality
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity.[4] This approach was investigated for the synthesis of the chiral 4-amino-3-hydroxypiperidine core, starting from a suitably protected aminopyridone precursor. The causality behind this choice lies in the potential for a highly efficient and atom-economical reaction to set the two adjacent stereocenters in a single step.
Conceptual Workflow:
Figure 1: Conceptual workflow for asymmetric hydrogenation.
Experimental Protocol (Adapted for (3S,4S)-enantiomer):
-
Precursor Synthesis: Synthesize the N-Cbz protected 4-(benzylamino)-1,2,3,6-tetrahydropyridin-3-one precursor.
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the pyridone precursor and a rhodium catalyst precursor (e.g., [Rh(COD)2]BF4) and a suitable chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).
-
Hydrogenation: Degas the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up and Purification: After depressurization, concentrate the reaction mixture and purify the product by column chromatography to yield the desired (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol.
-
Final Protection: The free amine and hydroxyl groups can then be appropriately protected, for instance, by introducing the benzyl carbamate on the ring nitrogen to yield this compound.
Causality and Insights: The success of this method is critically dependent on the choice of the chiral ligand, which dictates the facial selectivity of the hydrogenation. While potentially highly efficient, this approach can require significant optimization of the catalyst system and reaction conditions.
The Chiral Pool Approach: Harnessing Nature's Stereochemistry
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules.[5] For the synthesis of the (3S,4S)-4-amino-3-hydroxypiperidine core, 2-deoxy-D-ribose, a naturally occurring sugar, presents an attractive starting point due to its inherent chirality. Two distinct strategies have been developed from this starting material.
Strategy 2A: Linear Synthesis from 2-Deoxy-D-ribose
This approach involves a sequence of functional group manipulations to transform the sugar into the target piperidine.
Conceptual Workflow:
Figure 2: Linear synthesis from 2-deoxy-L-ribose.
Experimental Protocol (Adapted for (3S,4S)-enantiomer from Ortiz et al.[3]):
-
Starting Material: Begin with 2-deoxy-L-ribose to obtain the (3S,4S)-product.
-
Methyl Glycoside Formation: Treat 2-deoxy-L-ribose with acetyl chloride in methanol to form the corresponding methyl glycoside.
-
Mesylation: Selectively mesylate the primary hydroxyl group using mesyl chloride and a suitable base.
-
Azide Displacement: Displace the mesylate with sodium azide to introduce the nitrogen functionality.
-
Reduction and Cyclization: Reduce the azide to an amine and concurrently induce reductive amination and cyclization to form the piperidine ring.
-
Protection and Deprotection: Protect the resulting piperidine nitrogen with a Cbz group and deprotect other protecting groups as necessary to yield the final product.
Strategy 2B: Convergent Synthesis from a 2-Deoxy-D-ribose Derivative
A more convergent approach involves the synthesis of a key intermediate from 2-deoxy-D-ribose, which then undergoes a key cyclization step.
Causality and Insights: The chiral pool approach is powerful because it starts with a material where the absolute stereochemistry is already defined. The choice between a linear and a convergent approach often depends on the overall efficiency and the ease of purification of the intermediates. The use of 2-deoxy-L-ribose (the less common enantiomer of the natural sugar) would be required to directly access the (3S,4S) configuration via the published route.
Resolution of Racemates: The Classical Approach to Enantiopurity
This strategy involves the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers using a chiral resolving agent.
Conceptual Workflow:
Figure 3: Resolution of a racemic precursor.
Experimental Protocol (General Procedure):
-
Racemic Synthesis: Synthesize the racemic 1-benzyl-4-(benzylamino)piperidin-3-ol.
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent and add a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The different solubilities of the diastereomers will lead to the preferential crystallization of one salt.
-
Isolation and Liberation: Isolate the desired diastereomeric salt by filtration. Liberate the free base by treatment with a base (e.g., sodium hydroxide) and extract the enantiomerically pure product.
-
Protection: Protect the piperidine nitrogen with a benzyl carbamate group to yield the final product.
Causality and Insights: Resolution is a robust and often scalable method. However, the maximum theoretical yield for the desired enantiomer is 50%, and the process can be iterative to achieve high enantiomeric purity.
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Challenges |
| Asymmetric Hydrogenation | High atom economy, potentially high enantioselectivity. | Requires screening of expensive catalysts and ligands; optimization can be time-consuming. |
| Chiral Pool (Linear) | Starts with defined stereochemistry. | Can involve a long synthetic sequence; availability of the L-sugar may be limited.[5] |
| Chiral Pool (Convergent) | More efficient in later stages. | Initial preparation of the key intermediate can be complex. |
| Resolution of Racemates | Well-established and often scalable. | Maximum 50% yield for the desired enantiomer; can be labor-intensive. |
Conclusion: A Versatile Building Block for Future Drug Discovery
The development of synthetic routes to this compound and its enantiomer has been a significant achievement in synthetic organic chemistry. The availability of this chiral building block, through the diverse and sophisticated strategies outlined in this guide, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the specific requirements of the drug discovery program. As our understanding of the role of chirality in pharmacology continues to grow, the importance of such well-defined, three-dimensional scaffolds will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.
References
- Taber, D. F. (2005, March 21). Rare Sugars Are Now Readily Available Chiral Pool Starting Materials. Organic Chemistry Highlights.
- Ortiz, A., Young, I. S., Sawyer, J. R., Hsiao, Y., Singh, A., Sugiyama, M., ... & Conlon, D. A. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257.
- Zhang, W., & Chen, Y. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), e1-e12.
- LookChem. (n.d.). Cas 1007596-63-5,benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate.
- Appretech Scientific Limited. (n.d.). benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry, particularly for the development of novel therapeutics.[1][2] Its rigid piperidine core, decorated with key functional groups, provides a valuable scaffold for structure-activity relationship (SAR) studies. This guide presents a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of public experimental spectra, this document leverages data from closely related analogs and predictive methodologies to provide a robust analytical profile, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a piperidine ring with a specific stereochemistry, a carbamate protecting group, and vicinal amino and hydroxyl functionalities.
The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen, influencing the molecule's conformational behavior and its appearance in various spectra. The cis relationship between the amino and hydroxyl groups on the piperidine ring is a defining stereochemical feature.
Figure 1: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following are predicted ¹H and ¹³C NMR data based on established chemical shift principles and analysis of analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic (Ph) | 7.30 - 7.40 | m | 5H | - |
| Benzylic (CH₂) | 5.15 | s | 2H | - |
| H-3 | ~3.6 - 3.8 | m | 1H | J₃,₄, J₃,₂ |
| H-4 | ~2.9 - 3.1 | m | 1H | J₄,₃, J₄,₅ |
| Piperidine Ring CH | ~3.9 - 4.2 (axial) | m | 2H | - |
| Piperidine Ring CH | ~2.8 - 3.2 (equatorial) | m | 2H | - |
| Piperidine Ring CH₂ | ~1.6 - 2.0 | m | 2H | - |
| OH | Broad | s | 1H | - |
| NH₂ | Broad | s | 2H | - |
Interpretation:
-
Aromatic Region: The five protons of the phenyl ring are expected to appear as a multiplet in the range of 7.30-7.40 ppm.
-
Benzylic Protons: The two protons of the benzylic methylene group, being chemically equivalent, should give rise to a sharp singlet around 5.15 ppm.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The presence of the Cbz group restricts the ring's conformational flexibility, leading to distinct signals for axial and equatorial protons. The protons on carbons bearing the hydroxyl (H-3) and amino (H-4) groups are expected to be in the 2.9-3.8 ppm range. The cis-relationship of these substituents will influence their coupling constants.
-
Exchangeable Protons: The hydroxyl and amino protons will likely appear as broad singlets, and their chemical shifts can vary with concentration and solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (ipso-C) | ~136 |
| Aromatic (o, m, p-C) | 127 - 129 |
| Benzylic (CH₂) | ~67 |
| C-3 (CH-OH) | ~70-75 |
| C-4 (CH-NH₂) | ~50-55 |
| Piperidine Ring (CH₂) | 40 - 50 |
| Piperidine Ring (CH₂) | 25 - 35 |
Interpretation:
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate at a downfield chemical shift of around 155 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 127-136 ppm.
-
Benzylic Carbon: The benzylic methylene carbon is predicted to be around 67 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will have distinct chemical shifts based on their substitution and position relative to the nitrogen and other functional groups. The carbon bearing the hydroxyl group (C-3) will be the most downfield among the ring carbons, followed by the carbon with the amino group (C-4).
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
-
Exact Mass: The calculated exact mass of the protonated molecule [M+H]⁺ is 251.1390 Da.
-
Expected Ionization: Electrospray ionization (ESI) in positive ion mode is the recommended method for this compound.
Table 3: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 251.1390 |
| [M+Na]⁺ | 273.1209 |
| [M-NH₃+H]⁺ | 234.1125 |
| [C₇H₇]⁺ (Tropylium ion) | 91.0542 |
Fragmentation Analysis:
The molecule is expected to fragment in a predictable manner under MS/MS conditions. Key fragmentations would include the loss of the benzyl group (leading to the tropylium ion at m/z 91), loss of ammonia from the piperidine ring, and cleavage of the carbamate group.
Figure 3: A simplified predicted fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |
| O-H Stretch (Alcohol) | 3200 - 3600 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch | 1000 - 1250 | Medium |
Interpretation:
-
The IR spectrum is expected to be dominated by a strong absorption band for the carbamate carbonyl group around 1690 cm⁻¹.
-
Broad absorption bands in the region of 3200-3500 cm⁻¹ will correspond to the N-H and O-H stretching vibrations.
-
The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound. While experimental data is not widely available, the predictive analysis presented here, based on fundamental principles and comparison with analogous structures, offers a valuable and scientifically grounded resource for researchers. The provided tables and interpretations of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data should aid in the identification, characterization, and quality control of this important synthetic intermediate, thereby facilitating its application in drug discovery and development.
References
- LookChem. (n.d.). Cas 1007596-63-5, benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate.
- Appchem. (n.d.). This compound.
- Aribo Biotechnology. (n.d.). Piperidinecarboxylic acid.
Sources
The Pharmacology of 4-Amino-3-Hydroxypiperidine Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets. The 4-amino-3-hydroxypiperidine core has emerged as one such scaffold, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the pharmacology of this versatile scaffold, offering insights into its synthesis, biological targets, structure-activity relationships (SAR), and the experimental methodologies required for its successful development. As drug development professionals, understanding the nuances of this scaffold is paramount to unlocking its full therapeutic potential.
The strategic placement of the amino and hydroxyl groups on the piperidine ring creates a chiral structure with specific hydrogen bonding capabilities, making it a valuable building block for creating potent and selective inhibitors of various enzymes and modulators of receptor activity.[1] This guide will delve into the key considerations for incorporating this scaffold into drug design campaigns, from initial synthesis to advanced pharmacological profiling.
I. Synthetic Strategies and Stereochemical Considerations
The therapeutic efficacy of compounds containing the 4-amino-3-hydroxypiperidine scaffold is intrinsically linked to their stereochemistry. The precise spatial arrangement of the amino and hydroxyl groups dictates the binding affinity and selectivity for their biological targets. Therefore, robust and stereocontrolled synthetic routes are essential for the successful development of drug candidates based on this scaffold.
Several synthetic strategies have been developed to access chiral 4-amino-3-hydroxypiperidine derivatives.[2] These approaches often involve the use of chiral starting materials or the application of asymmetric synthesis techniques to control the stereochemistry at the C3 and C4 positions of the piperidine ring. A common and versatile intermediate is tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, which allows for further functionalization at the piperidine nitrogen after deprotection of the Boc group.[3]
Key Synthetic Approaches:
-
From Chiral Precursors: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry.
-
Asymmetric Hydrogenation: Employing chiral catalysts to achieve stereoselective reduction of a suitable precursor.
-
Enzymatic Resolution: Using enzymes to selectively resolve a racemic mixture of intermediates.
The choice of synthetic route will depend on factors such as the desired stereoisomer, scalability, and the need for specific protecting groups for further chemical modifications. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for chiral 4-amino-3-hydroxypiperidine scaffolds.
II. Key Biological Targets and Mechanisms of Action
The 4-amino-3-hydroxypiperidine scaffold has demonstrated activity against a variety of biological targets, primarily within the enzyme families of kinases and proteases. The ability of the scaffold's hydroxyl and amino groups to form key hydrogen bond interactions within the active sites of these enzymes is a recurring theme in its mechanism of action.
A. Kinase Inhibition: Targeting Dysregulated Signaling
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several classes of kinase inhibitors have been developed that incorporate the 4-amino-3-hydroxypiperidine scaffold.
1. Janus Kinase (JAK) Inhibitors:
The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation.[4] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases. The 4-amino-3-hydroxypiperidine scaffold has been successfully incorporated into potent JAK inhibitors.
-
Mechanism of Action: In the context of JAK inhibitors, the 4-amino-3-hydroxypiperidine scaffold often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The amino and hydroxyl groups can form critical hydrogen bonds with backbone atoms in the hinge, anchoring the inhibitor in the ATP-binding site.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for 4-amino-3-hydroxypiperidine-based inhibitors.[5][6]
2. Akt (Protein Kinase B) Inhibitors:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[7] The 4-amino-3-hydroxypiperidine scaffold has been explored for the development of Akt inhibitors.
-
Mechanism of Action: Similar to JAK inhibitors, the scaffold can engage in hydrogen bonding interactions within the ATP-binding pocket of Akt. The piperidine ring itself can also form favorable van der Waals interactions with hydrophobic residues in the active site.
Caption: Overview of the PI3K/Akt signaling pathway, a key target for cancer therapy.[8][9]
B. Protease Inhibition: A Focus on Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1. Inhibition of DPP-IV is an established therapeutic strategy for the treatment of type 2 diabetes.[10] The 4-amino-3-hydroxypiperidine scaffold has been utilized in the design of potent DPP-IV inhibitors.[11]
-
Mechanism of Action: The primary amine of the 4-amino-3-hydroxypiperidine scaffold is thought to mimic the N-terminus of the natural peptide substrates of DPP-IV, forming a key salt bridge with glutamic acid residues in the S2 pocket of the active site. The hydroxyl group can form additional hydrogen bonds, further enhancing binding affinity.
III. Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-amino-3-hydroxypiperidine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following provides a general overview of key SAR trends observed for this scaffold.
| Position of Modification | General Observations | Impact on Properties |
| 1-Position (Piperidine Nitrogen) | This position is highly amenable to substitution and is often used to introduce groups that occupy hydrophobic pockets in the target's active site or to modulate physicochemical properties. | Potency, Selectivity, Solubility, Metabolic Stability |
| 4-Amino Group | Acylation or alkylation of the amino group can be used to extend into different sub-pockets of the active site. The basicity of this group is often critical for interaction with acidic residues. | Potency, Selectivity |
| 3-Hydroxyl Group | The stereochemistry of the hydroxyl group is often critical for maintaining the correct orientation for hydrogen bonding. In some cases, it can be replaced with other hydrogen bond donors or acceptors. | Potency, Selectivity |
| Piperidine Ring | The conformation of the piperidine ring (chair vs. boat) can influence the spatial orientation of the substituents and impact binding affinity. | Potency |
Table 1: General Structure-Activity Relationship Trends for the 4-Amino-3-Hydroxypiperidine Scaffold.
IV. Pharmacokinetic (DMPK) and Safety Profile
The overall success of a drug candidate depends not only on its pharmacological potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile. The 4-amino-3-hydroxypiperidine scaffold generally imparts favorable physicochemical properties that can lead to good oral bioavailability.
Key DMPK Considerations:
-
Metabolism: The piperidine ring can be subject to oxidation by cytochrome P450 enzymes. The position of substitution on the ring and on the nitrogen can influence the rate and site of metabolism.[12]
-
Permeability: The scaffold's polarity, due to the amino and hydroxyl groups, needs to be balanced with sufficient lipophilicity to ensure good membrane permeability.
-
hERG Inhibition: As with many nitrogen-containing heterocycles, there is a potential for inhibition of the hERG potassium channel, which can lead to cardiac toxicity. Early assessment of hERG liability is crucial.[13][14]
V. Experimental Protocols for Pharmacological Evaluation
A robust and well-defined set of experimental assays is essential for the comprehensive pharmacological characterization of compounds containing the 4-amino-3-hydroxypiperidine scaffold. The following outlines key in vitro assays.
A. Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase using a fluorescence-based assay.
Principle: The assay measures the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is quantified using a specific antibody and a detection system that generates a fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer containing the kinase, substrate, and ATP.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Incubate the plate to allow for antibody binding.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
B. Protease Inhibition Assay (DPP-IV)
This protocol outlines a fluorescence-based assay for measuring the inhibition of DPP-IV.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by DPP-IV to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare an assay buffer containing recombinant human DPP-IV enzyme.
-
Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC).
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a black microplate.
-
Add the DPP-IV enzyme solution to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in fluorescence over time using a kinetic plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Determine the IC50 value from a dose-response curve.
-
C. Cell-Based Pathway Analysis (PI3K/Akt Pathway)
This protocol describes a method for assessing the effect of an inhibitor on the PI3K/Akt signaling pathway in a cellular context using Western blotting.
Principle: This assay measures the phosphorylation status of Akt, a key downstream effector of PI3K, as a readout of pathway activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one with a known PI3K/Akt pathway mutation) in appropriate media.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Stimulate the pathway with a growth factor (e.g., IGF-1) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Determine the concentration-dependent inhibition of Akt phosphorylation by the test compound.
-
VI. Conclusion and Future Perspectives
The 4-amino-3-hydroxypiperidine scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique combination of stereochemical features and hydrogen bonding capabilities has enabled the development of potent and selective modulators of key biological targets, particularly kinases and proteases. The successful application of this scaffold in the design of JAK and DPP-IV inhibitors highlights its therapeutic potential in immunology and metabolic diseases.
As our understanding of the structural biology of an increasing number of disease-relevant targets grows, so too will the opportunities for the rational design of novel therapeutics based on the 4-amino-3-hydroxypiperidine core. Future research in this area will likely focus on:
-
Expansion to New Target Classes: Exploring the utility of the scaffold against other target families, such as GPCRs and ion channels, where its specific hydrogen bonding patterns may offer advantages in achieving selectivity.
-
Fine-Tuning ADME Properties: Developing synthetic strategies to further optimize the pharmacokinetic and safety profiles of compounds containing this scaffold, including minimizing off-target effects like hERG inhibition.
-
Application in Novel Therapeutic Modalities: Incorporating the scaffold into emerging drug modalities, such as proteolysis-targeting chimeras (PROTACs), where it could serve as a ligand for an E3 ligase or the target protein.
By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full potential of the 4-amino-3-hydroxypiperidine scaffold in the creation of next-generation medicines.
References
- Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health.
- The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate.
- Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. National Institutes of Health.
- The JAK/STAT Pathway. National Institutes of Health.
- A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate.
- Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. PubMed.
- Cell-based assays for dissecting the PI3K/AKT pathway. AACR Journals.
- Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. National Institutes of Health.
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed.
- Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. National Institutes of Health.
- The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. PubMed.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
- Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. National Institutes of Health.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health.
- Pharmacology of inhibitors of Janus kinases – Part 1: Pharmacokinetics. ResearchGate.
- Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. National Institutes of Health.
- Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. National Institutes of Health.
- The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. PubMed.
- Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. PubMed.
- 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI.
- Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. National Institutes of Health.
- 4-Amino-3-hydroxypiperidine (95%). Amerigo Scientific.
- Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. National Institutes of Health.
- Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude Children's Research Hospital.
- Bioengineered peptibodies as blockers of ion channels. PubMed.
- G protein-coupled receptors: structure- and function-based drug discovery. PubMed Central.
Sources
- 1. Structural findings reveal how distinct GPCR ligands create different levels of activation - St. Jude Children’s Research Hospital [stjude.org]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shutterstock.com [shutterstock.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Chiral 4-Amino-3-Hydroxypiperidines: An Application Guide for Researchers
Introduction: The Strategic Importance of Chiral 4-Amino-3-Hydroxypiperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast number of pharmaceuticals and natural products.[1] The introduction of stereocenters into this heterocyclic framework significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets.[1] Among the myriad of substituted piperidines, the chiral 4-amino-3-hydroxy motif represents a particularly valuable pharmacophore. This vicinal amino alcohol functionality, embedded within a conformationally restricted six-membered ring, provides a rigid scaffold for presenting hydrogen bond donors and acceptors in a well-defined three-dimensional orientation. This structural feature is critical for high-affinity and selective binding to a range of biological targets, including enzymes and receptors. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these complex structures is of paramount importance to researchers in medicinal chemistry and drug development.
This comprehensive guide provides an in-depth analysis of key asymmetric strategies for the synthesis of chiral 4-amino-3-hydroxypiperidines. We will delve into the mechanistic underpinnings of these approaches, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for selected methodologies are provided to enable researchers to implement these techniques in their own laboratories.
Strategic Approaches to the Asymmetric Synthesis of 4-Amino-3-Hydroxypiperidines
The synthesis of chiral 4-amino-3-hydroxypiperidines presents a significant stereochemical challenge, requiring precise control over the relative and absolute configuration of two contiguous stereocenters. A number of elegant strategies have been developed to address this challenge, broadly categorized as follows:
-
Catalytic Asymmetric Hydrogenation: This approach involves the enantioselective reduction of a prochiral enamine or enamide precursor, establishing the stereochemistry of the amino and hydroxyl groups in a single step.
-
Chiral Pool Synthesis: This strategy leverages the inherent chirality of readily available starting materials, such as carbohydrates, to construct the piperidine ring with the desired stereochemistry.
-
Resolution of Racemates: This classical approach involves the separation of a racemic mixture of the target molecule or a key intermediate, using either chiral resolving agents (classical resolution) or enzymes (biocatalytic resolution).
The choice of strategy depends on several factors, including the desired stereoisomer, scalability, cost of starting materials and catalysts, and the availability of specialized equipment. In the following sections, we will explore some of these strategies in greater detail.
Rhodium-Catalyzed Asymmetric Hydrogenation: A Convergent Approach
Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds.[2] In the context of 4-amino-3-hydroxypiperidines, this strategy has been successfully employed for the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol.[3][4] The key step is the Rh(I)-catalyzed hydrogenation of a tetrahydropyridine precursor, where a chiral phosphine ligand on the rhodium center directs the facial selectivity of hydrogen addition.
Mechanism of Stereocontrol:
The stereochemical outcome of the hydrogenation is controlled by the formation of a chiral catalyst-substrate complex. The chiral ligand, such as a derivative of Josiphos, creates a chiral environment around the rhodium atom. The substrate coordinates to the metal center, and the steric and electronic properties of the ligand favor the binding of one face of the double bond over the other. Hydrogen is then delivered from the rhodium hydride complex to this less hindered face, leading to the formation of the product with high enantioselectivity.
Experimental Workflow:
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Protocol 1: Asymmetric Hydrogenation of 1-Benzyl-4-(benzylamino)-1,2,3,6-tetrahydropyridin-3-ol
This protocol is adapted from the work of Ortiz et al. and provides a method for the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol.[3][4]
Materials:
-
1-Benzyl-4-(benzylamino)-1,2,3,6-tetrahydropyridin-3-ol (1.0 eq)
-
[Rh(COD)2]BF4 (0.01 eq)
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SL-J002-1) (0.011 eq)
-
Methanol (degassed)
-
Hydrogen gas (H2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial, add [Rh(COD)2]BF4 and the chiral ligand. Add degassed methanol and stir the mixture for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve the enamine precursor in degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral 4-amino-3-hydroxypiperidine.
Data Summary:
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Rh(COD)2]BF4 / SL-J002-1 | 1-Benzyl-4-(benzylamino)-1,2,3,6-tetrahydropyridin-3-ol | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | >95 | 96 | [3][4] |
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The chiral pool provides a diverse array of enantiomerically pure starting materials that can be elaborated into complex target molecules.[5] 2-Deoxy-D-ribose, a readily available sugar, has been utilized as a chiral precursor for the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol.[3][4][6] This approach relies on a series of stereocontrolled transformations to construct the piperidine ring while preserving the stereochemical integrity of the starting material.
Synthetic Strategy:
The synthesis commences with the protection of the hydroxyl groups of 2-deoxy-D-ribose, followed by the introduction of a nitrogen atom, which will ultimately become the ring nitrogen of the piperidine. A key step involves a reductive amination to form the piperidine ring. The stereochemistry at C3 and C4 of the final product is derived from the C3 and C4 stereocenters of the starting sugar.
Logical Relationship of Key Transformations:
Caption: Key steps in the chiral pool synthesis.
Biocatalytic Resolution: The Power of Enzymes
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[7][8] For the preparation of enantiomerically enriched 4-amino-3-hydroxypiperidines, biocatalytic resolution of a racemic intermediate can be a highly effective strategy.[3][4] This can be achieved through the use of enzymes such as lipases or ketoreductases.
Lipase-Catalyzed Kinetic Resolution:
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer of a racemic 4-amino-3-hydroxypiperidine derivative. The acylated and unacylated enantiomers can then be separated by chromatography.
Ketoreductase-Catalyzed Asymmetric Reduction:
Alternatively, a ketoreductase (KRED) can be used for the asymmetric reduction of a prochiral 4-amino-piperidin-3-one precursor to directly yield the chiral 4-amino-3-hydroxypiperidine with high enantiomeric excess.[9] This approach is often highly efficient and avoids the 50% theoretical yield limitation of kinetic resolutions.
Detailed Protocol 2: Biocatalytic Resolution of (±)-1-Benzyl-4-(benzylamino)piperidin-3-ol using a Lipase
This protocol is a representative example of a lipase-catalyzed kinetic resolution.[3][4]
Materials:
-
(±)-1-Benzyl-4-(benzylamino)piperidin-3-ol (1.0 eq)
-
Lipase (e.g., Novozym 435)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
-
Molecular sieves
Procedure:
-
Reaction Setup: To a round-bottom flask, add the racemic amino alcohol, the lipase, and molecular sieves.
-
Acylation: Add the organic solvent and the acylating agent.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining starting material and the acylated product.
-
Termination: When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
Work-up and Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted amino alcohol from the acylated product by column chromatography.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the other enantiomer of the amino alcohol.
Data Summary:
| Enzyme | Substrate | Product | Conversion (%) | ee (%) of remaining SM | ee (%) of product | Reference |
| Lipase | (±)-1-Benzyl-4-(benzylamino)piperidin-3-ol | (-)-Enantiomer & (+)-Acetate | ~50 | >99 | >99 | [3][4] |
Conclusion and Future Perspectives
The asymmetric synthesis of chiral 4-amino-3-hydroxypiperidines remains an active area of research, driven by the importance of these scaffolds in drug discovery. The strategies outlined in this guide, including catalytic asymmetric hydrogenation, chiral pool synthesis, and biocatalytic resolution, provide powerful tools for accessing these valuable building blocks. The choice of the optimal synthetic route will depend on the specific target molecule and the resources available. Future developments in this field are likely to focus on the discovery of new, more efficient, and selective catalysts, as well as the expansion of the biocatalytic toolbox to enable the synthesis of an even wider range of chiral piperidine derivatives.
References
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines.
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines.
- Wang, L., et al. (2017). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 15(42), 8969-8975. [Link]
- Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-28. [Link]
- Rovis, T., et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 51(10), 2549-2551. [Link]
- Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
- Zhang, W., et al. (2019). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene.
- Oestreich, M., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 35-46. [Link]
- D'hooghe, M., & De Kimpe, N. (2010). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. European Journal of Organic Chemistry, 2010(23), 4333-4352. [Link]
- Li, G., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 13(21), 14383-14389. [Link]
- Unichem Laboratories Limited. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. [Link]
- Engle, K. M. (2023). Rewiring amino acids to piperidines. Tohoku University Research. [Link]
- Li, G., et al. (2023). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B).
- Xu, Y., et al. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
- Mylan Laboratories Ltd. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 334-340. [Link]
- Nagib, D. A., & Bume, D. D. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. NIH Public Access, 53(5), 639-651. [Link]
- Ortiz, A., et al. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
- D'hooghe, M., & De Kimpe, N. (2011). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation.
- Abd Ghaffar, N. S., et al. (2019). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences, 23(4), 665-674. [Link]
- CN105237463A. (2016). Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
- Cossy, J., et al. (2013). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 11(15), 2446-2454. [Link]
- CN105439939A. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
- CN116924967A. (2023). Preparation method of N-benzyl-4-piperidone.
- WO1998039347A2. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.
- Takacs, J. M., et al. (2022).
- Salah, N. (2018). How to remove excess 4-amino piperidine from reaction medium?.
- CN102432549A. (2012). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Curtis, K. L., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3544-3553. [Link]
- Clarke, P. A., et al. (2017). Prebiotic Synthesis of 2-Deoxy-D-Ribose from Interstellar Building Blocks Promoted by Amino Esters or Amino Nitriles.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to (3S,4S)-Benzyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate in Modern Drug Discovery
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications and experimental protocols involving the chiral building block, (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. This versatile scaffold, featuring a constrained piperidine ring with a specific cis-stereochemical arrangement of amino and hydroxyl groups, offers a unique platform for the synthesis of complex and potent therapeutic agents.
Introduction: The Strategic Advantage of the 3-Hydroxy-4-aminopiperidine Scaffold
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal core for targeting specific binding pockets in enzymes and receptors. The (3S,4S)-4-amino-3-hydroxypiperidine backbone, in particular, offers a rich chemical canvas for derivatization.
The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen ensures stability and allows for selective functionalization of the exocyclic primary amine. The vicinal amino and hydroxyl groups, with their cis relationship, provide a unique stereochemical and functional handle for creating molecules with specific hydrogen bonding patterns and three-dimensional structures, crucial for potent and selective biological activity.[3] This building block is of significant interest in the development of various therapeutic agents, most notably as a key component in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4]
Synthesis and Stereochemical Control
The synthesis of this compound requires precise control over stereochemistry to ensure the desired cis relationship between the amino and hydroxyl groups. While multiple synthetic routes to chiral 3-hydroxypiperidines and 4-aminopiperidines have been explored, a common strategy involves the use of chiral starting materials or asymmetric synthesis methodologies.[5]
One plausible synthetic approach, illustrated below, could involve an asymmetric epoxidation of a suitable N-Cbz protected tetrahydropyridine, followed by a regioselective and stereospecific ring-opening of the epoxide with an azide source. Subsequent reduction of the azide would yield the desired cis-amino alcohol.
Caption: Conceptual workflow for the synthesis of the target building block.
Core Application: A Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A primary application of this building block is in the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels.[4] By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The (3S,4S)-4-amino-3-hydroxypiperidine scaffold can serve as a key structural element that mimics the dipeptide substrate of DPP-4, with the amino group interacting with the S2 subsite of the enzyme. The hydroxyl group can form additional hydrogen bonds within the active site, enhancing binding affinity and selectivity.
Experimental Protocols: Functionalization of the Building Block
The primary amine at the C-4 position is the most common site for derivatization, typically through acylation to form an amide bond. This allows for the introduction of various side chains that can be tailored to interact with specific residues in the target protein.
Protocol 1: General Procedure for Amide Coupling (Acylation of the 4-Amino Group)
This protocol describes a standard method for the acylation of this compound with a carboxylic acid using a peptide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.
Causality Behind Experimental Choices:
-
Coupling Agents (EDC/HBTU): These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the piperidine building block.[6]
-
Additive (HOBt): The addition of HOBt suppresses side reactions and minimizes racemization, particularly when using chiral carboxylic acids.[6]
-
Base (DIPEA): A non-nucleophilic base is crucial to neutralize the acidic byproducts of the reaction without competing with the primary amine as a nucleophile.
-
Solvent (DCM/DMF): These aprotic solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
Caption: General workflow for the N-acylation of the building block.
Quantitative Data Summary
The following table provides representative data for analogous N-acylated piperidine derivatives, highlighting the versatility of this scaffold in generating compounds with a range of molecular weights and potential biological activities.
| Derivative | R-Group | Molecular Weight ( g/mol ) | Potential Therapeutic Area |
| 1 | 2,4,5-Trifluorobenzyl | 408.39 | DPP-4 Inhibition |
| 2 | 4-Chlorophenylacetyl | 402.88 | Anticancer |
| 3 | 3-(Trifluoromethyl)phenyl | 422.42 | CNS Disorders |
Beyond DPP-4 Inhibition: Broader Applications
While the application in DPP-4 inhibitors is prominent, the (3S,4S)-4-amino-3-hydroxypiperidine scaffold holds potential in other therapeutic areas. The vicinal amino alcohol motif is a key pharmacophore in a variety of biologically active molecules, including:
-
Protease Inhibitors: The hydroxyl and amino groups can mimic the transition state of peptide hydrolysis, making this scaffold suitable for designing inhibitors of various proteases.
-
Antiviral Agents: The constrained piperidine ring can serve as a scaffold for presenting functional groups that interfere with viral replication or entry.[7]
-
CNS-active Agents: The piperidine core is prevalent in many drugs targeting the central nervous system, and this chiral building block can be used to develop novel agents with improved selectivity and reduced off-target effects.[1]
Conclusion: A Building Block for Future Therapies
This compound is a powerful and versatile building block for modern drug discovery. Its well-defined stereochemistry and strategically placed functional groups provide a robust platform for the synthesis of complex and potent bioactive molecules. The detailed protocols and application insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable chemical entity in the development of next-generation therapeutics.
References
- Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.The Journal of Organic Chemistry. [Link]
- Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening.The Journal of Organic Chemistry. [Link]
- Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates.
- Chemists succeed in synthesis of aminoalcohols by utilizing light.Universität Münster. [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.Journal of Chemical and Pharmaceutical Research. [Link]
- Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl...
- Selective n-acylation of amino alcohols.
- Selective N-acylation of amino alcohols.
- Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.CHIMIA. [Link]
- Cbz-Protected Amino Groups.Organic Chemistry Portal. [Link]
- Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry. [Link]
- N-Acylation in Combinatorial Chemistry.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.MDPI. [Link]
- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
- Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen.Journal of the American Chemical Society. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed. [Link]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.PubMed Central. [Link]
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.Organic & Biomolecular Chemistry. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect. [Link]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective N-Protection of 4-Amino-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective N-protection of 4-amino-3-hydroxypiperidine, a versatile scaffold in medicinal chemistry. The inherent challenge in the selective protection of this molecule lies in the presence of three distinct nucleophilic centers: a primary exocyclic amine, a secondary endocyclic amine, and a secondary hydroxyl group. This document elucidates the underlying principles of chemoselectivity and regioselectivity, offering field-proven strategies to favor the protection of the primary amino group. Detailed, step-by-step protocols for the widely-used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups are presented, along with a discussion on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Challenge of Selectivity
4-Amino-3-hydroxypiperidine is a valuable building block in the synthesis of a wide range of biologically active compounds.[1] Its trifunctional nature, however, presents a significant synthetic challenge. The molecule contains a primary amine at the 4-position, a secondary amine within the piperidine ring, and a hydroxyl group at the 3-position. To achieve selective functionalization, a robust protecting group strategy is paramount.
The primary and secondary amino groups exhibit different reactivities, which can be exploited for selective protection. In general, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl substituent.[2] However, steric hindrance around the secondary amine within the piperidine ring can modulate its reactivity, potentially favoring reaction at the less sterically encumbered primary amine.[3] The hydroxyl group is generally less nucleophilic than either amine but can compete for the protecting group reagent under certain conditions.
This guide focuses on strategies to achieve selective N-protection at the primary amino group, a common requirement for subsequent synthetic transformations.
Strategic Considerations for Regioselective N-Protection
Achieving regioselective N-protection of the primary amine in 4-amino-3-hydroxypiperidine hinges on exploiting the subtle differences in the reactivity of the two amino groups. The following factors are critical in designing a successful protection strategy:
-
Steric Hindrance: The secondary amine is part of a chair-like conformation of the piperidine ring, which can present steric hindrance to bulky electrophiles.[4] Protecting group reagents with significant steric bulk, such as di-tert-butyl dicarbonate (Boc₂O), are more likely to react preferentially with the more accessible primary amine.
-
Kinetic vs. Thermodynamic Control: Reactions at lower temperatures often favor the kinetically controlled product, which is formed through the lowest energy transition state.[5][6] In this case, the reaction at the less sterically hindered primary amine is expected to have a lower activation energy and thus be the kinetic product. Conversely, at higher temperatures, the reaction may reach equilibrium, favoring the more stable thermodynamic product.
-
pH Control: The basicity of the two amino groups is different. By carefully controlling the pH of the reaction medium, it is possible to selectively protonate the more basic amine, rendering it non-nucleophilic.[7] This allows the protecting group to react selectively with the free, less basic amine.
-
Choice of Reagent and Solvent: The choice of the protecting group reagent and the solvent system can significantly influence the selectivity of the reaction. For instance, certain reagents have an inherent preference for primary amines.[8] The polarity of the solvent can also affect the relative nucleophilicity of the amines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective N-protection of the primary amino group of 4-amino-3-hydroxypiperidine with Boc and Cbz groups.
Protocol 1: Selective N-Boc Protection of the Primary Amine
This protocol is designed to favor the formation of tert-butyl (3-hydroxypiperidin-4-yl)carbamate by leveraging steric hindrance and kinetic control.
Table 1: Reagents and Materials for N-Boc Protection
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Amino-3-hydroxypiperidine | 116.16 | 1.0 g | 8.61 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.97 g | 9.04 | 1.05 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.45 g | 17.22 | 2.0 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| Water (deionized) | - | 10 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 4-amino-3-hydroxypiperidine (1.0 g, 8.61 mmol) in a mixture of dichloromethane (20 mL) and water (10 mL).
-
Cool the suspension to 0 °C in an ice bath with gentle stirring.
-
Add sodium bicarbonate (1.45 g, 17.22 mmol) to the suspension.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.97 g, 9.04 mmol) in 5 mL of dichloromethane.
-
Add the Boc₂O solution dropwise to the cooled suspension of the amine over a period of 30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir vigorously at 0 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: DCM/MeOH 9:1 with 1% NH₄OH).
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: a gradient of 0-10% methanol in dichloromethane) to afford the desired tert-butyl (3-hydroxypiperidin-4-yl)carbamate.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): This condition favors kinetic control, promoting the reaction at the less sterically hindered and more accessible primary amine.[5]
-
Boc₂O as Reagent: The bulky tert-butyl groups of Boc₂O create significant steric hindrance, enhancing the selectivity for the primary amine.
-
Biphasic Solvent System (DCM/Water) and NaHCO₃: This provides a mild basic environment to neutralize the acidic byproduct of the reaction without promoting side reactions like O-acylation of the hydroxyl group.
Diagram 1: Workflow for Selective N-Boc Protection
Caption: Workflow for selective N-Boc protection of 4-amino-3-hydroxypiperidine.
Protocol 2: Selective N-Cbz Protection of the Primary Amine
This protocol aims to selectively protect the primary amine using benzyl chloroformate (Cbz-Cl), again relying on kinetic control and careful addition of the reagent.
Table 2: Reagents and Materials for N-Cbz Protection
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Amino-3-hydroxypiperidine | 116.16 | 1.0 g | 8.61 | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.54 g (1.28 mL) | 9.04 | 1.05 |
| Triethylamine (TEA) | 101.19 | 2.4 mL | 17.22 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
Dissolve 4-amino-3-hydroxypiperidine (1.0 g, 8.61 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.4 mL, 17.22 mmol) to the solution.
-
Add benzyl chloroformate (1.28 mL, 9.04 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: a gradient of 0-50% ethyl acetate in hexanes) to yield benzyl (3-hydroxypiperidin-4-yl)carbamate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Cbz-Cl is sensitive to moisture, so anhydrous conditions are necessary to prevent its decomposition.
-
Triethylamine (TEA): Acts as a base to neutralize the HCl generated during the reaction.[9]
-
Controlled Addition at Low Temperature: Similar to the Boc protection, this minimizes side reactions and favors the kinetically controlled product. Cbz-Cl is generally less sterically demanding than Boc₂O, so careful control of conditions is crucial for selectivity.
Diagram 2: Workflow for Selective N-Cbz Protection
Caption: Workflow for selective N-Cbz protection of 4-amino-3-hydroxypiperidine.
Orthogonal Protection Strategy
In a multi-step synthesis, it may be necessary to protect the hydroxyl group as well. An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others. For example, after N-Boc protection of the primary amine, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS). The N-Boc group can be removed under acidic conditions (e.g., TFA), leaving the O-TBDMS group intact. Conversely, the O-TBDMS group can be removed with a fluoride source (e.g., TBAF) without affecting the N-Boc group.
Conclusion
The selective N-protection of 4-amino-3-hydroxypiperidine is a critical step in the synthesis of many complex and medicinally relevant molecules. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and by selecting appropriate protecting group reagents, it is possible to achieve high regioselectivity for the primary amino group. The protocols provided in this guide offer a reliable starting point for researchers in the field of drug discovery and development.
References
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link][1][10]
- Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link][2]
- A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link][9]
- High yield selective acylation of polyamines: proton as protecting group. PubMed. [Link][7]
- Enantioselective synthesis of (S)
- Dual protection of amino functions involving Boc. RSC Publishing. [Link][12]
- What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?
- Preparation method of 3-amino-4-piperidone and corresponding derivative thereof.
- Selective Cleavage of Cbz-Protected Amines.
- Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. [Link][16]
- Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link][20]
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link][21]
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link][22]
- Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link][24]
- Acidic extracellular pH drives accumulation of N1-acetylspermidine and recruitment of protumor neutrophils. PNAS Nexus. [Link][25]
- Thermodynamic and kinetic reaction control. Wikipedia. [Link][5]
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link][27]
- Piperidine. Wikipedia. [Link][4]
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/14%3A_Conjugated_Compounds_and_Ultraviolet_Spectroscopy/14.03%3A_Kinetic_vs.Thermodynamic_Control_of_Reactions]([Link] Spectroscopy/14.03%3A_Kinetic_vs._Thermodynamic_Control_of_Reactions)[6][28]
- pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Organic Chemistry Portal. [Link][29]
- Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link][30]
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. [Link]
- 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- Selective Mono‐BOC Protection of Diamines.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link][34]
- Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymeriz
- Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link][35]
- Polyamine stress at high pH in Escherichia coli K-12. PubMed Central. [Link][36]
- Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water.
Sources
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. total-synthesis.com [total-synthesis.com]
Application and Protocol for the Synthesis of an Omarigliptin Precursor Utilizing (3S,4S)-Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
Introduction
Omarigliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the once-weekly treatment of type 2 diabetes.[1] A key structural feature of omarigliptin is its highly substituted tetrahydropyran ring system, which is coupled to a chiral piperidine moiety. The stereochemistry of this piperidine unit is crucial for the drug's efficacy. This application note details a critical step in a convergent synthesis of omarigliptin, specifically the utilization of the chiral building block, (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, as a precursor to the core piperidine structure of the final drug.
The synthesis of omarigliptin often involves the coupling of a complex pyranone derivative with a suitable amine.[2][3] Reductive amination is a powerful and widely used transformation in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.[4] This note will focus on a proposed reductive amination protocol to couple the deprotected form of this compound with a key pyranone intermediate, leading to a direct precursor of omarigliptin. The causality behind the choice of reagents and conditions will be explained to provide a comprehensive guide for researchers in drug development and process chemistry.
Core Synthesis Strategy
The overall synthetic strategy hinges on the diastereoselective reductive amination between the chiral piperidine amine and a functionalized pyranone. The benzyl carbamate protecting group on the piperidine nitrogen is strategically chosen for its stability during preceding synthetic steps and its relatively straightforward removal under hydrogenolysis conditions.
The key transformation is depicted in the workflow below:
Caption: Synthetic workflow for omarigliptin precursor.
Experimental Protocols
Part 1: Deprotection of this compound
Objective: To remove the benzyl carbamate (Cbz) protecting group to liberate the secondary amine for the subsequent coupling reaction.
Rationale: Hydrogenolysis is a clean and efficient method for the removal of Cbz groups, yielding the free amine and toluene as byproducts, which are easily removed. Palladium on carbon is a standard and robust catalyst for this transformation.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 1007596-63-5 | 250.30 g/mol | 10.0 g | 39.9 mmol |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 1.0 g | - |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | 200 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | Balloon pressure | - |
Procedure:
-
To a 500 mL hydrogenation flask, add this compound (10.0 g, 39.9 mmol).
-
Add anhydrous methanol (200 mL) to dissolve the starting material.
-
Carefully add 10% palladium on carbon (1.0 g, 10 wt. % of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen gas using a balloon and stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield (3S,4S)-4-amino-3-hydroxypiperidine as a crude product. This material is often used directly in the next step without further purification.
Part 2: Reductive Amination for the Synthesis of the Omarigliptin Precursor
Objective: To couple the deprotected chiral amine with the key pyranone intermediate via diastereoselective reductive amination.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations. It is less basic than other hydride reagents, which minimizes side reactions. The choice of solvent can influence the reaction rate and diastereoselectivity. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Acetic acid can be used as a catalyst to promote the formation of the iminium ion intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| (3S,4S)-4-Amino-3-hydroxypiperidine (crude from Part 1) | - | 116.16 g/mol | ~4.64 g | ~39.9 mmol |
| tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (Key Pyranone Intermediate) | 951127-25-6 | 327.32 g/mol | 13.06 g | 39.9 mmol |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 12.68 g | 59.9 mmol |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | 250 mL | - |
| Acetic Acid (optional) | 64-19-7 | 60.05 g/mol | 0.23 mL | 3.99 mmol |
Procedure:
-
In a 500 mL round-bottom flask under an inert atmosphere, dissolve the crude (3S,4S)-4-amino-3-hydroxypiperidine (~4.64 g, ~39.9 mmol) and the key pyranone intermediate (13.06 g, 39.9 mmol) in anhydrous dichloromethane (250 mL).
-
Stir the solution at room temperature for 30 minutes. If desired, add acetic acid (0.23 mL, 3.99 mmol) to catalyze iminium ion formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (12.68 g, 59.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of the pyranone starting material by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, the Boc-protected omarigliptin precursor, can be purified by column chromatography on silica gel to afford the desired diastereomer.
Caption: Simplified mechanism of reductive amination.
Data and Expected Results
The deprotection of the Cbz group is typically a high-yielding reaction, often proceeding in >95% yield. The subsequent reductive amination is diastereoselective, favoring the formation of the desired stereoisomer of the omarigliptin precursor. The diastereomeric ratio can be influenced by the reaction conditions, including the choice of reducing agent and solvent. A typical diastereomeric ratio for this type of transformation can range from 5:1 to over 20:1 in favor of the desired product.
| Step | Starting Material | Product | Typical Yield | Diastereomeric Ratio |
| Deprotection | This compound | (3S,4S)-4-Amino-3-hydroxypiperidine | >95% | N/A |
| Reductive Amination | Deprotected Amine + Pyranone Intermediate | Boc-protected Omarigliptin Precursor | 60-80% | >10:1 |
Conclusion
This application note provides a detailed protocol for the synthesis of a key precursor to omarigliptin, utilizing this compound. The described two-step sequence, involving a clean deprotection followed by a diastereoselective reductive amination, offers an efficient route to this advanced intermediate. The rationale behind the choice of reagents and conditions is provided to aid researchers in understanding and optimizing this critical transformation in the synthesis of this important antidiabetic agent.
References
- Chung, J. Y. L., et al. (2016). Process for preparing chiral dipeptidyl peptidase-IV inhibitors.
- Biftu, T., et al. (2014). Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]
- Xu, F., et al. (2016). An Alternative Scalable Process for the Synthesis of the Key Intermediate of Omarigliptin. Organic Process Research & Development, 20(12), 2074-2079. [Link]
- Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.
- China National Intellectual Property Administration. (2016). Synthetic method for omarigliptin. CN105399744A.
- Chung, J. Y. L., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(10), 1760-1768. [Link]
- Chung, J. Y. L., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.
- F. Hoffmann-La Roche AG. (2015). Process for the preparation of key intermediates of omarigliptin.
- Chen, C., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 82(7), 3855-3863. [Link]
- Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184. [Link]
- Biftu, T., et al. (2014). Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. PubMed. [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of 3,4-Disubstituted Piperidine Analogs
Introduction
The 3,4-disubstituted piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the core structure of numerous blockbuster pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from the rigid, three-dimensional scaffold it provides, enabling precise orientation of substituents for optimal interaction with biological targets. Notable examples include the antidepressant Paroxetine and the antihistamine Levocabastine, whose therapeutic efficacy is intrinsically linked to the specific stereochemistry of their 3,4-disubstituted piperidine core.[3][4]
However, the controlled synthesis of these analogs, particularly with defined stereochemistry at two contiguous centers, presents a significant challenge. The development of robust, stereoselective, and versatile synthetic routes is therefore of paramount importance to researchers in drug discovery and development. These application notes provide an in-depth guide to several field-proven and innovative strategies for accessing this privileged scaffold, focusing on the mechanistic rationale behind the methodologies to empower researchers to adapt and apply these techniques to their specific molecular targets.
Strategy 1: Diastereoselective Control via Intramolecular Cyclization
One of the most elegant and powerful approaches to constructing the piperidine ring is through intramolecular cyclization, where the key stereochemical relationships are established during the ring-forming event itself. The choice of catalyst can act as a molecular switch, dictating the reaction pathway and, consequently, the diastereomeric outcome. A prime example is the cyclization of N-tethered unsaturated aldehydes, which can be directed to yield either cis- or trans-3,4-disubstituted piperidines by selecting between a Brønsted or a Lewis acid catalyst.[5][6]
Causality of Diastereoselection: Prins vs. Carbonyl-Ene Pathways
The remarkable ability to switch diastereoselectivity hinges on fundamentally different reaction mechanisms.[6]
-
The Carbonyl-Ene Pathway (Lewis Acid Catalysis): When a Lewis acid such as methyl aluminum dichloride (MeAlCl₂) is used, it coordinates to the aldehyde's carbonyl oxygen. This activation facilitates a concerted, pericyclic carbonyl-ene reaction. The reaction proceeds through a highly organized, chair-like transition state where the substituents preferentially adopt equatorial positions to minimize steric strain. This arrangement directly leads to the formation of the thermodynamically favored trans-3,4-disubstituted piperidine .[5][6]
-
The Prins Pathway (Brønsted Acid Catalysis): In contrast, a Brønsted acid like hydrochloric acid (HCl) protonates the carbonyl, activating it for nucleophilic attack by the alkene. This initiates a stepwise Prins cyclization. The key difference is the formation of a carbocation intermediate after the initial C-C bond formation. This cation is then trapped by a nucleophile (e.g., Cl⁻ from the acid) before subsequent ring closure. This stepwise mechanism, proceeding under kinetic control at low temperatures, favors the formation of the cis-3,4-disubstituted piperidine .[5][6]
Caption: Catalyst-driven switch in cyclization pathways.
Data Summary: Cyclization Conditions
| Protocol | Catalyst | Temperature | Predominant Isomer | Diastereomeric Ratio (up to) | Reference |
| Protocol 1.1 | Methyl aluminum dichloride (MeAlCl₂) | Reflux (e.g., 61°C) | trans | 93:7 | [5] |
| Protocol 1.2 | Hydrochloric acid (HCl) | Low (e.g., -78°C to 0°C) | cis | 98:2 | [5] |
Protocol 1.1: Synthesis of trans-3,4-Disubstituted Piperidines via Carbonyl-Ene Cyclization
Objective: To synthesize a trans-3,4-disubstituted piperidine with high diastereoselectivity using Lewis acid catalysis.
Materials:
-
N-protected 4-aza-1,7-diene precursor (1.0 equiv)
-
Methyl aluminum dichloride (MeAlCl₂), 1.0 M solution in hexanes (1.1 equiv)
-
Anhydrous chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, add the N-protected 4-aza-1,7-diene precursor to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the substrate in anhydrous chloroform to a final concentration of approximately 0.1 M.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add the MeAlCl₂ solution dropwise via syringe over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 61°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the trans-piperidine analog. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 1.2: Synthesis of cis-3,4-Disubstituted Piperidines via Prins Cyclization
Objective: To synthesize a cis-3,4-disubstituted piperidine with high diastereoselectivity using Brønsted acid catalysis.
Materials:
-
N-protected 4-aza-1,7-diene precursor (1.0 equiv)
-
Hydrochloric acid (HCl), 4 M solution in 1,4-dioxane (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the N-protected 4-aza-1,7-diene precursor in anhydrous DCM (approx. 0.1 M) in a flame-dried flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the 4 M HCl in dioxane solution dropwise. A color change may be observed.
-
Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0°C by adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (~8-9).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography to isolate the cis-piperidine product.
Strategy 2: Catalytic Asymmetric Hydrogenation of Lactam Precursors
An alternative and powerful strategy involves the synthesis of a δ-lactam (a cyclic amide) precursor, followed by its reduction to the corresponding piperidine. This approach is particularly valuable because the catalytic asymmetric hydrogenation of α,β-disubstituted unsaturated lactams can be achieved with exceptional levels of enantioselectivity and diastereoselectivity, thereby establishing the C3-C4 stereocenters with high fidelity.[7]
Mechanistic Rationale
This method leverages the advances in transition-metal catalysis. A rhodium complex bearing a chiral phosphine ligand is typically employed. The unsaturated lactam substrate coordinates to the chiral catalyst, creating a diastereomeric complex. Hydrogen then adds across the double bond from a specific face, directed by the steric and electronic properties of the chiral ligand. This facial selectivity is the origin of the high enantiomeric excess (ee) and diastereomeric ratio (dr) observed in the product. The resulting saturated lactam can then be cleanly reduced to the target trans-3,4-disubstituted piperidine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Two-step sequence to chiral piperidines.
Protocol 2.1: Asymmetric Hydrogenation and Reduction
Objective: To prepare an enantioenriched trans-3,4-disubstituted piperidine from an unsaturated lactam precursor.
Part A: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Preparation: In a glovebox, charge a pressure-rated vial or autoclave insert with the α,β-disubstituted unsaturated lactam (1.0 equiv) and the rhodium-chiral ligand complex (e.g., [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand, 1-2 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., methanol or dichloromethane).
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (3-4 cycles) before pressurizing to the desired pressure (e.g., 10-50 bar).
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen pressure. Concentrate the solvent under reduced pressure and purify the resulting saturated lactam by column chromatography.
Part B: Lactam Reduction
-
Setup: Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~2-3 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to 0°C.
-
Substrate Addition: Dissolve the purified chiral lactam from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction to 0°C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude piperidine.
-
Purification: Purify by flash chromatography or distillation as required.
Conclusion and Outlook
The synthetic routes outlined in these notes represent a fraction of the methodologies available for constructing 3,4-disubstituted piperidines. The catalyst-controlled cyclization strategy offers a powerful and direct route with switchable diastereoselectivity from a common precursor. For targets requiring high enantiopurity, the asymmetric hydrogenation of a lactam intermediate provides an exceptionally robust and reliable method for setting the key stereocenters.
The choice of a specific route will always depend on the target molecule's substitution pattern, the required stereochemistry, and scalability considerations. As the field advances, new methods based on C-H activation, dearomatization of pyridines[2], and multicomponent reactions[1] will continue to emerge, further expanding the synthetic chemist's toolkit for accessing this vital heterocyclic scaffold.
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Voskressensky, L. G., et al. (2021).
- Williams, J. T., Bahia, P. S., & Snaith, J. S. (2002). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, 4(21), 3727–3730. [Link]
- Williams, J. T., Bahia, P. S., & Snaith, J. S. (2002). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts.
- ACS Fall 2025. (2025). 3,4-disubstituted piperidines synthesis via enantioselective Tsuji-Trost coupling and cope rearrangement. American Chemical Society.
- Request PDF. (n.d.). A New Route to 3,4-Disubstituted Piperidines: Formal Synthesis of (-)-Paroxetine and (+)-Femoxetine.
- Yin, C., et al. (2022). Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines. Organic Letters, 24(3), 753–758. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-disubstituted piperidines synthesis via enantioselective Tsuji-Trost coupling and cope rearrangement - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Scientist's Guide to the Reductive Amination of N-Boc-4-piperidone
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs and pharmacologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile anchor for appending various functional groups to explore structure-activity relationships (SAR). The reductive amination of N-protected 4-piperidones stands as one of the most robust and widely utilized methods for elaborating this core structure.[1][2][3]
This guide focuses on N-Boc-4-piperidone, a cornerstone starting material for this transformation. The tert-butyloxycarbonyl (Boc) protecting group is instrumental; it temporarily masks the reactivity of the piperidine nitrogen, preventing self-condensation or other undesired side reactions.[4] This allows for precise and selective functionalization at the C4-carbonyl position. The Boc group's stability under various reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it a strategic choice for multi-step synthetic campaigns.[4][5][6]
Herein, we provide a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and field-proven insights for successfully executing the reductive amination of N-Boc-4-piperidone.
Mechanistic Rationale: Controlling the Reaction Pathway
Reductive amination is a sequential, one-pot reaction that transforms a carbonyl group into an amine.[7][8] The process elegantly combines two distinct chemical events: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[1][9]
Step 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of N-Boc-4-piperidone. This forms a hemiaminal intermediate which then dehydrates to yield an imine (with primary amines) or an iminium ion (with secondary amines). This dehydration step is the rate-limiting step and is typically catalyzed by a mild acid, such as acetic acid.[10][11][12] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water) and facilitating its departure.
Step 2: Hydride Reduction The resulting iminium ion is highly electrophilic and susceptible to reduction. A carefully chosen reducing agent, introduced into the same pot, delivers a hydride ion (H⁻) to the carbon of the C=N⁺ bond, yielding the final substituted amine product.
The Critical Choice of Reducing Agent: Why Sodium Triacetoxyborohydride (STAB)?
The success of a one-pot reductive amination hinges on the selectivity of the reducing agent. It must reduce the iminium ion intermediate much faster than it reduces the starting ketone. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they risk premature reduction of the piperidone, leading to lower yields.[9]
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has become the reagent of choice for this transformation for several key reasons:
-
Mildness and Selectivity: The three electron-withdrawing acetoxy groups temper the reactivity of the borohydride, making STAB less reactive than NaBH₄.[13][14] It is generally incapable of reducing the ketone starting material but is highly effective at reducing the protonated iminium ion intermediate.[7][12][14]
-
Safety Profile: STAB is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which is highly toxic and can release hydrogen cyanide gas, particularly under acidic conditions.[7][11]
-
Operational Simplicity: Its selectivity allows for a convenient one-pot procedure where the ketone, amine, acid, and reducing agent are all combined, simplifying the experimental workflow.[14]
A key consideration when using STAB is its sensitivity to water. Therefore, the reaction is best performed in aprotic solvents under anhydrous conditions.[7]
Mechanism Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. nbinno.com [nbinno.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. peptide.com [peptide.com]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. brainly.com [brainly.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Note & Protocol: A Scalable, Stereoselective Synthesis of (3S,4S)-Benzyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate
Introduction: The Strategic Importance of Chiral Piperidines
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Specifically, chiral 3,4-substituted piperidines, such as (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, are highly valued as key building blocks for constructing complex therapeutic agents, including kinase and protease inhibitors.[3] The precise control of stereochemistry at the C3 and C4 positions is critical, as stereoisomers often exhibit dramatically different pharmacological activities and safety profiles.[4][5]
This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The presented strategy is designed for scalability, safety, and stereochemical fidelity, addressing the common challenges encountered when transitioning from laboratory-scale discovery to pilot-plant production. We will delve into the causality behind the strategic choices of starting materials, reagents, and reaction conditions, providing a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
Overall Synthetic Strategy: A Chiral Pool Approach
To ensure absolute stereochemical control, our strategy begins with a readily available and inexpensive chiral starting material, 3-hydroxypyridine. The synthesis proceeds through a sequence of hydrogenation, chiral resolution, and carefully orchestrated functional group manipulations to install the desired syn-amino alcohol stereochemistry.
The overall workflow is depicted below. The key strategic elements include:
-
Asymmetric Synthesis Foundation: Establishing the initial chiral center via enzymatic resolution, a highly efficient and scalable method.
-
Directed Functionalization: Utilizing the existing stereocenter to direct the stereoselective introduction of the second chiral center.
-
Orthogonal Protection: Employing protecting groups (Boc and Cbz) that can be selectively removed under different conditions, providing synthetic flexibility for subsequent derivatization.
Figure 1: Overall synthetic workflow for the target molecule.
Detailed Protocols and Mechanistic Rationale
This section provides a step-by-step guide for the synthesis, accompanied by expert commentary on the critical parameters and underlying chemical principles.
Part A: Synthesis of (S)-N-Boc-3-hydroxypiperidine
The foundation of this synthesis is the efficient, large-scale production of the chiral intermediate (S)-N-Boc-3-hydroxypiperidine.
Step A1: Hydrogenation of 3-Hydroxypyridine
-
Protocol:
-
To a high-pressure autoclave, charge 3-hydroxypyridine (1.0 kg, 10.5 mol), 5% Rhodium on Carbon (Rh/C, 20 g, 2 mol% Rh), and deionized water (10 L).
-
Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor to 5-6 MPa with hydrogen.[6]
-
Heat the mixture to 85-90°C and stir vigorously for 5-10 hours, monitoring hydrogen uptake.
-
Upon completion (cessation of H₂ uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst.
-
Concentrate the filtrate under reduced pressure to afford crude racemic 3-hydroxypiperidine as a solid. The crude product is typically used directly in the next step.
-
-
Scientific Rationale:
-
Catalyst Choice: Rhodium on carbon is a highly effective catalyst for the hydrogenation of pyridine rings under aqueous conditions.[6] It offers a good balance of activity and cost for large-scale operations.
-
Reaction Conditions: The use of high pressure and elevated temperature is necessary to overcome the aromaticity of the pyridine ring and achieve a reasonable reaction rate.[7] Water is an excellent, safe, and environmentally benign solvent for this transformation.
-
Step A2: Chiral Resolution of Racemic 3-Hydroxypiperidine
-
Protocol:
-
Dissolve the crude racemic 3-hydroxypiperidine (approx. 1.06 kg, 10.5 mol) in ethanol (15 L) with gentle heating.
-
In a separate vessel, dissolve D-pyroglutamic acid (1.36 kg, 10.5 mol, 1.0 equiv.) in ethanol (10 L).
-
Slowly add the D-pyroglutamic acid solution to the 3-hydroxypiperidine solution while maintaining the temperature at 60-70°C.
-
After the addition is complete, allow the mixture to cool slowly to room temperature over 4-6 hours, then cool further to 0-5°C and hold for 2 hours to maximize crystallization.
-
Collect the precipitated solid by filtration, wash with cold ethanol (2 x 1 L), and dry under vacuum to yield (S)-3-hydroxypiperidine D-pyroglutamate salt.[6]
-
-
Scientific Rationale:
-
Resolving Agent: D-pyroglutamic acid is an effective and economical resolving agent for 3-hydroxypiperidine. It forms a diastereomeric salt with the (S)-enantiomer that has significantly lower solubility in ethanol than the salt formed with the (R)-enantiomer, enabling efficient separation by crystallization.[6] Slow cooling is crucial for obtaining high enantiomeric purity.
-
Step A3: N-Boc Protection
-
Protocol:
-
Suspend the (S)-3-hydroxypiperidine D-pyroglutamate salt (approx. 2.4 kg) in a mixture of water (5 L) and ethyl acetate (5 L).
-
Cool the mixture to 10-15°C in an ice bath.
-
Add a solution of sodium hydroxide (approx. 840 g, 21 mol) in water (2 L) portion-wise to basify the mixture to pH > 12, breaking the salt.
-
To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate (Boc₂O, 2.4 kg, 11 mol) dissolved in ethyl acetate (3 L) dropwise, maintaining the internal temperature below 25°C.
-
Stir for 3-4 hours at room temperature, monitoring the reaction by TLC or LC-MS.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine as a viscous oil or low-melting solid.[6]
-
-
Scientific Rationale:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions (including oxidation and nucleophilic attack) yet can be easily removed under acidic conditions.[8] The Schotten-Baumann conditions (base, water/organic solvent) are robust and high-yielding for this transformation on a large scale.
-
Part B: Synthesis of the Final Target Molecule
The subsequent steps focus on building the required stereochemistry and functional groups onto the chiral piperidine core.
Figure 2: Mechanism of stereoselective reductive amination.
Step B1: Oxidation to N-Boc-3-piperidone
-
Protocol:
-
In a suitable reactor, prepare a solution of oxalyl chloride (1.0 L, 11.7 mol) in dichloromethane (DCM, 15 L) and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 1.66 L, 23.4 mol) in DCM (3 L), keeping the temperature below -65°C.
-
After stirring for 15 minutes, add a solution of (S)-N-Boc-3-hydroxypiperidine (from Step A3, approx. 2.1 kg, 10.4 mol) in DCM (5 L) dropwise, maintaining the temperature below -65°C.
-
Stir for 1 hour at -78°C.
-
Slowly add triethylamine (Et₃N, 4.35 L, 31.2 mol) and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (10 L). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give crude N-Boc-3-piperidone, which can be purified by vacuum distillation or used directly.
-
-
Scientific Rationale:
-
Swern Oxidation: The Swern oxidation is a mild and highly efficient method for oxidizing alcohols to ketones/aldehydes, operating at very low temperatures, which minimizes side reactions like epimerization. It is a scalable process, though careful temperature control and management of off-gassing (CO, CO₂) are critical.
-
Step B2: Stereoselective Reductive Amination
-
Protocol:
-
Dissolve N-Boc-3-piperidone (approx. 2.0 kg, 10.0 mol) and benzylamine (1.2 kg, 11.2 mol) in methanol (20 L).
-
Add acetic acid (0.6 L, 10.5 mol) and stir at room temperature for 2 hours to facilitate iminium ion formation.
-
Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 0.75 kg, 12.0 mol) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the solvent under reduced pressure. Add water (15 L) and 2M NaOH solution until the pH is ~10.
-
Extract the product with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
The resulting diastereomeric mixture can be separated by column chromatography to isolate the desired (3S,4S)-N-Boc-4-(benzylamino)-3-hydroxypiperidine. Note: This step is challenging; an alternative is the epoxidation route which offers better intrinsic selectivity.
-
-
Scientific Rationale:
-
Reductive Amination: This one-pot procedure forms the C-N bond and sets the second stereocenter. The stereoselectivity is governed by the approach of the hydride reagent to the iminium intermediate. The axial attack is generally favored, leading to the equatorial amino group. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.
-
Step B3: N-Cbz Protection and Final Deprotection (Alternative, more selective route)
An alternative and often more stereoselective industrial approach involves converting the N-Boc-3-piperidone to an epoxide, followed by regioselective opening with an amine source. This provides superior control over the syn stereochemistry.[9]
Step B4: Cleavage of Protecting Groups and Final N-Cbz Protection
-
Protocol (assuming intermediate from B2 is obtained):
-
Dissolve the purified (3S,4S)-N-Boc-4-(benzylamino)-3-hydroxypiperidine in a 4M solution of HCl in 1,4-dioxane (10 L).
-
Stir at room temperature for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture to dryness to obtain the dihydrochloride salt.
-
Dissolve the salt in DCM (15 L) and water (10 L). Cool to 0°C.
-
Add sodium bicarbonate (or another suitable base) until the pH of the aqueous layer is 8-9.
-
To the biphasic mixture, add benzyl chloroformate (Cbz-Cl, 1.8 kg, 10.5 mol) dropwise, maintaining the temperature below 10°C and keeping the pH at 8-9 by the concurrent addition of base.
-
Stir for 3-4 hours at room temperature.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography to yield (3S,4S)-benzyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate. To obtain the title compound, the N-benzyl group on the 4-amino position would need to be removed (e.g., via hydrogenolysis) prior to the final Cbz protection if only a primary amine is desired.
-
-
Scientific Rationale:
-
Deprotection/Protection Sequence: The Boc group is labile to strong acid, while the Cbz group is stable, allowing for selective deprotection. The final N-protection with benzyl chloroformate under Schotten-Baumann conditions provides the desired carbamate.[4] This sequence is crucial for molecules where the different nitrogen atoms require distinct protecting groups for subsequent synthetic steps.
-
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis of the final product and key intermediates on a 1 kg scale of the starting material, 3-hydroxypyridine.
| Compound Name | Step | Molecular Weight ( g/mol ) | Theoretical Yield (kg) | Expected Yield (%) | Purity Target (by HPLC) |
| Racemic 3-Hydroxypiperidine | A1 | 101.15 | 1.06 | >95% (crude) | N/A |
| (S)-3-OH-piperidine D-pyroglutamate | A2 | 230.26 | 1.21 (per enantiomer) | 35-40% | >99% ee |
| (S)-N-Boc-3-hydroxypiperidine | A3 | 201.27 | 0.77 | 90-95% | >98% |
| N-Boc-3-piperidone | B1 | 199.25 | 0.76 | 85-90% | >97% |
| This compound | B4 | 250.30 | Varies | 40-50% over 2 steps | >99% |
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing high-purity this compound. By starting from an inexpensive achiral precursor and employing a robust chiral resolution step, this process establishes the critical stereochemistry early and carries it through a series of efficient chemical transformations. The explanations provided for each step are intended to empower researchers and process chemists to troubleshoot and optimize the synthesis for their specific large-scale production needs. Adherence to the outlined protocols, particularly with respect to temperature control and purification, is essential for achieving the desired yield and quality of this valuable pharmaceutical intermediate.
References
- ResearchGate. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool.
- ResearchGate. 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B).
- Wikipedia. Piperidine.
- Taylor & Francis Online. A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine.
- Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- DTIC. Piperidine Synthesis.
- Google Patents. WO1997023213A1 - Process for production of piperidine derivatives.
- ResearchGate. Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis.
- ACS Publications. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines.
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ChemUniverse. (3s,4r)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate.
- Appretech. benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 4-Amino-3-hydroxypiperidine
Introduction: The Significance of Chiral 4-Amino-3-hydroxypiperidine in Medicinal Chemistry
The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal building block for creating potent and selective ligands for various biological targets. Enantiomerically pure forms of this scaffold are crucial intermediates in the synthesis of numerous investigational new drugs, including treatments for non-small cell lung cancer and other therapeutic areas.[1] The absolute stereochemistry at the C3 and C4 positions profoundly influences the pharmacological activity and safety profile of the final drug molecule. Consequently, robust and scalable methods for obtaining single enantiomers of 4-amino-3-hydroxypiperidine are of paramount importance in pharmaceutical development.
Biocatalysis, particularly enzymatic kinetic resolution, offers a green and highly selective alternative to traditional chemical methods for separating enantiomers.[2] This application note provides a detailed guide to the principles and a practical protocol for the enzymatic resolution of racemic 4-amino-3-hydroxypiperidine via lipase-catalyzed acylation.
Guiding Principles: The Logic of Enzymatic Kinetic Resolution
Kinetic resolution is a technique where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.[2] In the context of racemic 4-amino-3-hydroxypiperidine, the most common and effective approach is enantioselective acylation catalyzed by a lipase.[2][3]
The core principle relies on the stereochemical preference of the enzyme's active site. The lipase, a hydrolase that can function in reverse in non-aqueous media, selectively recognizes and catalyzes the acylation of one enantiomer of the amine at a much faster rate than the other. This differential rate of reaction allows for the separation of the two enantiomers: one as the acylated product (amide) and the other as the unreacted amine.
The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer. However, by coupling the resolution with an in-situ racemization of the unreacted enantiomer, a process known as dynamic kinetic resolution (DKR), yields can theoretically reach 100% of a single, desired enantiomer.[4]
Lipases, such as those from Candida antarctica (e.g., Novozym 435), are frequently employed for their broad substrate scope, high enantioselectivity, and stability in organic solvents.[3][5][6] The choice of the acylating agent (acyl donor) and the solvent are critical parameters that significantly influence the reaction's efficiency and selectivity.
Experimental Protocols
PART 1: Materials and Equipment
Reagents:
-
Racemic 4-amino-3-hydroxypiperidine
-
Screening kit of immobilized lipases (e.g., Novozym 435 (Candida antarctica lipase B), Burkholderia cepacia lipase, Pseudomonas fluorescens lipase)
-
Acylating agents (e.g., vinyl acetate, ethyl acetate, isopropyl acetate)
-
Anhydrous organic solvents (e.g., methyl tert-butyl ether (MTBE), toluene, heptane)
-
Buffers for work-up (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reagents for chiral HPLC analysis (e.g., HPLC-grade n-hexane, isopropanol, trifluoroacetic acid)
Equipment:
-
Reaction vials with screw caps
-
Orbital shaker with temperature control
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral stationary phase column (e.g., Chiralpak® series)
PART 2: Workflow for Enzymatic Resolution
The overall workflow for the enzymatic resolution of racemic 4-amino-3-hydroxypiperidine is depicted below.
Caption: General workflow for the enzymatic resolution of racemic 4-amino-3-hydroxypiperidine.
PART 3: Detailed Step-by-Step Protocols
Protocol 1: Enzyme and Acyl Donor Screening
-
Rationale: The success of the resolution is highly dependent on the choice of enzyme and acyl donor. This screening protocol allows for the rapid identification of the most selective biocatalyst.
-
To a series of 4 mL glass vials, add racemic 4-amino-3-hydroxypiperidine (10 mg, 0.086 mmol).
-
Add 1 mL of an anhydrous solvent (e.g., MTBE) to each vial.
-
To each vial, add a different immobilized lipase (10-20 mg).
-
To each vial, add the acylating agent (e.g., vinyl acetate, 1.5 equivalents).
-
Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the formed product.
Protocol 2: Preparative Scale Enzymatic Resolution
-
Rationale: This protocol scales up the optimized conditions from the screening phase to produce larger quantities of the enantiomerically enriched compounds.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 4-amino-3-hydroxypiperidine (1.0 g, 8.6 mmol).
-
Add the optimized anhydrous solvent (e.g., MTBE, 100 mL).
-
Add the selected acylating agent (e.g., vinyl acetate, 1.5 equivalents).
-
Add the best-performing immobilized lipase (e.g., Novozym 435, 100-200 mg).
-
Stir the reaction mixture at the optimized temperature (e.g., 40 °C).
-
Monitor the reaction by chiral HPLC until approximately 50% conversion is reached to maximize the ee of both the product and the remaining starting material.
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
Protocol 3: Work-up and Separation of Enantiomers
-
Rationale: After the reaction, the acylated product and the unreacted amine need to be separated from each other.
-
Concentrate the filtrate from Protocol 2 under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
The separation of the acylated amine from the unreacted amine can be achieved by column chromatography on silica gel. The difference in polarity between the amide and the free amine allows for their separation. Alternatively, an acid-base extraction can be employed.
Protocol 4: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of the products. A validated method is essential for accurate results.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IC-3).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an additive like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds to improve peak shape. A typical starting condition could be n-Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample (unreacted amine or acylated product) in the mobile phase.
-
Injection: Inject the sample onto the column and record the chromatogram.
-
Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.
Data Presentation and Interpretation
The results from the enzyme screening can be summarized in a table for easy comparison.
Table 1: Representative Data from Enzyme Screening for the Resolution of 4-Amino-3-hydroxypiperidine
| Entry | Lipase Source | Acyl Donor | Time (h) | Conversion (%) | eesubstrate (%) | eeproduct (%) | E-value |
| 1 | Candida antarctica B | Vinyl Acetate | 24 | 48 | >99 | 96 | >200 |
| 2 | Burkholderia cepacia | Vinyl Acetate | 24 | 42 | 85 | 92 | 45 |
| 3 | Pseudomonas fluorescens | Vinyl Acetate | 24 | 35 | 68 | 80 | 15 |
| 4 | Candida antarctica B | Ethyl Acetate | 24 | 30 | 55 | 75 | 10 |
Note: Data are hypothetical but representative of a typical screening experiment.
The E-value (enantioselectivity factor) is a measure of the enzyme's selectivity and is calculated from the conversion and ee values. A higher E-value indicates better enantioselectivity.
Mechanism and Workflow Visualization
The enzymatic acylation process proceeds through a well-established mechanism for lipases.
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic amine.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The initial screening phase ensures that the chosen enzyme and conditions are indeed effective for the specific substrate. The continuous monitoring of the reaction by chiral HPLC provides real-time data on the progress and success of the resolution. The final analysis of the separated products confirms their enantiomeric purity. For regulatory purposes, a full validation of the analytical method according to ICH guidelines would be required.
Expert Insights and Troubleshooting
-
Choice of Acyl Donor: Activated esters like vinyl acetate are often superior as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.
-
Solvent Selection: Apolar, anhydrous solvents are generally preferred to minimize enzyme denaturation and prevent hydrolysis of the acyl donor and product. MTBE is a common and effective choice.
-
Low Conversion/Selectivity: If all screened enzymes show poor performance, consider modifying the substrate by protecting the non-target reactive groups. For 4-amino-3-hydroxypiperidine, N-protection could be explored.
-
Dynamic Kinetic Resolution (DKR): To exceed the 50% yield limitation, DKR can be implemented. This involves adding a racemization catalyst (e.g., a palladium-based catalyst) that continuously converts the slow-reacting enantiomer back into the racemate, allowing for its conversion to the desired product.[4][7]
References
- Ortiz, A., Young, I. S., Sawyer, J. R., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
- PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipase-catalyzed amidation reactions. In Enzymatic Methods in Organic Synthesis (pp. 1-36). Wiley-VCH. (Note: A specific URL for the book chapter is not available, but the book is widely accessible through academic libraries and publishers.)
- MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
- Ferreira, V. F., de Souza, M. C. B. V., & de O. Ferreira, S. B. (2018).
- DiVA portal. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
- ACS Publications. (2018). Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. Organic Letters. [Link]
- Phenomenex. (n.d.).
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
- SciSpace. (2013).
- Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]
Sources
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 5. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 6. Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: Strategic Protection of 4-Amino-3-Hydroxypiperidine for Advanced Synthesis
Introduction: Navigating the Trifunctional Complexity of 4-Amino-3-Hydroxypiperidine
4-Amino-3-hydroxypiperidine is a valuable chiral building block in medicinal chemistry, prized for its rigid scaffold and the stereochemically defined presentation of three distinct functional groups: a secondary amine within the piperidine ring, a primary exocyclic amine, and a secondary hydroxyl group.[1] This trifunctional nature, however, presents a significant challenge in its synthetic manipulation. Achieving selective functionalization at one site requires a meticulously planned and executed protecting group strategy to prevent unwanted side reactions at the other two. This guide provides a comprehensive overview of orthogonal protecting group strategies, field-proven insights into chemoselectivity, and detailed protocols for the selective protection and deprotection of 4-amino-3-hydroxypiperidine, enabling its effective use in complex multi-step syntheses.
The Challenge of Selectivity: A Three-Point Problem
The synthetic utility of 4-amino-3-hydroxypiperidine is directly tied to the ability to differentiate its three reactive centers. The primary amine is generally the most nucleophilic, followed by the secondary ring amine, and finally the secondary hydroxyl group. However, this reactivity order can be modulated by steric hindrance and reaction conditions. A successful protecting group strategy must therefore be orthogonal, allowing for the selective removal of one protecting group in the presence of the others.[2]
Orthogonal Protecting Group Strategies
An effective orthogonal strategy for 4-amino-3-hydroxypiperidine involves the careful selection of protecting groups with distinct cleavage conditions. The most common and robust strategies rely on the differential lability of protecting groups to acidic, basic, and hydrogenolytic conditions.
Recommended Orthogonal Protecting Group Combination:
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Orthogonality |
| Piperidine Nitrogen (Secondary Amine) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis |
| Exocyclic Amine (Primary Amine) | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
| Hydroxyl Group | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Fluoride Source (TBAF) or Acid | Stable to base and hydrogenolysis |
This combination allows for the selective deprotection of each functional group without affecting the others, providing maximum synthetic flexibility.
Alternative Strategy: Simultaneous Protection of the Vicinal Amino Alcohol
For synthetic routes where the primary amine and hydroxyl group are to be modified later in the sequence, a highly efficient approach is the simultaneous protection of these two functionalities as a cyclic carbamate, specifically an oxazolidinone.[2] This strategy significantly reduces step count and can introduce additional stereocontrol.
| Functional Groups | Protecting Group | Introduction Reagents | Deprotection Conditions |
| Exocyclic Amine & Hydroxyl Group | Oxazolidinone | Phosgene, triphosgene, or carbonyldiimidazole (CDI) | Strong acidic or basic hydrolysis |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the implementation of the recommended orthogonal protecting group strategy.
Protocol 1: Selective O-Silylation of the Hydroxyl Group
Rationale: Silyl ethers are highly selective for the protection of alcohols over amines due to the high oxophilicity of silicon. The use of a hindered base like imidazole prevents significant N-silylation.
Materials:
-
4-Amino-3-hydroxypiperidine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective N-Boc Protection of the Piperidine Nitrogen
Rationale: The secondary piperidine amine can be selectively protected with Boc anhydride under basic conditions. While the primary amine is more nucleophilic, careful control of stoichiometry and reaction conditions can favor the protection of the secondary amine.
Materials:
-
O-TBDMS-4-amino-3-hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve O-TBDMS-4-amino-3-hydroxypiperidine (1.0 eq) in DCM.
-
Add TEA (1.2 eq).
-
Cool the solution to 0 °C.
-
Add (Boc)₂O (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting N-Boc, O-TBDMS protected intermediate can often be used in the next step without further purification.
Protocol 3: Selective N-Fmoc Protection of the Primary Amine
Rationale: With the more reactive hydroxyl and secondary amine now protected, the primary amine can be selectively protected using an Fmoc reagent. Fmoc is chosen for its orthogonality to the acid-labile Boc group and the fluoride-labile TBDMS group.
Materials:
-
N-Boc, O-TBDMS-4-amino-3-hydroxypiperidine
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc, O-TBDMS protected piperidine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add NaHCO₃ (2.0 eq).
-
Add Fmoc-OSu (1.1 eq) and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, dilute the reaction with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the fully protected 4-amino-3-hydroxypiperidine derivative by flash chromatography.
Orthogonal Deprotection Protocols
The fully protected intermediate allows for the selective deprotection and subsequent functionalization of each site.
Protocol 4: Selective Fmoc Deprotection (Primary Amine)
Procedure:
-
Dissolve the fully protected piperidine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The deprotected primary amine can then be used in the next synthetic step.
Protocol 5: Selective TBDMS Deprotection (Hydroxyl Group)
Procedure:
-
Dissolve the silyl-protected piperidine in anhydrous THF.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with EtOAc, dry the organic layer, and concentrate.
Protocol 6: Selective Boc Deprotection (Piperidine Nitrogen)
Procedure:
-
Dissolve the Boc-protected piperidine in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (20-50% in DCM) or 4M HCl in dioxane.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the reaction mixture to remove the acid and solvent. The product is typically obtained as the corresponding ammonium salt.
Visualizing the Strategy
The following diagrams illustrate the orthogonal protection and deprotection workflows.
Caption: Orthogonal protection workflow for 4-amino-3-hydroxypiperidine.
Caption: Orthogonal deprotection pathways from the fully protected intermediate.
Conclusion
The successful application of 4-amino-3-hydroxypiperidine in complex molecule synthesis is critically dependent on a robust and orthogonal protecting group strategy. The presented combination of Boc, Fmoc, and TBDMS protecting groups provides a versatile and reliable framework for the selective manipulation of the three distinct functional groups. By understanding the principles of chemoselectivity and following the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- Mysskin, B. et al. (2021). Synthesis of Orthogonally Protected (±)-3-Amino-4-anilidopiperidines and (±)-3-N-Carbomethoxyfentanyl.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- Master Organic Chemistry (2018).
- ResearchGate (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?
- ResearchGate (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?
- MDPI (2020). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]
- ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- ResearchGate (2014). How can we protect an amino group leaving an alcohol group free?
- KTH Royal Institute of Technology.
- W. Kroutil, et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
- ACS Publications (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. [Link]
- LookChem. Selective reductions of oxazolidinones: New protocol for diastereoselective synthesis of vicinal amino alcohols. LookChem. [Link]
- Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
- NIH (2015). Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]
- MySkinRecipes. (3R,4R)
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- NIH (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]
- Chem-Station (2014). Silyl Protective Groups.
- Chemistry LibreTexts (2021). 16: Silylethers. Chemistry LibreTexts. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
- Wikipedia. Oxazolidine. Wikipedia. [Link]
- UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. Ready Lab. [Link]
- NIH (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. [Link]
- NIH (2012). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. PubMed Central. [Link]
- Wikipedia. Silyl ether. Wikipedia. [Link]
- TSI Journals (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.. [Link]
- NIH (1998). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. PubMed. [Link]
- RSC Publishing (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]
- Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- NIH (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PubMed Central. [Link]
- University of Bath. Protecting Groups.
- ACS Publications (2011). New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]
- NIH (2025).
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
- Beilstein Journals (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. [Link]
- RSC Publishing (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]
- NIH (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. PubMed. [Link]
- CNR-IRIS (2021). Synthesis of Orthogonally Protected Labionin. CNR-IRIS. [Link]
- King-Pharm. 203503-03-1 (3R,4R)-N1-BOC-4-amino-3-hydroxypiperidine. King-Pharm. [Link]
- Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- ResearchGate (2010). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
Welcome to the technical support hub for the synthesis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route, focusing on improving yield and diastereoselectivity.
Introduction
This compound is a valuable chiral building block, particularly relevant in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type-2 diabetes.[1][2][3] The precise stereochemical arrangement of the C3-hydroxyl and C4-amino groups is critical for its biological activity and efficacy in downstream applications.[4] Achieving high diastereoselectivity for the trans isomer over the corresponding cis isomer is the primary challenge in its synthesis, directly impacting yield and purification efficiency.
This guide focuses on the most common and stereocontrolled synthetic pathway: the regioselective ring-opening of a chiral N-Cbz protected 3,4-epoxypiperidine with an azide nucleophile, followed by reduction. We will dissect this workflow to troubleshoot common pitfalls and enhance your synthetic outcomes.
Logical Workflow of the Primary Synthetic Route
The synthesis is conceptually straightforward but requires careful control at each step to ensure high stereochemical purity. The general sequence is outlined below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address problems you may encounter during your synthesis.
Question 1: My reaction yields a mixture of diastereomers. How can I improve the selectivity for the desired (3S,4S)-trans product?
Core Problem: Poor diastereoselectivity is the most common reason for low yields of the final product. The formation of the undesired cis-diastereomer complicates purification and reduces the overall efficiency. The root cause typically lies in the epoxide ring-opening step (Step 2).
Causality: The desired trans product results from a classic S(_N)2-type backside attack of the azide nucleophile on the epoxide. The formation of the cis isomer suggests that either the S(_N)2 pathway is not exclusively followed or that side reactions are occurring.
Solutions & Optimizations:
-
Choice of Lewis Acid Catalyst: The regioselectivity of the epoxide opening is critical. Lithium perchlorate (LiClO₄) is an effective and mild Lewis acid catalyst for this transformation.[5][6][7] It activates the epoxide by coordinating to the oxygen atom, facilitating a clean S(_N)2 attack by the azide at the sterically less hindered C4 position.[8]
-
Expert Tip: Ensure the LiClO₄ is anhydrous. Water can compete as a nucleophile, leading to diol byproducts.
-
-
Solvent and Temperature Control:
-
Solvent: Acetonitrile (CH₃CN) is a common and effective solvent for this reaction.[7] Aprotic polar solvents generally favor S(_N)2 reactions.
-
Temperature: Running the reaction at room temperature is often sufficient.[7] Avoid excessive heating, which can decrease selectivity by providing enough energy to overcome the activation barrier for alternative reaction pathways.
-
-
Nucleophile Choice: Sodium azide (NaN₃) is the standard azide source. Ensure it is fully dissolved or well-suspended to maintain a sufficient concentration of the nucleophile.
Data Summary: Impact of Conditions on Diastereoselectivity
| Parameter | Condition Favoring trans (S(_N)2) | Rationale & Citation(s) |
| Catalyst | Mild Lewis acids (e.g., LiClO₄) | Activates the epoxide for a clean backside attack.[5][6][8] |
| Solvent | Aprotic polar (e.g., Acetonitrile) | Stabilizes the charged nucleophile without interfering.[7] |
| Temperature | Room Temperature | Avoids providing excess energy for less selective pathways.[7] |
Question 2: The yield of my azido alcohol intermediate is low, even with good diastereoselectivity. What are the likely causes?
Core Problem: Low yield of the (3S,4S)-4-azido-1-(benzyloxycarbonyl)piperidin-3-ol intermediate points to an incomplete reaction or the formation of side products.
Causality: Besides the formation of the wrong diastereomer, low yields can result from incomplete consumption of the starting epoxide or the formation of byproducts like diols.
Solutions & Optimizations:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Epoxide ring-openings can sometimes be sluggish. Ensure the reaction runs to completion.
-
Stoichiometry: Use a slight excess of sodium azide (e.g., 1.5-2.0 equivalents) to ensure the reaction is driven forward.
-
Work-up Procedure: The azido alcohol product is polar. Ensure your extraction protocol is optimized to recover it efficiently from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
Question 3: I am having trouble with the final azide reduction step. My yield is low and I see multiple spots on TLC.
Core Problem: The reduction of the azide to the primary amine can be problematic, leading to incomplete conversion, side products, or difficulty in isolating the final compound.
Causality: The choice of reducing agent is critical. Harsh reducing agents can sometimes affect the Cbz protecting group or other functionalities. The final amino alcohol product is highly polar, making it prone to purification issues.
Solutions & Optimizations:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is the cleanest and most common method. Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is highly effective for reducing azides to amines.[9] This method has the advantage that the only byproduct is nitrogen gas.
-
Staudinger Reaction: This involves treatment with a phosphine (e.g., triphenylphosphine, PPh₃) followed by hydrolysis. It is a very mild method but requires removal of the phosphine oxide byproduct, which can be challenging.
-
Sodium Borohydride (NaBH₄): This can be used in the presence of a catalyst like CoCl₂.[9] It's a convenient benchtop method but may require more optimization to avoid side reactions.
-
Data Summary: Common Azide Reduction Methods
| Reducing Agent/Method | Typical Conditions | Advantages | Potential Issues & Citation(s) |
| H₂ / Pd/C | H₂ (balloon or pressure), Pd/C (5-10 mol%), Methanol or Ethanol, RT | Clean reaction, high yield, easy work-up. | Catalyst can be pyrophoric; potential for Cbz group hydrogenolysis with extended reaction times.[9] |
| PPh₃ then H₂O | 1. PPh₃, THF, RT2. H₂O | Very mild, high chemoselectivity. | Stoichiometric amounts of PPh₃ required; triphenylphosphine oxide byproduct can complicate purification. |
| NaBH₄ / CoCl₂ | NaBH₄, CoCl₂·6H₂O, Methanol or Water, RT | Operationally simple, avoids high-pressure H₂. | Requires careful control of stoichiometry; potential for side reactions.[9] |
-
Purification of the Final Product:
-
The target amino alcohol is polar and basic. Standard silica gel chromatography can be challenging due to streaking. Consider using a silica gel column eluted with a solvent system containing a small amount of base, like triethylamine (e.g., 1-2%) or ammonium hydroxide in your mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).
-
Alternatively, the product can often be purified by crystallization from a suitable solvent system, potentially after conversion to a salt (e.g., hydrochloride or dihydrobromide) to induce crystallinity.
-
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies in the literature and represent a robust starting point for your experiments.
Protocol 1: Diastereoselective Azidolysis of (3S,4S)-N-Cbz-3,4-epoxypiperidine
Caption: Workflow for the epoxide ring-opening step.
Procedure:
-
To a solution of (3S,4S)-N-Cbz-3,4-epoxypiperidine (1.0 eq) in anhydrous acetonitrile, add lithium perchlorate (LiClO₄, 1.0 eq).
-
Add sodium azide (NaN₃, 1.5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting epoxide by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (3S,4S)-4-azido-1-(benzyloxycarbonyl)piperidin-3-ol.
Protocol 2: Reduction of Azido Alcohol to Amino Alcohol
Caption: Workflow for the final azide reduction step.
Procedure:
-
Dissolve the (3S,4S)-4-azido-1-(benzyloxycarbonyl)piperidin-3-ol (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is typically sufficient for small scale).
-
Stir the suspension under the hydrogen atmosphere at room temperature for 4-12 hours, monitoring by TLC for the consumption of the azide.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify further by column chromatography (using a basic mobile phase modifier) or crystallization.
Frequently Asked Questions (FAQs)
Q: Can I use a Boc protecting group instead of Cbz? A: Yes, an N-Boc protected piperidine can be used. The key epoxide opening and azide reduction steps are compatible with a Boc group. However, be mindful that the Boc group is acid-labile, which may affect your choices for purification or subsequent reaction steps. The Cbz group is typically removed by hydrogenolysis, which can sometimes be done concurrently with the azide reduction if desired.
Q: My final product is an oil, but the literature reports a solid. What should I do? A: The free amine product can sometimes be isolated as an oil, especially if trace impurities are present. Try to purify it again carefully by column chromatography. If it remains an oil, consider converting it to a dihydrochloride or dihydrobromide salt by treating a solution of the amine (e.g., in ether or ethyl acetate) with a solution of HCl in a suitable solvent. Salts often have higher melting points and are more likely to be crystalline solids, which aids in purification and handling.
Q: How do I confirm the trans stereochemistry of my product? A: The most definitive method is single-crystal X-ray analysis.[4] However, for routine analysis, ¹H NMR spectroscopy is very powerful. The coupling constant (J-value) between the protons on C3 and C4 (H3 and H4) can distinguish between cis and trans isomers. For a trans relationship, where the protons are typically axial-axial, a large coupling constant (typically J = 8-12 Hz) is expected. A cis relationship (axial-equatorial or equatorial-equatorial) will show a smaller coupling constant (typically J = 2-5 Hz).
References
- Yadav, J. S., Reddy, B. V. S., Reddy, K. S., & Kumar, K. S. (2007). Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions.
- Fringuelli, F., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(17), 6094-6096.
- Biftu, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 327-331.
- Jawale, D. V., et al. (2022).
- BenchChem. (n.d.). (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate.
- Aghapour, G., et al. (2022). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 12(1), 1-18.
- Pawar, S. A., et al. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120.
- O'Brien, P., & Wyatt, P. B. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(24), 4645-4673.
- AChemBlock. (n.d.). benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate.
- Humphrey, J. M., et al. (2006). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 4(14), 2735-2743.
- Le Roch, M., et al. (2022). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 20(4), 826-833.
- O'Brien, P., et al. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2002). LiClO4-Catalyzed Ring-Opening of Aziridines with Aromatic Amines. Synlett, 2002(09), 1447-1449.
- Banks, C. H. D. (1992). Piperidine Synthesis.
- González-López, M., et al. (2007).
- BenchChem. (n.d.). Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
- AtlanChim Pharma. (2022, December 13). Reduction of Azides to primary amines [Video]. YouTube.
- Yadav, J. S., Reddy, B. V. S., Parimala, G., & Reddy, P. V. (2002). Lithium Perchlorate Catalyzed Regioselective Ring Opening of Aziridines with Sodium Azide and Sodium Cyanide. Synthesis, 2002(17), 2383-2386.
- Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 752-764.
- Appretech Scientific Limited. (n.d.). benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.
- BLD Pharm. (n.d.). Benzyl 3-hydroxypiperidine-1-carboxylate.
- Hsiao, Y., et al. (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. The Journal of Organic Chemistry, 72(9), 3340-3352.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- BenchChem. (n.d.). tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Kulikov, A. V., et al. (2006). Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis. Russian Chemical Bulletin, 55(10), 1832-1837.
Sources
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Lithium Perchlorate Catalyzed Regioselective Ring Opening of Aziridines with Sodium Azide and Sodium Cyanide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by azide reduction [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
Prepared by the Senior Application Science Team
This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists working on the purification of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. This chiral piperidine derivative is a valuable building block in medicinal chemistry, and its purity is critical for subsequent synthetic steps and biological activity.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the unique challenges presented by this molecule's structure.
The primary purification challenge arises from the compound's dual functionality: a basic free amino group and a polar hydroxyl group. The free amine, in particular, can interact strongly with the acidic silanol groups on standard silica gel, leading to common issues such as poor recovery, significant peak tailing, and even on-column degradation.[4] This guide will equip you with the strategies to mitigate these effects and achieve high-purity material efficiently.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking badly on a standard silica TLC plate and tailing on the column?
A: This is the most common issue encountered. The free amino group on the piperidine ring is basic and forms strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in streaking on a TLC plate and severe peak tailing or even complete retention on a column.[4][5]
Q2: How can I prevent the interaction with silica gel?
A: The most effective strategy is to neutralize the acidic sites on the silica. This is typically achieved by adding a small amount of a volatile base to your mobile phase.[4]
-
For Normal-Phase Chromatography: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The amine additive competes with your compound for binding to the acidic sites, allowing your product to elute properly.[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[4]
Q3: Is the benzyl carbamate (Cbz) protecting group stable during chromatographic purification?
A: The Cbz (or Z) group is generally robust and stable under the conditions used for standard flash chromatography (silica or alumina) and reversed-phase HPLC.[6] It is stable to the mild bases like triethylamine used as mobile phase additives. However, it is sensitive to catalytic hydrogenation (e.g., H₂, Pd/C) and strong acids or bases, which are not typically used for routine chromatographic purification.
Q4: What is the best method to assess the enantiomeric purity of the final product?
A: The definitive method for assessing enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that can differentiate between the (3S,4S) enantiomer and its (3R,4R) counterpart. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating piperidine derivatives.[7][8][9]
Q5: My compound is highly soluble in methanol but crashes out when I try to load it onto a column equilibrated with Hexane/Ethyl Acetate. What should I do?
A: This is a classic solubility problem when a strong loading solvent is used. Loading the sample in a solvent significantly more polar than the mobile phase will cause poor separation and band broadening. The best solution is dry loading .[10]
-
Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a small amount of silica gel (or Celite®) to the solution to form a slurry.
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Gently load this powder onto the top of your packed column. This ensures the compound is introduced to the column in a concentrated band without disrupting the stationary phase.[10]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: Low or No Recovery of Compound from the Column
-
Likely Cause: Irreversible binding of the basic amine to the acidic silica gel stationary phase.[4]
-
Troubleshooting Steps:
-
Confirm Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If the spot remains at the baseline or decomposes, it confirms instability or irreversible binding.[11]
-
Implement Base Additive: If you have not already, prepare your mobile phase with a basic modifier (e.g., 1% triethylamine in DCM/MeOH). This is the most critical step for eluting basic amines from silica.[5]
-
Flush the Column: If the column has already been run without a base, you can try to recover the material by flushing the column with a very polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol. Note that the purity of the recovered material may be compromised.
-
Change Stationary Phase: For future purifications, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.
-
Problem: Poor Separation from a Similarly Polar Impurity
-
Likely Cause: The chosen solvent system does not provide adequate selectivity between your product and the impurity.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different selectivities. For example, if you are using a Dichloromethane/Methanol system, try an Ethyl Acetate/Hexane system (with TEA) or explore adding a third solvent like acetone.
-
Gradient Elution: A shallow gradient elution can often resolve closely eluting compounds more effectively than an isocratic (constant solvent composition) method.
-
Orthogonal Chromatography: If normal-phase chromatography fails to provide a separation, switch to a fundamentally different method like reversed-phase HPLC. The different separation mechanism often provides the required selectivity.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: Method development workflow for purifying basic amines.
Section 3: Standard Operating Protocols
Protocol 1: Preparative Flash Chromatography on Silica Gel
This protocol is designed for the purification of 1-5 grams of crude material.
-
TLC Analysis & Mobile Phase Selection:
-
Prepare a stock solution of your crude material.
-
On a silica gel TLC plate, test various solvent systems. A good starting point is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH).
-
Crucially, prepare a second set of identical mobile phases that also contain 1% triethylamine (TEA).
-
Aim for a solvent system that provides an Rf value of ~0.2-0.3 for the desired product and maximal separation from impurities.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., for 1 g of crude material, use ~40-50 g of silica gel).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly. Ensure there are no cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during loading.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (~1 g) in a minimum amount of DCM or MeOH.
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample onto the sand layer at the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column using a stepwise or linear gradient. For example:
-
2 column volumes (CV) of 2% MeOH in DCM (+1% TEA)
-
5 CV of 4% MeOH in DCM (+1% TEA)
-
5 CV of 6% MeOH in DCM (+1% TEA)
-
Continue increasing the polarity until the product has fully eluted.
-
-
Collect fractions of appropriate size (e.g., 20-25 mL).
-
-
Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Analytical Chiral HPLC
This protocol is for assessing the enantiomeric excess (% ee) of the purified product.
-
Column: Chiralpak® IC-3 (or similar polysaccharide-based column)
-
Dimensions: 250 x 4.6 mm, 3 µm
-
Mobile Phase: 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropanol (IPA) (95:5)[8] Note: The acidic modifier is used here to protonate the amine, ensuring sharp, symmetrical peaks in the context of chiral separation.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm (for the benzyl group).
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of the mobile phase.
Section 4: Data Summary
Table 1: Comparison of Chromatographic Conditions
| Parameter | Standard Normal Phase (Silica) | Normal Phase + 1% TEA (Silica) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (Acidic) | Silica Gel (Base-Deactivated) | C18-Functionalized Silica |
| Typical Mobile Phase | DCM/MeOH or EtOAc/Hexane | DCM/MeOH or EtOAc/Hexane + 1% TEA | Acetonitrile/Water + 0.1% TFA |
| Peak Shape | Poor (Severe Tailing) | Good to Excellent | Excellent |
| Recovery | Very Low to None | Good to High | High |
| Selectivity | Dependent on impurities | Dependent on impurities | Different selectivity profile |
| Best For | Not Recommended | Preparative-scale purification | Analytical purity & impurity profiling |
Section 5: Visual Troubleshooting Guide
This decision tree helps diagnose and resolve issues related to low recovery and peak tailing.
Caption: Troubleshooting decision tree for amine purification.
References
- BenchChem. (n.d.). A Comparative Analysis of Different Chiral Separation Techniques for Benzylpiperidines.
- PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2.
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- BenchChem. (n.d.). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- PubMed. (n.d.). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2022). Advice on column chromatography : r/OrganicChemistry.
- PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- BenchChem. (n.d.). tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate.
- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Stereoselective Synthesis of 4-Amino-3-Hydroxypiperidines
Welcome to the technical support center for the stereoselective synthesis of 4-amino-3-hydroxypiperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable scaffold. The inherent challenge of controlling the relative and absolute stereochemistry of the adjacent C3-hydroxyl and C4-amino groups demands careful planning and execution.
This document is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing high-level strategic questions and foundational concepts.
-
Troubleshooting Guide: A problem-oriented section providing direct answers to specific experimental failures.
Part 1: Frequently Asked Questions (FAQs)
This section covers the strategic decisions and fundamental principles that underpin the successful synthesis of 4-amino-3-hydroxypiperidines.
Q1: What makes the stereoselective synthesis of 4-amino-3-hydroxypiperidines so challenging?
The primary difficulty lies in the simultaneous and precise control of two adjacent stereocenters on a flexible six-membered ring. The key challenges are:
-
Diastereoselectivity: Controlling the relative orientation of the C3-hydroxyl and C4-amino groups to be either cis or trans. This is often governed by the subtle interplay of steric and electronic effects during bond formation.
-
Enantioselectivity: Controlling the absolute stereochemistry (R/S configuration) at both C3 and C4.
-
Functional Group Interference: The basicity of the nitrogen atoms can poison acid-sensitive catalysts or react with electrophilic reagents, necessitating a robust protecting group strategy[1][2].
-
Ring Conformation: The piperidine ring exists in a dynamic equilibrium of chair conformations, which can influence the facial selectivity of incoming reagents and complicate stereochemical outcomes.
Q2: What are the primary synthetic strategies to control stereochemistry in this scaffold?
There are four main strategies, each with distinct advantages and disadvantages. The choice depends on the available starting materials, desired stereoisomer, and scalability requirements.[3][4]
Caption: Major synthetic routes to chiral 4-amino-3-hydroxypiperidines.
-
Chiral Pool Synthesis: Utilizes readily available, enantiopure starting materials like amino acids or carbohydrates[5][6][7]. This approach embeds the initial stereochemistry, which is then carried through the synthesis[3][8]. It's a powerful strategy when the target molecule's stereochemistry maps well onto a known chiral building block[6].
-
Catalytic Asymmetric Synthesis: Introduces chirality using a chiral catalyst. Methods like the catalytic asymmetric hydrogenation of a suitable prochiral precursor (e.g., an enamine or pyridinium salt) are highly effective[3][9][10]. This approach is often highly efficient and can provide access to either enantiomer by selecting the appropriate catalyst ligand.
-
Substrate-Controlled Diastereoselective Synthesis: Employs an existing stereocenter on the substrate to direct the formation of a new one. For example, the reduction of a 4-amino-3-ketopiperidine can be directed by the substituent at the C4 position.
-
Resolution: Involves synthesizing a racemic or diastereomeric mixture and then separating the desired isomer. This can be achieved through classical resolution with a chiral acid[11][12] or through more modern and efficient biocatalytic methods, such as enzymatic kinetic resolution[3][11][13].
Q3: How do I choose an appropriate N-protecting group?
The choice of the nitrogen protecting group is critical and depends on the chemistry of subsequent steps. A poorly chosen group can lead to catalyst poisoning, unwanted side reactions, or difficulty in deprotection.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Base-stable, labile to strong acid. | TFA, HCl | Excellent for preventing nitrogen interference in metal-catalyzed reactions. Widely used in Fmoc-based peptide synthesis[14][15]. |
| Benzyloxycarbonyl | Cbz (or Z) | Acid-stable, base-stable. | H₂, Pd/C (Hydrogenolysis) | Orthogonal to Boc. Stable but requires hydrogenation for removal, which may affect other functional groups (e.g., alkenes). |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid-stable, labile to base. | 20% Piperidine in DMF | Commonly used in peptide synthesis; its removal conditions are mild but can be incompatible with base-sensitive substrates[14][16]. |
| p-Toluenesulfonyl | Ts (Tosyl) | Very stable to acid, base, and many redox conditions. | Strong reducing agents (e.g., Na/NH₃) or harsh acid. | Makes the N-H proton acidic. Excellent for activating nitrogen for cyclization but can be difficult to remove[2]. |
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct Q&A format.
Problem 1: Poor Diastereoselectivity in the Reduction of a 4-Amino-3-Ketopiperidine Precursor.
Q: My reduction of an N-Boc-4-(dibenzylamino)piperidin-3-one is giving a nearly 1:1 mixture of cis and trans amino alcohols. How can I favor the trans isomer?
A: This is a classic stereocontrol problem. The outcome of the ketone reduction is determined by the facial selectivity of hydride delivery, which can be influenced by steric hindrance and chelation effects.
Possible Causes & Solutions:
-
Cause: The reducing agent (e.g., NaBH₄) is too small and unhindered, leading to non-selective attack from both the axial and equatorial faces of the piperidinone ring.
-
Solution: Employ a sterically demanding reducing agent. Bulky hydrides like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® will preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, which typically yields the desired trans relationship with an equatorial amino group.
-
-
Cause: The reaction temperature is too high, eroding the kinetic control and allowing for equilibration or non-selective reduction.
-
Solution: Perform the reduction at low temperatures (e.g., -78 °C). This enhances the kinetic selectivity of sterically demanding reagents.
-
-
Cause: Lack of pre-complexation or chelation control. In some cases, a Lewis acid can coordinate to both the ketone and the amino group, locking the conformation and exposing one face of the carbonyl to attack.
-
Solution: While less common for simple piperidones, exploring additives like CeCl₃ (the Luche reduction) can sometimes improve selectivity by altering the reactivity of the hydride agent.
-
Example Protocol: Diastereoselective Ketone Reduction
-
Dissolve the N-Boc-4-aminopiperidin-3-one substrate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired trans-4-amino-3-hydroxypiperidine.
Problem 2: Low Yield in Ring-Closing Metathesis (RCM) to Form the Piperidine Ring.
Q: I am attempting to synthesize a tetrahydropyridine precursor via RCM from an N-tosylated diallylamine, but I am getting low yields and recovering mostly starting material. What is going wrong?
A: Low RCM yields in nitrogen heterocycle synthesis are a frequent issue, often related to catalyst inhibition or unfavorable reaction kinetics[1][17][18].
Caption: Decision tree for troubleshooting low-yield RCM reactions.
Possible Causes & Solutions:
-
Cause: Catalyst inhibition. Even with a tosyl group, the nitrogen can have sufficient Lewis basicity to coordinate to the ruthenium catalyst, deactivating it[1][2].
-
Solution: Ensure your N-protecting group is sufficiently electron-withdrawing. A tosyl (Ts) group is generally good, but carbamates (Boc, Cbz) are also effective. If you are using a less-withdrawing group like benzyl, the reaction is likely to fail.
-
-
Cause: Unfavorable kinetics. The intramolecular RCM reaction competes with intermolecular oligomerization/polymerization.
-
Solution: Run the reaction under high dilution conditions (0.001 M to 0.05 M)[1]. This can be achieved by the slow addition of the substrate and catalyst to a large volume of refluxing solvent via syringe pump.
-
-
Cause: Inappropriate catalyst. First-generation Grubbs catalysts (G-I) are often not active enough for constructing six-membered rings or for hindered substrates[1].
-
Cause: Impure solvent or reagents. Traces of air, moisture, or other impurities can rapidly kill the sensitive RCM catalyst.
-
Solution: Use freshly distilled and thoroughly degassed solvent (e.g., toluene or dichloromethane). Ensure the substrate is pure and the reaction is run under a strict inert atmosphere (argon or nitrogen).
-
Problem 3: Difficulty Removing Excess 4-Aminopiperidine Starting Material.
Q: I performed a reaction to alkylate 4-aminopiperidine, but now I cannot separate my 1-alkyl-4-aminopiperidine product from the excess starting material by chromatography. What should I do?
A: This is a common purification challenge when both the starting material and product have similar polarities and contain basic amino groups[19].
Possible Causes & Solutions:
-
Cause: Similar Rf values on silica gel. The basic amines streak on standard silica gel, leading to poor separation.
-
Solution 1 (Modified Chromatography): Neutralize the silica gel by pre-treating the column slurry with 1-2% triethylamine or ammonia in the eluent system. This deactivates the acidic silanol groups and often improves peak shape and separation.
-
Solution 2 (Acid-Base Extraction): Exploit the different basicities or steric environments of the amino groups. A carefully designed liquid-liquid extraction sequence might work. Alternatively, protect the less hindered primary amine of the starting material with a temporary, easily removable group before separation.
-
Solution 3 (Salt Formation/Precipitation): If the product is less basic or more sterically hindered, it may be possible to selectively precipitate the starting material as a salt. For example, bubbling CO₂ gas through a non-polar solution can sometimes selectively precipitate piperidine carbonate while leaving the substituted product in solution[20]. This requires careful optimization.
-
Problem 4: Unexpected Crystallization in Piperidine/DMF Solution.
Q: My stock solution of 20% piperidine in DMF, used for Fmoc deprotection, has formed crystals upon storage. What happened and is it still usable?
A: This is a well-known issue. The crystallization is not piperidine freezing (melting point is -9 °C) but rather the formation of a salt[19][20].
Possible Causes & Solutions:
-
Cause: Reaction with atmospheric carbon dioxide. Piperidine is a base and readily reacts with CO₂ from the air to form piperidinium carbonate, which is a solid salt[1][20].
-
Solution: Prepare fresh piperidine/DMF solution before each use or in smaller batches that will be consumed quickly. Always store the solution in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to minimize contact with air[20].
-
-
Cause: Reaction with acidic vapors. If stored near bottles of acid chlorides (e.g., thionyl chloride) or concentrated HCl, acidic vapors can be absorbed and form piperidinium hydrochloride[19][20].
-
Solution: Store your amine solutions away from acidic reagents.
-
Is it usable? It is strongly recommended to discard the solution and prepare a fresh one. The formation of the salt has altered the concentration of free piperidine, which will lead to incomplete Fmoc deprotection and failed syntheses.
References
- Ortiz, A., Young, I. S., Sawyer, J. R., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-7. [Link][3][4][21]
- Laskowska, A. M., & Grela, K. (2018). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 14, 2146–2175. [Link][2]
- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link][17][18]
- Goti, A., Cicchi, S., Cacciarini, M., et al. (2009). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 7(9), 1856-1864. [Link][22][23]
- Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 7(10), 38-45. [Link][11]
- Felpin, F. X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry, 2003(19), 3693-3714. [Link][24]
- Fu, G. C., & Lee, S. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-5. [Link][9]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9819–9847. [Link][10]
- Singh, G., Singh, M., & Singh, V. K. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link][5]
- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023).
- Wikipedia contributors. (2023). Chiral pool. Wikipedia, The Free Encyclopedia. [Link][6]
- ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool.
- Renata, H., et al. (2021). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 54(12), 2749–2761. [Link][8]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link][16]
- Wang, Y., et al. (2019). Diastereomeric resolution of 3‐chloromandelic acid with threo‐(1 S ,2 S )‐2‐amino‐ l ‐ p ‐nitrophenyl‐1,3‐propanediol. Chirality, 31(10), 826-835. [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your synthetic protocols.
I. Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Formation of Regioisomeric Amino Alcohols
Question: During the ammonolysis of benzyl 3,4-epoxypiperidine-1-carboxylate, I'm observing the formation of a significant amount of the undesired regioisomer, benzyl 3-amino-4-hydroxypiperidine-1-carboxylate. How can I improve the regioselectivity of the epoxide ring-opening?
Answer: The formation of regioisomers during the nucleophilic ring-opening of unsymmetrical epoxides is a common challenge. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions.[1][2]
Causality: Under neutral or basic conditions, the ring-opening of an epoxide is typically an SN2-type reaction. The nucleophile (in this case, ammonia or an ammonia surrogate) will preferentially attack the less sterically hindered carbon atom.[3] In the case of benzyl 3,4-epoxypiperidine-1-carboxylate, the C4 position is generally less sterically encumbered than the C3 position, leading to the desired 4-amino-3-hydroxy product. However, elevated temperatures or the use of certain Lewis acids can promote a more SN1-like character, leading to a loss of regioselectivity.
Troubleshooting Protocol:
-
Control of Reaction Temperature: Maintain a moderate reaction temperature. A common protocol involves reacting benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia at around 100°C for 16 hours, which has been reported to yield the desired amino alcohol in high yield (85.9%).[4] Lowering the temperature may further enhance regioselectivity, although it may also decrease the reaction rate.
-
Choice of Nucleophile: While aqueous ammonia is common, other ammonia surrogates can be employed. The choice of nucleophile can influence the regioselectivity.
-
Avoidance of Strong Lewis Acids: Unless specifically required for a particular synthetic strategy, avoid the use of strong Lewis acids, which can coordinate to the epoxide oxygen and promote a less selective, SN1-type opening.
Issue 2: Over-alkylation and Formation of Dimeric Impurities
Question: In my synthesis, which involves a reductive amination step starting from benzyl 4-oxopiperidine-1-carboxylate, I'm struggling with the formation of tertiary amines and other over-alkylated byproducts. How can I achieve selective mono-amination?
Answer: Reductive amination is a powerful method for C-N bond formation, but over-alkylation is a frequent side reaction, especially when using reactive alkylating agents or when the newly formed secondary amine is more nucleophilic than the starting primary amine.[5]
Causality: Direct alkylation of amines is often difficult to control.[5] In a reductive amination, the initial imine or enamine formation is reversible. If the reduction of the imine is not sufficiently fast, the resulting secondary amine can react with another molecule of the aldehyde or ketone, leading to the formation of a tertiary amine after a second reduction. Dimeric impurities can also arise from the reaction of the amine with epoxide intermediates in other synthetic routes.[6]
Troubleshooting Protocol:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reagent that is particularly effective for reductive amination.[7] It is less likely to reduce the starting ketone compared to stronger reducing agents like sodium borohydride (NaBH4), allowing for the in situ formation and reduction of the imine. Sodium cyanoborohydride (NaBH3CN) is another suitable option, especially under mildly acidic conditions.[5]
-
Stoichiometry Control: Carefully control the stoichiometry of the amine and the carbonyl compound. Using a slight excess of the amine can sometimes help to minimize over-alkylation.
-
One-Pot vs. Two-Step Procedure: While one-pot reductive amination is efficient, in cases of persistent over-alkylation, a two-step procedure can be beneficial. First, form and isolate the imine or enamine, and then reduce it in a separate step. This approach provides greater control over the reaction.
Issue 3: Epimerization and Loss of Stereochemical Integrity
Question: I am synthesizing a specific stereoisomer, (3R,4R)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, but my final product shows contamination with other diastereomers. What are the likely causes of epimerization, and how can I prevent it?
Answer: Maintaining stereochemical integrity is crucial, especially when synthesizing chiral molecules for pharmaceutical applications.[8] Epimerization can occur at various stages of the synthesis, often catalyzed by acid or base.
Causality: For piperidine derivatives, epimerization can occur at stereocenters adjacent to a carbonyl group (if present as an intermediate) via enolization. In the case of the target molecule, the stereocenters are at C3 and C4. If the synthesis proceeds through an intermediate with a ketone at C4, the adjacent C3 proton can be acidic, leading to epimerization under basic or acidic conditions. Similarly, harsh reaction conditions during functional group manipulations can lead to the loss of stereochemical purity.
Troubleshooting Protocol:
-
Mild Reaction Conditions: Employ mild reaction conditions whenever possible, particularly when dealing with intermediates that have acidic protons adjacent to stereocenters.
-
Protecting Group Strategy: The choice of protecting groups is important. The benzyloxycarbonyl (Cbz) group on the piperidine nitrogen is generally stable.[4] Ensure that the conditions used for its introduction and any subsequent reactions are compatible with the stereochemical integrity of the molecule.
-
Stereochemical Verification: Regularly verify the stereochemical purity of your intermediates and final product using techniques like chiral HPLC or NMR spectroscopy with chiral shift reagents.[4] This will help pinpoint the step where epimerization is occurring. For example, the relative cis-configuration can be confirmed by NMR coupling constants (J3,4).[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzyl 4-amino-3-hydroxypiperidine-1-carboxylate?
A1: The synthesis typically involves multi-step processes where control of stereochemistry is key.[4] Two common approaches are:
-
From a Piperidine Derivative: This route often starts with a suitable piperidine derivative, followed by the introduction of the amino and hydroxyl groups through reactions like nucleophilic substitution and reduction. The final step is often the esterification with benzyl chloroformate to install the Cbz protecting group.[4]
-
From an Epoxide: A prevalent method involves the ring-opening of a protected 3,4-epoxypiperidine, such as benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, with an ammonia source. This approach can offer good stereochemical control.[4]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of most organic reactions. It is crucial to use appropriate visualization techniques, such as UV light and staining agents like potassium permanganate or ceric ammonium molybdate, to visualize all components of the reaction mixture. For more quantitative analysis and to check for the formation of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q3: What are the best practices for purification of the final product?
A3: Flash column chromatography on silica gel is a common and effective method for purifying benzyl 4-amino-3-hydroxypiperidine-1-carboxylate and its intermediates.[9] A typical eluent system would be a gradient of ethyl acetate in hexanes or heptane.[4][9] Recrystallization can also be an effective technique for obtaining highly pure material, provided a suitable solvent system can be identified.
III. Data and Workflow Visualizations
Table 1: Troubleshooting Summary for Key Side Reactions
| Side Reaction | Common Cause | Recommended Solution | Key Parameters to Control |
| Regioisomer Formation | Loss of SN2 selectivity in epoxide opening | Use of mild reaction conditions, careful choice of nucleophile | Temperature, avoidance of strong Lewis acids |
| Over-alkylation | Secondary amine reacting further in reductive amination | Use of selective reducing agents (e.g., NaBH(OAc)3), stoichiometry control | Choice of reducing agent, reactant ratios |
| Epimerization | Acid or base-catalyzed loss of stereochemistry | Employ mild reaction conditions, appropriate protecting groups | pH, temperature, reaction time |
Diagram 1: General Synthetic Pathway and Potential Side Reactions
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. lookchem.com [lookchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Ring Formation
Welcome to the Technical Support Center for Piperidine Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic motif. The piperidine ring is a cornerstone in a multitude of pharmaceuticals and natural products, and its efficient synthesis is paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during key synthetic transformations.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide 1: Catalytic Hydrogenation of Pyridines
-
Troubleshooting Guide 2: Reductive Amination
-
Troubleshooting Guide 3: Aza-Diels-Alder Reaction
-
General Purification Challenges
-
References
Frequently Asked questions (FAQs)
Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is typically due to oxidation products formed upon exposure to air and light.[5][6] While this may not impact all downstream applications, for high-purity requirements, purification is recommended. The most effective method to remove these colored impurities is distillation.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[5]
Q2: I'm having difficulty separating piperidine from my starting pyridine material by distillation. What is the issue?
Piperidine and pyridine form an azeotropic mixture (a mixture with a constant boiling point), which makes complete separation by simple fractional distillation challenging.[5][7] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[5] To overcome this, you can employ a chemical separation method. By bubbling carbon dioxide through a solution of the mixture in an organic solvent, piperidine will precipitate as a solid carbonate salt, while pyridine will remain in solution.[5][8] The piperidine can then be recovered by filtering the salt and treating it with a strong base.[7]
Q3: My solution of piperidine in an organic solvent (like DMF) has crystallized upon storage. What has happened?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[5] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases (which may be present in the lab environment) to form other salts.[5] To resolve this, you can try to redissolve the crystals, but for critical applications, preparing a fresh solution is advisable. To prevent this, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[5]
Q4: What is the purpose of using a protecting group on the piperidine nitrogen?
Protecting groups, such as the Boc (tert-butyloxycarbonyl) group, are crucial for controlling the reactivity of the piperidine nitrogen during multi-step syntheses.[2] This allows for selective reactions on other parts of the molecule without interference from the basic and nucleophilic ring nitrogen.[2][9] The protecting group can be removed later in the synthetic sequence under specific conditions to yield the free amine.[2] Piperidine itself is also used to remove certain protecting groups, such as the Fmoc group in peptide synthesis.[10][11]
Troubleshooting Guide 1: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is a common and direct route to the piperidine core.[12][13] However, the aromatic stability of the pyridine ring and potential for catalyst poisoning can present challenges.[4][5]
Common Issues & Solutions
| Issue | Potential Causes | Solutions & Explanations |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting material or solvent. The pyridine nitrogen itself can also inhibit the catalyst.[4]2. Insufficient Hydrogen Pressure: The pressure may be too low to overcome the aromaticity of the pyridine ring.3. Incorrect Catalyst Choice: Not all hydrogenation catalysts are effective for pyridine reduction. | 1. Purify Starting Materials: Ensure the pyridine substrate and solvent are free of sulfur or other catalyst poisons. Consider using a higher catalyst loading or a more robust catalyst like Rhodium on carbon.[14]2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Reactions are often run at elevated pressures.[12]3. Select an Appropriate Catalyst: Rhodium, Ruthenium, and Nickel catalysts are often more effective than Palladium for pyridine hydrogenation.[12][15] Recent developments have shown that iridium-based catalysts can be highly effective and chemoselective.[1] |
| Incomplete Reduction (Formation of Tetrahydropyridines) | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.2. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or GC-MS and allow it to run until the starting material is consumed. A moderate increase in temperature can also improve the reaction rate.[12]2. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can help drive the reaction to completion. |
| Poor Stereoselectivity (for substituted pyridines) | 1. Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the stereochemical outcome.2. Substrate Control: The substituents on the pyridine ring will direct the approach of the substrate to the catalyst surface. | 1. Optimize Reaction Conditions: Screen different catalysts and solvents. For example, heterogeneous catalysts often favor cis-products due to the adsorption of the ring onto the catalyst surface.[3] Acidic conditions can sometimes alter the stereoselectivity.2. Consider Alternative Strategies: If high stereoselectivity is crucial and cannot be achieved through hydrogenation, consider a different synthetic route, such as a stereoselective cyclization. |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.[5]
-
Reaction Execution: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[5]
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate can then be concentrated and purified.
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.
Troubleshooting Guide 2: Reductive Amination
Reductive amination is a versatile method for forming piperidine rings, often from dicarbonyl compounds or via an intramolecular cyclization.[16][17] Success hinges on the efficient formation of an imine or iminium ion, followed by its reduction.[18]
Common Issues & Solutions
| Issue | Potential Causes | Solutions & Explanations |
| Low Yield | 1. Inefficient Iminium Ion Formation: The equilibrium between the carbonyl, amine, and iminium ion may not be favorable. This is a pH-dependent step.[19]2. Decomposition of Reducing Agent: Some reducing agents are sensitive to pH and temperature.3. Side Reactions: The starting materials may undergo self-condensation or other side reactions. | 1. Optimize pH: For reactions involving aldehydes or ketones, maintain a mildly acidic pH (around 4-6) to promote iminium ion formation.[19] This can be achieved by adding a catalytic amount of an acid like acetic acid.2. Choose the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines/iminium ions than sodium borohydride or sodium cyanoborohydride.[17] Add the reducing agent after allowing some time for imine formation.3. Control Reaction Conditions: Maintain a moderate reaction temperature and consider the slow addition of one of the reactants to minimize side reactions.[19] |
| Formation of Byproducts | 1. Over-alkylation: The newly formed piperidine can react with the starting carbonyl compound if it is more nucleophilic than the starting amine.2. Alcohol Formation: The reducing agent may reduce the starting carbonyl compound before imine formation. | 1. Use Stoichiometry to Your Advantage: Use a slight excess of the amine to ensure the carbonyl compound is consumed in the desired reaction.2. Select a Chemoselective Reducing Agent: As mentioned, STAB is generally chemoselective for the iminium ion over the carbonyl group. |
| Epimerization | 1. Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to epimerization at stereocenters adjacent to carbonyl groups or the newly formed C-N bond. | 1. Use Mild Conditions: Employ mild acidic catalysts and moderate temperatures. Buffer the reaction if necessary. |
Experimental Protocol: Intramolecular Reductive Amination
-
Reaction Setup: Dissolve the amino-aldehyde or amino-ketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetic acid (catalytic amount, e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Decision Workflow for Reductive Amination
Caption: Key steps and troubleshooting points in the Aza-Diels-Alder reaction.
General Purification Challenges
Obtaining high-purity piperidine derivatives is crucial for their intended applications. [7]Common impurities include unreacted starting materials, byproducts, and residual reagents. [7]
| Purification Challenge | Recommended Technique | Protocol & Rationale |
|---|---|---|
| Removing Polar Impurities | Column Chromatography | Use a silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The less polar piperidine derivative will elute before more polar impurities. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can prevent the basic product from tailing on the acidic silica gel. |
| Separating from Non-polar Impurities | Acid-Base Extraction | 1. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).2. Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.3. Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the piperidine.4. Extract the free piperidine back into an organic solvent. Dry and concentrate to obtain the purified product. |
| Purifying Liquid Piperidines | Distillation | Distillation is effective for purifying liquid piperidines from non-volatile impurities or solvents with significantly different boiling points. [7]As noted in the FAQs, azeotropic distillation or chemical separation may be necessary to remove pyridine. [5][7] |
| Purifying Solid Piperidines | Recrystallization | This is a powerful technique for obtaining high-purity crystalline solids. [7]The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. |
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis - Benchchem. (n.d.).
- Piperidine Synthesis. - DTIC. (n.d.).
- Piperidine - Wikipedia. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (2025, December 3).
- Piperidine Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (n.d.).
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.).
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatiz
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society. (n.d.).
- PIPERIDINE -
- Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024, October 12).
- CN101602748B - A kind of purification method of high-purity piperidine - Google P
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem. (n.d.).
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchG
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Optimization of the conditions for the reaction of 1 with piperidine a .
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- What are the best methods for Piperidine purification alternatives to distill
- Piperidine | Solubility of Things. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google P
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchG
- Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019, October 21).
- Piperidine synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchG
- Aza-Diels–Alder reaction - Wikipedia. (n.d.).
- Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, February 22).
- Diels Alder Reaction Organic Chemistry Tutorial Videos, Guide and practice - Leah4Sci. (n.d.).
- Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps. (n.d.).
- Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. (n.d.).
- The Diels Alder Reaction (Worksheet Solutions Walkthrough) - YouTube. (2021, August 24).
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. Piperidine synthesis [organic-chemistry.org]
- 15. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. soc.chim.it [soc.chim.it]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diastereoselective Reduction of 4-Amino-3-Oxopiperidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the diastereoselective reduction of 4-amino-3-oxopiperidines. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during this critical synthetic transformation. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the reduction of a 4-amino-3-oxopiperidine?
The reduction of a 4-amino-3-oxopiperidine yields a 4-amino-3-hydroxypiperidine. This reaction creates a new stereocenter at the C3 position, resulting in two possible diastereomers: cis and trans, relative to the amino group at C4. The desired outcome is typically a high diastereomeric ratio (d.r.) in favor of one of these isomers.
Q2: Which stereochemical models can I use to predict the major diastereomer?
Two primary models help predict the stereochemical outcome: the Felkin-Anh model and the Chelation-Control model.[1][2]
-
Felkin-Anh Model : This model generally predicts the outcome for non-chelating reducing agents.[3] It posits that the largest substituent on the adjacent stereocenter (C4) orients itself perpendicular to the carbonyl group to minimize steric hindrance, and the nucleophile (hydride) attacks from the least hindered face.[1][3]
-
Chelation-Control Model : This model applies when both a chelating group (like the amino group at C4) and a suitable metal ion from the reducing agent are present.[4] A cyclic intermediate forms, locking the conformation of the piperidine ring. The hydride is then delivered to the less hindered face of this rigid structure, often leading to the opposite diastereomer predicted by the Felkin-Anh model.[2][5]
Q3: How do I determine the diastereomeric ratio of my product?
The most common and reliable methods for determining the diastereomeric ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is often sufficient. The signals for the protons at C3 and C4 will have distinct chemical shifts and coupling constants for the cis and trans diastereomers. Integration of these unique signals allows for quantification.[6][7]
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC or HPLC after derivatization with a chiral agent can separate the diastereomers, and the ratio is determined by the relative peak areas.[8][9]
-
Supercritical Fluid Chromatography (SFC) : This technique can offer faster and more efficient separations than HPLC for certain compounds.[6][8]
Troubleshooting Guide
Problem 1: Low or No Diastereoselectivity (d.r. ≈ 1:1)
Q: My reduction of the 4-amino-3-oxopiperidine resulted in a nearly 1:1 mixture of diastereomers. What factors could be responsible, and how can I improve the selectivity?
A low diastereomeric ratio is a frequent challenge and can stem from several factors. Below is a systematic approach to diagnosing and resolving this issue.
1. Inappropriate Choice of Reducing Agent:
-
The "Why": The nature of the reducing agent is paramount. Small, non-bulky reducing agents like sodium borohydride (NaBH₄) often exhibit low selectivity because they are less sensitive to the steric environment around the carbonyl.[10][11] Conversely, bulky reducing agents or those containing Lewis acidic metals can dramatically enhance selectivity.
-
Solutions:
-
For Felkin-Anh Control (to favor the trans product, typically): Employ sterically demanding, non-chelating reducing agents. L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices. Their bulky nature amplifies the steric differences between the two faces of the carbonyl, leading to a more selective attack.[12]
-
For Chelation Control (to favor the cis product, typically): Use reducing agents that contain a Lewis acidic metal capable of chelation, such as zinc borohydride (Zn(BH₄)₂). The zinc ion can coordinate to both the carbonyl oxygen and the nitrogen of the 4-amino group, forming a rigid six-membered ring intermediate that directs the hydride attack.
-
2. Incorrect Protecting Group Strategy:
-
The "Why": The protecting groups on the piperidine nitrogen (N1) and the 4-amino group (N4) have a profound impact on the steric and electronic environment of the molecule.[13] A bulky protecting group can either enhance the desired selectivity or, if poorly chosen, create unforeseen steric interactions that favor the formation of the undesired diastereomer.
-
Solutions:
-
N4-Amino Group: A bulky protecting group on the 4-amino group (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz)) will increase the steric hindrance on one face of the piperidine ring, which can be leveraged to achieve higher selectivity.[14]
-
N1-Piperidine Nitrogen: Similarly, a large N1-protecting group (e.g., benzyl (Bn) or Boc) can influence the conformation of the piperidine ring and, consequently, the trajectory of the hydride attack.
-
3. Suboptimal Reaction Temperature:
-
The "Why": Reduction reactions are kinetically controlled. Lowering the reaction temperature decreases the available thermal energy, making the transition state energies for the formation of the two diastereomers more distinct.[15] The reaction is more likely to proceed through the lower energy transition state, thus enhancing diastereoselectivity.
-
Solutions:
-
Substrate Preparation: Ensure your starting N-protected 4-amino-3-oxopiperidine is pure and dry.
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, methanol).
-
Temperature Control: Cool the reaction mixture to the desired low temperature (e.g., -78 °C).
-
Reagent Addition: Slowly add a solution of the chosen reducing agent (e.g., L-Selectride® in THF) dropwise to the cooled solution.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it carefully at low temperature by the slow addition of an appropriate reagent (e.g., water, saturated aqueous ammonium chloride, or acetone for Selectride reagents).
-
Work-up and Analysis: Proceed with a standard aqueous work-up, extract the product, and analyze the diastereomeric ratio by NMR or HPLC.[6][8]
| Reducing Agent | Typical Diastereoselectivity | Controlling Model | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low to Moderate | Mixture/Felkin-Anh | Mild, but often unselective.[16] |
| Lithium Aluminum Hydride (LAH) | Moderate | Felkin-Anh | Powerful, but less selective and reactive with many functional groups.[16] |
| L-Selectride® / K-Selectride® | High | Felkin-Anh | Bulky, excellent for enhancing steric control.[12] |
| Zinc Borohydride (Zn(BH₄)₂) | High | Chelation | Effective when a chelating group is present. |
Problem 2: Incorrect Diastereomer is the Major Product
Q: The reduction is highly selective, but I'm obtaining the opposite diastereomer to the one I need. How can I reverse the stereochemical outcome?
Achieving high selectivity for the undesired diastereomer is a clear indication that one stereochemical control model is dominant. To reverse the outcome, you must switch to conditions that favor the other model.
Caption: Decision workflow for reversing diastereoselectivity.
-
From Felkin-Anh to Chelation Control: If your current conditions (e.g., using L-Selectride®) are producing the trans isomer, switch to a chelating reducing agent like zinc borohydride (Zn(BH₄)₂). Ensure the 4-amino group is present and can act as a chelating partner.
-
From Chelation to Felkin-Anh Control: If your reaction with a chelating agent is yielding the cis isomer, you have two main options:
-
Change the Reducing Agent: Switch to a bulky, non-chelating reagent like L-Selectride®.
-
Modify the Substrate: Protect the 4-amino group with a very large, non-chelating protecting group that sterically blocks the formation of the chelate intermediate.
-
Problem 3: Inconsistent Results or Poor Reproducibility
Q: I am getting variable diastereomeric ratios between batches of the same reaction. What could be causing this inconsistency?
Poor reproducibility often points to subtle variations in reaction conditions that have a significant impact on this sensitive transformation.
-
Reagent Quality:
-
Reducing Agents: Hydride reagents can decompose upon storage. Always use a fresh bottle or titrate the reagent to determine its active concentration.
-
Solvents: Ensure you are using anhydrous solvents. Traces of water can react with the reducing agent and alter its effective concentration and reactivity.
-
-
Temperature Control:
-
Are you consistently achieving and maintaining the target temperature? Use a cryostat or a well-insulated bath. The internal temperature of the reaction flask should be monitored, not just the bath temperature.
-
-
Rate of Addition:
-
Adding the reducing agent too quickly can cause localized temperature increases and may alter the reaction pathway. A slow, controlled addition via a syringe pump is recommended for maximum reproducibility.
-
-
Atmosphere:
-
These reactions should always be run under an inert atmosphere (N₂ or Ar) to prevent quenching of the reagents by oxygen or moisture.
-
Caption: Standardized workflow for reproducible reductions.
References
- BenchChem. (n.d.). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
- ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
- LibreTexts Chemistry. (2020). Overview of common redox reactions.
- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- Organic Chemistry, Reaction Mechanism. (2021). Hydroxyl-directed 1,3 Reductions of Ketones.
- RSC Publishing. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles.
- University of Michigan. (n.d.). Chelation control and Felkin-Anh.
Sources
- 1. tminehan.com [tminehan.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 13. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. acs.org [acs.org]
Technical Support Center: Purification of (3S,4S)-Benzyl 4-Amino-3-hydroxypiperidine-1-carboxylate
Welcome to the technical support guide for (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purity of this critical chiral building block. As a vicinal amino alcohol incorporated into a piperidine scaffold, its stereochemical integrity is paramount for its utility in the synthesis of complex pharmaceutical agents.[1] This guide provides a troubleshooting framework, detailed purification protocols, and answers to frequently asked questions, grounded in established stereochemical and purification principles.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of what impurities are likely present. For a stereochemically complex molecule like this compound, impurities typically arise from the synthetic route and potential degradation.
The primary challenges are impurities with very similar physical properties to the desired product, making separation non-trivial.
Major Impurity Classes:
-
Diastereomers: This is the most common and challenging class of impurities. The (3S,4S) configuration is one of four possible stereoisomers. The other three—(3R,4R), (3S,4R), and (3R,4S)— possess different spatial arrangements of the amino and hydroxyl groups and will have different physical properties, which allows for their separation.[2]
-
Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials (e.g., protected piperidone) or synthetic intermediates. For instance, syntheses starting from precursors like 2-deoxy-D-ribose may have related sugar-derived impurities.[3]
-
Protecting Group By-products: The benzyl carbamate (Cbz) group is robust but not indestructible.[4] Impurities can include:
-
Debenzylated Product: The free piperidine resulting from unintended hydrogenolysis or acid-catalyzed cleavage of the Cbz group.
-
Benzyl Alcohol: A common byproduct from Cbz cleavage.
-
Toluene: A byproduct of hydrogenolysis.[5]
-
-
Reagent-Derived Impurities: Residual coupling agents, bases (e.g., triethylamine), or solvents from the synthesis and work-up.
Logical Flow of Impurity Formation
The following diagram illustrates the synthetic landscape and the origin of common impurities.
Caption: Origin of impurities in the synthesis of the target compound.
Analytical Troubleshooting: Identifying and Quantifying Impurities
Accurate assessment of purity is crucial before selecting a purification strategy. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
FAQ: Analytical Methods
Q1: How can I determine the diastereomeric purity of my sample?
A1: Chiral HPLC is the gold standard. Due to the presence of multiple chiral centers, diastereomers can often be separated on standard achiral columns (like C18), but a chiral stationary phase (CSP) will provide the best resolution between all stereoisomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[6][7]
Q2: I don't have a chiral column. Can I still assess purity?
A2: Yes, partially. A standard reverse-phase HPLC method (e.g., using a C18 column) can separate diastereomers because they have different physical properties.[2] You will be able to quantify the ratio of your desired cis isomer relative to any trans isomers formed. However, you will not be able to separate the (3S,4S) enantiomer from its mirror image, the (3R,4R) enantiomer, on an achiral column.
Q3: My compound has poor UV absorbance. How can I improve detection?
A3: The benzyl carbamate group provides a chromophore, but if sensitivity is an issue, consider using a detector other than UV, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). Alternatively, pre-column derivatization with a strongly UV-absorbing tag can be performed, although this adds complexity.
Protocol 1: Initial Purity Assessment by Reverse-Phase HPLC
This protocol is designed to quickly assess the presence of diastereomers and other non-isomeric impurities.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 210 nm & 254 nm |
| Injection Vol. | 5 µL (Sample at ~1 mg/mL in mobile phase) |
Purification Strategies and Troubleshooting
The choice of purification method depends on the nature and quantity of the impurities present. A multi-step approach is often most effective.
Decision Workflow for Purification
Caption: Decision tree for selecting the appropriate purification strategy.
Strategy 1: Diastereomeric Enrichment by Recrystallization
Recrystallization is a powerful, scalable, and cost-effective technique for enriching the major diastereomer. Since diastereomers have different crystal packing energies and solubilities, a carefully chosen solvent system can selectively crystallize the desired (3S,4S) isomer, leaving others in the mother liquor.
FAQ: Recrystallization Troubleshooting
Q1: What is a good starting solvent for recrystallization?
A1: For amino alcohols, polar protic solvents or mixtures are often effective. Start with solvents like isopropanol (IPA), ethanol, or ethyl acetate. Often, a binary system, such as Ethyl Acetate/Heptane or IPA/Water, provides the best results by allowing fine-tuned control over solubility.
Q2: My compound oils out instead of crystallizing. What should I do?
A2: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that solvent system. To fix this:
-
Use more solvent to keep the compound dissolved at a higher temperature.
-
Cool the solution more slowly to give crystals time to nucleate properly.
-
Switch to a solvent system in which the compound is less soluble.
Q3: The diastereomeric excess (d.e.) only improved slightly after one recrystallization. What's next?
A3: Multiple recrystallizations may be necessary. Each step will enrich the desired isomer. Alternatively, the partially purified material can be subjected to column chromatography for final polishing.
Protocol 2: Recrystallization from Isopropanol (IPA)/Heptane
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a minimum amount of hot isopropanol (~70-80 °C). Aim for a clear, saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through Celite or filter paper to remove them.
-
Crystallization: Slowly add heptane dropwise to the hot, stirred solution until persistent cloudiness is observed. Add a few drops of hot IPA to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA/Heptane (e.g., 1:4 ratio) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to determine the efficiency of the separation.
Strategy 2: Purification by Flash Column Chromatography
Flash chromatography on silica gel is effective for removing impurities that have a significantly different polarity from the desired product, such as unreacted starting materials or less polar by-products.
FAQ: Flash Chromatography Troubleshooting
Q1: Will my Cbz-protected compound decompose on silica gel?
A1: Silica gel is slightly acidic and can potentially cause degradation of sensitive compounds. The Cbz group is generally stable to silica gel chromatography.[5] However, to minimize risk, do not let the compound sit on the column for extended periods. Adding a small amount of a neutralizer like triethylamine (~0.1-0.5%) to the mobile phase can be beneficial, especially if streaking or poor peak shape is observed.
Q2: What mobile phase should I use?
A2: The compound has a free amine and a hydroxyl group, making it quite polar. A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. For example, a gradient from 0% to 10% MeOH in DCM. A system of Ethyl Acetate/Heptane may also work but may require higher percentages of ethyl acetate.
Strategy 3: High-Resolution Separation by Preparative HPLC
For the most challenging separations, particularly for removing trace amounts of a closely-eluting diastereomer, preparative chiral HPLC is the most powerful tool.[6][8] This method offers the highest resolution but is also the most resource-intensive.
| Technique Comparison | Recrystallization | Flash Chromatography | Preparative HPLC |
| Best For | Bulk enrichment of the major diastereomer | Removing non-isomeric impurities | Final purification, difficult separations |
| Scalability | High (kg scale) | Moderate (g to kg scale) | Low to Moderate (mg to g scale) |
| Cost | Low | Moderate | High |
| Resolution | Variable | Moderate | Very High |
References
- Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions.
- Santai Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1929. [Link]
- Srinivas, N. (n.d.). Chiral Drug Separation.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Kopach, M. E., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
- Ikunaka, M. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- S. G. D’avino, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1195. [Link]
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(37), 10121-10143. [Link]
- Royal Society of Chemistry. (2012). Supplementary Information for: Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Vasilev, A. A., et al. (2022).
- Boddeti, G. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Modern Chemistry, 5(2), 19. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mysagestore.com [cdn.mysagestore.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. chiraltech.com [chiraltech.com]
Technical Support Center: Navigating the Scale-Up of Chiral Piperidine Intermediate Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the common challenges encountered during the scale-up of chiral piperidine intermediate synthesis. Chiral piperidines are crucial building blocks in a vast array of pharmaceuticals, and their successful, stereochemically pure synthesis at scale is a frequent bottleneck in drug development. This resource, structured in a practical question-and-answer format, offers in-depth insights into overcoming these hurdles, ensuring the integrity and efficiency of your chemical processes.
Section 1: Stereoselectivity Under Scale-Up Conditions
Maintaining high enantiomeric or diastereomeric excess is paramount when transitioning from bench-scale to pilot or manufacturing scale. The following are common issues and their remedies.
Question 1: We are observing a significant drop in enantiomeric excess (ee) for our asymmetric hydrogenation of a substituted pyridine precursor upon scaling up from a 1L to a 100L reactor. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in enantioselectivity upon scale-up of asymmetric hydrogenations is a multifaceted problem often rooted in changes to the reaction's microenvironment. Here’s a breakdown of potential causes and corrective actions:
-
Inadequate Mixing and Mass Transfer: At the laboratory scale, efficient stirring ensures homogeneity. In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high substrate concentration, which can affect the catalyst's performance and the reaction's stereochemical outcome. The rate of hydrogen gas dissolution into the reaction medium can also become a limiting factor, impacting the catalytic cycle.
-
Poor Heat Transfer: Exothermic hydrogenation reactions can lead to a significant temperature increase in a large, poorly cooled reactor. Elevated temperatures can decrease the enantioselectivity of many chiral catalysts.[1]
-
Sensitivity to Impurities: Trace impurities in starting materials, solvents, or leached from the reactor itself can act as catalyst poisons, leading to a loss of both activity and selectivity. This effect is often magnified at a larger scale due to the increased surface area of the reactor and larger volumes of reagents.
Troubleshooting Protocol:
-
Reactor and Agitation Characterization:
-
Ensure the agitator design and speed in the large reactor provide adequate mixing for the specific reaction volume and viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing.
-
Evaluate the gas dispersion capabilities of your reactor setup to ensure efficient hydrogen uptake.
-
-
Thermal Management:
-
Implement a robust temperature control system for the reactor.
-
Consider slower addition of the substrate or running the reaction at a more dilute concentration to better manage the exotherm.
-
-
Reagent and Solvent Purity:
-
Rigorously test all starting materials and solvents for impurities that could inhibit the catalyst.
-
Ensure the reactor is thoroughly cleaned and passivated before use.
-
Question 2: Our diastereoselective synthesis of a substituted piperidine is showing a shift in the diastereomeric ratio (dr) at a larger scale. What factors should we investigate?
Answer: Shifts in diastereomeric ratio during scale-up often point to changes in kinetic versus thermodynamic control of the reaction.
-
Rate of Reagent Addition: Slow, controlled addition of a reagent at the lab scale might favor the kinetically preferred diastereomer. A faster addition rate at a larger scale, often for practical reasons, can lead to localized temperature increases and a shift towards the thermodynamically more stable product.
-
Temperature Control: As with enantioselective reactions, poor heat transfer can lead to a change in the diastereomeric outcome.
-
Solvent Effects: The choice of solvent can influence the transition state energies of the diastereomeric pathways. While the same solvent system may be used, differences in water content or impurities at a larger scale can alter the reaction's stereochemical course.
Section 2: Challenges in Chiral Resolution at Scale
Diastereomeric salt crystallization is a widely used and cost-effective method for chiral resolution on an industrial scale.[2] However, what works on a gram scale may not be directly transferable to kilograms.
Question 3: We are struggling to reproduce our successful lab-scale diastereomeric salt resolution of a racemic piperidine derivative at the pilot scale. The yield and enantiomeric purity of the resolved amine are inconsistent. What should we look into?
Answer: The success of a large-scale diastereomeric salt resolution hinges on a deep understanding of the system's physicochemical properties and the precise control of crystallization parameters.
-
Supersaturation Control: The rate of cooling and solvent composition are critical for controlling supersaturation. In a large vessel, cooling is less uniform, which can lead to uncontrolled nucleation and the trapping of the undesired diastereomer in the crystal lattice.
-
Mixing Dynamics: The hydrodynamics within the crystallizer influence crystal growth and can lead to attrition (crystal breakage), which can trigger secondary nucleation of the undesired diastereomer.
-
Solvent Composition and Purity: The presence of even small amounts of impurities or variations in solvent composition (e.g., water content) can significantly affect the solubility of the diastereomeric salts and, consequently, the resolution efficiency.[3]
Troubleshooting Protocol: Diastereomeric Salt Resolution
-
Solubility Profile Characterization:
-
Thoroughly map the solubility curves of both diastereomeric salts in the chosen solvent system at different temperatures. This data is crucial for designing a robust cooling profile.
-
-
Controlled Cooling:
-
Implement a programmed, slow cooling profile in the pilot-scale crystallizer to maintain a controlled level of supersaturation.
-
-
Agitation Optimization:
-
Adjust the agitator speed to ensure good suspension of the crystals without causing excessive attrition.
-
-
Seeding Strategy:
-
Develop a consistent seeding protocol. The amount, size, and quality of the seed crystals are critical for controlling the final crystal size distribution and purity.
-
| Parameter | Lab Scale (100g) | Pilot Scale (10kg) - Initial | Pilot Scale (10kg) - Optimized |
| Cooling Profile | Rapid cooling (ice bath) | Linear cooling over 4 hrs | Programmed slow cooling over 8 hrs |
| Seeding | Spontaneous nucleation | 0.1 wt% seed | 0.5 wt% seed, controlled size |
| Agitation | Magnetic stir bar | High-speed impeller | Low-shear hydrofoil impeller |
| Yield of Desired Salt | 45% | 30-50% (variable) | 42% (consistent) |
| ee of Resolved Amine | >98% | 85-95% (variable) | >98% (consistent) |
Table 1: Comparison of Lab vs. Pilot Scale Diastereomeric Resolution Parameters and Outcomes.
Section 3: Catalyst and Reaction Byproducts
Question 4: We are experiencing catalyst deactivation during the scale-up of our asymmetric hydrogenation. How can we identify the cause and mitigate it?
Answer: Catalyst deactivation is a common and costly issue in large-scale synthesis. The primary causes are poisoning, fouling, and thermal degradation.[4][5]
-
Poisoning: Certain functional groups or impurities (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of the catalyst.
-
Fouling: Byproducts or polymers formed during the reaction can deposit on the catalyst surface, blocking access to the active sites.
-
Sintering: At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[6]
Mitigation Strategies:
-
Feedstock Purification: Implement a purification step for the substrate and solvent to remove potential poisons.
-
Reaction Condition Optimization: Lowering the reaction temperature can reduce the rate of sintering and byproduct formation.
-
Catalyst Selection: Some catalysts are more robust to poisons than others. It may be necessary to screen different catalysts or supports.
-
Catalyst Regeneration: In some cases, the catalyst can be regenerated. For example, coking can sometimes be removed by controlled oxidation.
Question 5: Our scaled-up synthesis is producing a new, significant impurity that was not observed at the lab scale. How do we approach this problem?
Answer: The appearance of new impurities at scale is often due to the longer reaction times, higher temperatures, or different mixing characteristics in a larger reactor.
-
Impurity Identification: The first step is to identify the structure of the impurity using techniques like LC-MS and NMR.
-
Formation Mechanism: Once the structure is known, you can propose a likely formation mechanism. This could be a side reaction of the starting materials, a degradation product of the desired product, or a reaction with impurities in the reagents or solvents.
-
Process Parameter Adjustment: Based on the proposed mechanism, you can adjust the process parameters to minimize the formation of the impurity. For example, if the impurity is a degradation product, you might need to reduce the reaction time or temperature.
Section 4: Large-Scale Purification
Question 6: We are considering Simulated Moving Bed (SMB) chromatography for the large-scale purification of our chiral piperidine intermediate. What are the key considerations?
Answer: SMB is a powerful continuous chromatography technique that can be more cost-effective than batch HPLC for large-scale chiral separations.[7][8][9]
-
Method Development: A robust analytical chiral HPLC method is the starting point for developing an SMB process. The separation factor (alpha) and resolution (Rs) of the analytical method will determine the feasibility and efficiency of the SMB separation.
-
Solvent Consumption: While more efficient than batch chromatography, SMB can still consume significant amounts of solvent. Solvent recycling is often a key part of an industrial SMB process.
-
Economic Viability: The cost of the chiral stationary phase (CSP) and the overall throughput of the SMB system are critical factors in determining its economic viability compared to other methods like diastereomeric salt resolution.
Section 5: Process Safety at Scale
Question 7: What are the primary safety concerns when scaling up the synthesis of chiral piperidine intermediates, particularly when using pyrophoric reagents like n-BuLi or hydrogenation catalysts like Raney Nickel?
Answer: Process safety is of utmost importance during scale-up. A thorough Process Hazard Analysis (PHA) should be conducted before any large-scale synthesis.
-
Pyrophoric Reagents: Reagents like n-butyllithium can ignite spontaneously on contact with air.[10][11][12]
-
Mitigation: All transfers and reactions must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Specialized equipment for handling pyrophoric reagents is required. Personnel must be thoroughly trained in their safe handling.
-
-
Hydrogenation Catalysts: Catalysts like Raney Nickel and Palladium on carbon can be pyrophoric, especially after use when they are dry and have adsorbed hydrogen.[11]
-
Mitigation: Never allow the catalyst to dry in the air. Keep it wetted with a solvent. Use proper grounding and bonding to prevent static discharge during transfers.
-
-
Exothermic Reactions: Many of the reactions involved in piperidine synthesis are exothermic.
-
Mitigation: As discussed earlier, robust temperature control is essential. An emergency cooling system should be in place.
-
Safety Protocol for Handling Pyrophoric Catalysts:
-
Inert Atmosphere: Purge the reactor with an inert gas before introducing the catalyst.
-
Slurry Transfer: Transfer the catalyst as a slurry in a suitable solvent to prevent exposure to air.
-
Temperature Control: Monitor the temperature of the reactor closely during catalyst addition and the reaction.
-
Filtration and Quenching: After the reaction, filter the catalyst under a blanket of inert gas and keep it wet. If the catalyst is to be disposed of, it must be carefully quenched.
Visualizations
Caption: Troubleshooting workflow for decreased stereoselectivity at scale.
Caption: Key factors for successful scale-up of diastereomeric salt resolution.
References
- University of California, Santa Barbara. (2021).
- Novasep. (n.d.).
- UCLA Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Solids. [Link]
- Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. [Link]
- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]
- BioDuro. (2018).
- Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. [Link]
- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
- Blacker, A. J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
- Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]
- Toth, G., et al. (2006).
- Li, Z., et al. (2010). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Wikipedia. (n.d.).
- Song, L., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]
- Mazzotti, M., et al. (2001). Simulated moving-bed chromatography and its application to chirotechnology. Trends in Biotechnology. [Link]
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Rajendran, A., et al. (2009). Simulated moving bed chromatography for the separation of enantiomers.
- Smith, A. M., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
- Blacker, A. J., et al. (2018). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- Vereshchagin, A. N., et al. (2021).
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Vereshchagin, A. N., et al. (2021).
- Anderson, J. C., et al. (2012). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Organic & Biomolecular Chemistry. [Link]
- Mettler Toledo. (n.d.). Chirality in Chemical Synthesis. [Link]
- Wang, D., & Astruc, D. (2019). Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Li, G., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
- Gonzalez-Lopez, M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
- Domingo, L. R., et al. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. Current Organic Chemistry. [Link]
- Contente, M. L., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Semantic Scholar. [Link]
- Li, S., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes. [Link]
- Al-Rawashdeh, A. I., et al. (2026). Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry. Chemistry & Chemical Technology. [Link]
- Johnson, J. S., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron. [Link]
- Sunderhaus, J. D., & Martin, S. F. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers.
- Johnner, P., et al. (2025). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. Journal of Engineering and Technological Sciences. [Link]
- Li, G., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
- Reddy, B. V. S., et al. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. The Journal of Organic Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 9. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. research.wayne.edu [research.wayne.edu]
- 12. cmu.edu [cmu.edu]
Technical Support Center: Asymmetric Hydrogenation of Tetrahydropyridine Precursors
Welcome to the technical support center for the asymmetric hydrogenation of tetrahydropyridine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven protocols to help you achieve high enantioselectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the asymmetric hydrogenation of pyridine and its derivatives?
The primary challenges stem from the inherent properties of the pyridine ring:
-
Aromaticity: The high resonance stabilization energy of the pyridine ring makes it resistant to hydrogenation.[1][2][3]
-
Catalyst Inhibition: Both the pyridine substrate and the resulting piperidine product are Lewis bases and can strongly coordinate to the metal center of the catalyst, leading to deactivation or inhibition.[1][2][3]
-
Enantiocontrol: Achieving high enantioselectivity can be difficult, especially with certain substitution patterns on the pyridine ring.[3]
To overcome these challenges, strategies such as substrate activation are often employed. This typically involves quaternization of the pyridine nitrogen to form a pyridinium salt, which reduces the aromaticity and prevents catalyst coordination.[1][2][3]
Q2: Which catalyst systems are most effective for the asymmetric hydrogenation of tetrahydropyridine precursors?
Several classes of transition metal catalysts have proven effective. The choice of catalyst often depends on the specific substrate and desired outcome.
-
Iridium Catalysts: Iridium complexes, particularly with chiral phosphine ligands such as MeO-BIPHEP and f-Binaphane, are widely used for the asymmetric hydrogenation of pyridinium salts and other activated pyridines, often providing excellent enantioselectivities.[1][2][4]
-
Rhodium Catalysts: Rhodium catalysts, often in combination with chiral phosphine ligands like Josiphos, have also been successfully applied, particularly for the hydrogenation of substituted pyridinium salts.[3][5]
-
Ruthenium Catalysts: Ruthenium complexes, for example with BINAP ligands, are known for their broad substrate scope in asymmetric hydrogenation and have been applied to N-heterocycles.[6]
-
Earth-Abundant Metal Catalysts: Research into catalysts based on more sustainable metals like nickel is ongoing, presenting a cost-effective alternative to precious metals.[7][8]
Q3: How do I choose the right catalyst and ligand for my specific substrate?
Unfortunately, there is no one-size-fits-all answer. The optimal catalyst-ligand combination is highly substrate-dependent. A screening approach is often necessary.[6] However, some general guidelines can be followed:
-
Review the literature: Look for examples of similar substrates to identify promising catalyst systems.
-
Consider the substitution pattern: The position and nature of substituents on the pyridine ring can significantly influence reactivity and enantioselectivity. For instance, 3-substituted pyridinium salts are notoriously challenging substrates.[3]
-
Screen a diverse set of ligands: If initial results are poor, screening a panel of chiral ligands with varying electronic and steric properties is a common strategy to improve enantioselectivity.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Low or No Conversion
Q: I am not observing any product formation or the reaction is very sluggish. What are the potential causes and how can I fix this?
A: Low or no conversion in asymmetric hydrogenation of tetrahydropyridine precursors can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
Potential Cause 1: Catalyst Inactivity or Decomposition
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Transition metal catalysts are often air- and moisture-sensitive. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.
-
Catalyst Precursor Activation: Some catalyst precursors require an activation step. Consult the literature for the specific catalyst you are using to ensure proper preparation.
-
Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for difficult substrates. Try incrementally increasing the catalyst loading.
-
Potential Cause 2: Substrate-Related Issues
-
Troubleshooting Steps:
-
Substrate Purity: Impurities in your starting material can act as catalyst poisons. Purify your substrate and ensure it is free of potential inhibitors like sulfur-containing compounds or other strong Lewis bases.
-
Substrate Activation: For neutral pyridine substrates, consider converting them to the corresponding N-substituted pyridinium salt (e.g., N-benzyl) to enhance reactivity.[2]
-
Potential Cause 3: Inadequate Reaction Conditions
-
Troubleshooting Steps:
-
Hydrogen Pressure: Some hydrogenations require high hydrogen pressure to proceed efficiently. If you are working at low pressure, consider using a high-pressure reactor.
-
Temperature: While many asymmetric hydrogenations are run at or below room temperature to maximize enantioselectivity, increasing the temperature may be necessary to improve conversion for less reactive substrates.
-
Solvent Choice: The solvent can have a significant impact on catalyst solubility and activity. Screen different solvents; common choices include alcohols (e.g., methanol, ethanol), halogenated solvents (e.g., dichloromethane), and ethers (e.g., THF).
-
Low Enantioselectivity
Q: My reaction is proceeding to completion, but the enantiomeric excess (ee) of my product is poor. What can I do to improve it?
A: Low enantioselectivity is a common challenge. The following strategies can help you optimize your reaction for higher ee:
Potential Cause 1: Mismatched Catalyst-Ligand-Substrate Combination
-
Troubleshooting Steps:
-
Ligand Screening: This is often the most effective approach. Synthesize or purchase a small library of chiral ligands with different structural motifs (e.g., different backbones, phosphine substituents) and screen them under your reaction conditions.
-
Metal Precursor: The choice of metal (Ir, Rh, Ru) can have a profound effect on enantioselectivity. If you have access to different metal precursors, it is worth screening them with your best-performing ligand.[6]
-
Potential Cause 2: Non-Optimal Reaction Conditions
-
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the catalyst. A solvent screen is highly recommended.
-
Additives: The presence of additives can significantly impact enantioselectivity. For example, in the hydrogenation of 3-substituted pyridinium salts, the addition of a base like triethylamine was found to be crucial for achieving high ee.[3] Halide additives (e.g., from I₂) have also been shown to be beneficial in some iridium-catalyzed systems.[1]
-
Potential Cause 3: Racemization
-
Troubleshooting Steps:
-
Product Stability: Ensure your product is not racemizing under the reaction conditions or during workup and purification. Analyze the ee of the crude reaction mixture and compare it to the purified product. If racemization is suspected, consider milder workup and purification procedures.
-
Data at a Glance: Catalyst Performance Comparison
The following table summarizes the performance of selected alternative catalyst systems for the asymmetric hydrogenation of tetrahydropyridine precursors. This data is intended for comparative purposes and results may vary depending on the specific substrate and reaction conditions.
| Catalyst System | Substrate Type | Solvent | H₂ Pressure (bar) | Temp (°C) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane / TCCA | 4,6-disubstituted 2-hydroxypyrimidines | EtOH/iPrOH | 55 | 40 | up to 96 | |
| [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | 2-substituted pyridinium salts | CH₂Cl₂ | 50 | 25 | up to 96 | [2] |
| Rh(COD)₂OTf / Josiphos ligand / Et₃N | N-benzyl 3-substituted pyridinium salts | Dioxane | 100 | 40 | up to 91 | [3] |
| Ru(II)/BINAP | Allylic/homoallylic alcohols, unsaturated carboxylic acids | Various | Various | Various | Good to excellent | [6] |
TCCA = Trichloroisocyanuric acid
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol is adapted from the work of Zhou and co-workers.[2]
Materials:
-
2-Substituted-N-benzylpyridinium bromide (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(S)-MeO-BIPHEP (1.1 mol%)
-
I₂ (2.0 mol%)
-
Anhydrous and degassed CH₂Cl₂
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, to a glass liner of an autoclave, add the pyridinium salt, [Ir(COD)Cl]₂, (S)-MeO-BIPHEP, and I₂.
-
Add anhydrous and degassed CH₂Cl₂ to dissolve the solids.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
After the reaction is complete, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Key Concepts
Diagram 1: Troubleshooting Workflow for Low Conversion
This diagram outlines a decision-making process for addressing low conversion in your hydrogenation reaction.
Caption: Troubleshooting workflow for low conversion.
Diagram 2: General Catalytic Cycle for Asymmetric Hydrogenation
This simplified diagram illustrates the key steps in a typical inner-sphere catalytic cycle for asymmetric hydrogenation.
Caption: A generalized catalytic cycle.
References
- Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activ
- Asymmetric Hydrogen
- Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar.
- Iridium-Catalyzed Asymmetric Hydrogenation of 4,6-Disubstituted 2-Hydroxypyrimidines. (2018). Organic Letters.
- Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012).
- New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. (2007). European Journal of Organic Chemistry.
- Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? (2017).
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
- Rhodium-Catalyzed Asymmetric Hydrogen
- Earth-Abundant Nickel-Catalyzed Asymmetric Hydrogen
- Earth-Abundant Metal Catalysts: Exploring the PotentialsPotential of Iron, Cobalt, and NickilNickel for Sustainable Chemi. Journal of Student Research.
Sources
- 1. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? [morressier.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. proofreading.org [proofreading.org]
Technical Support Center: Managing Epimerization in Substituted Piperidine Synthesis
Welcome to the technical support center for chemists engaged in the synthesis of substituted piperidines. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on a critical challenge in this field: the management of epimerization. Uncontrolled epimerization can lead to diastereomeric mixtures that are often difficult to separate, compromising yield, purity, and ultimately the biological activity of the target molecule.[1] This guide offers a combination of theoretical understanding and practical, field-proven solutions to help you anticipate, troubleshoot, and control stereochemical outcomes in your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding epimerization in piperidine synthesis.
Q1: What is epimerization and why is it a major concern with substituted piperidines?
A: Epimerization is a chemical process that results in the inversion of the stereochemical configuration at only one of several stereogenic centers within a molecule.[2] In the context of substituted piperidines, this often occurs at a carbon atom adjacent to the nitrogen (the α-carbon) or other activated positions on the ring.[2] This is a significant issue because the pharmacological activity of a drug candidate is highly dependent on its precise three-dimensional structure. The formation of an unintended diastereomer can lead to a loss of biological activity or even undesirable off-target effects.
Q2: What are the primary causes of epimerization during piperidine synthesis?
A: Epimerization in piperidine synthesis is typically induced by several factors related to reaction conditions:
-
Harsh Reaction Conditions : High temperatures and extended reaction times can provide the necessary energy to overcome the activation barrier for stereocenter inversion.[1]
-
Presence of Acids or Bases : Both acidic and basic conditions can catalyze epimerization. Bases can abstract a proton from a stereogenic center, leading to a planar, achiral enolate or a related intermediate which can then be re-protonated from either face, resulting in a mixture of diastereomers.[1][3] Acids can facilitate epimerization through mechanisms like temporary oxidation-reduction cycles.[1]
Q3: How can I achieve thermodynamic versus kinetic control to influence the diastereomeric outcome?
A: The principles of thermodynamic versus kinetic control are pivotal in managing the stereochemistry of substituted piperidines.[4]
-
Kinetic Control : This is favored under milder conditions, such as low temperatures, and results in the formation of the product that is formed fastest (i.e., has the lowest activation energy).[4][5] For instance, in certain cyclization reactions, the cis-piperidine may be the kinetically favored product.[5]
-
Thermodynamic Control : This is achieved under more vigorous conditions, such as higher temperatures or longer reaction times, which allow for an equilibrium to be established.[4][6] The major product will be the most stable diastereomer.[4][5] For example, allowing a kinetically formed cis-piperidine to equilibrate at a higher temperature may lead to the more stable trans-isomer.[5]
Q4: Can the choice of N-protecting group influence the level of epimerization?
A: Absolutely. The N-protecting group plays a crucial role in controlling both the reactivity and stereoselectivity of reactions on the piperidine ring.[2]
-
N-Boc (tert-Butoxycarbonyl) : This widely used protecting group can influence the conformational preference of the piperidine ring and direct the approach of reagents.[2]
-
N-sulfonyl groups (e.g., N-brosyl, N-tosyl) : These electron-withdrawing groups can modify the electronic properties of the ring and have been instrumental in achieving high diastereoselectivity in certain C-H functionalization reactions.[2]
Troubleshooting Common Epimerization Issues
This section provides a structured approach to diagnosing and resolving unexpected epimerization in your reactions.
Issue 1: An unexpected mixture of diastereomers is observed in the final product.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for diagnosing and resolving issues of unwanted epimerization.
Issue 2: Epimerization occurs during a specific step, such as purification.
-
Diagnosis : Epimerization can sometimes be induced during workup or purification, especially if acidic or basic conditions are employed (e.g., silica gel chromatography).
-
Solution :
-
Neutralize the crude reaction mixture carefully before purification.
-
Consider using a neutral stationary phase for chromatography, such as alumina, or deactivating silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
If possible, purify the product through crystallization to avoid prolonged contact with a stationary phase.
-
Preventative Strategies and Best Practices
Proactive measures are often the most effective way to manage epimerization.
Mechanism of Base-Induced Epimerization
Understanding the mechanism is key to prevention. A common pathway for epimerization at the α-carbon involves deprotonation by a base to form a planar enamine intermediate, which can then be protonated from either face to yield a mixture of diastereomers.
Caption: Mechanism of base-induced epimerization via a planar intermediate.
Strategic Selection of Reagents and Conditions
| Parameter | Recommendation for Minimizing Epimerization | Rationale |
| Base | Use a sterically hindered base (e.g., diisopropylethylamine - DIPEA) or a milder base (e.g., 2,4,6-collidine).[2] | Bulky bases are less likely to abstract the α-proton due to steric hindrance. Milder bases may not be strong enough to cause significant deprotonation at the stereocenter.[2] |
| Temperature | Conduct the reaction at the lowest feasible temperature. | Lower temperatures disfavor the equilibrium process that leads to the thermodynamically controlled product mixture.[1] |
| Solvent | The choice is highly reaction-dependent. Aprotic solvents are often preferred. | Solvents can influence the stability of the transition state and the rate of epimerization. For instance, in some piperidine syntheses, ethanol was found to accelerate the reaction rate compared to methanol.[7][8] |
| N-Protecting Group | Select a protecting group that sterically shields the α-proton or electronically disfavors deprotonation. | The steric and electronic properties of the N-protecting group can significantly impact the susceptibility of the α-proton to abstraction.[2] |
Advanced Protocols
Protocol 1: Monitoring Epimerization by ¹H NMR Spectroscopy
A straightforward method to determine the diastereomeric ratio (d.r.) of your product mixture.
Procedure:
-
Obtain a high-resolution ¹H NMR spectrum of the crude reaction mixture.
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to stereocenters are often good diagnostic peaks.
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integration values.
Protocol 2: Light-Mediated Epimerization to the Thermodynamically More Stable Diastereomer
Recent advances have demonstrated that photoredox catalysis can be a powerful tool for intentionally epimerizing a kinetically favored, but less stable, diastereomer to the more stable one with high selectivity.[9][10][11]
General Procedure:
-
Reaction Setup : In a vial, combine the piperidine substrate (1 equivalent), a suitable photocatalyst (e.g., an iridium complex, 1-2 mol%), and a hydrogen atom transfer (HAT) reagent (e.g., a thiol, 10 mol%).[2]
-
Solvent and Degassing : Add an appropriate solvent (e.g., acetonitrile or methanol) and degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[2]
-
Irradiation : Seal the vial and place it at a consistent distance (e.g., 5-10 cm) from a light source, such as a blue LED lamp, while stirring.[2]
-
Monitoring : Track the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR or LC-MS until the diastereomeric ratio stabilizes, indicating that thermodynamic equilibrium has been reached.[2]
-
Workup : Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification : Purify the product using flash chromatography to remove the catalyst and other reagents.
-
Analysis : Confirm the final diastereomeric ratio of both the crude and purified material by ¹H NMR.[2]
References
- Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis.
- Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131.
- Adam, W., Bottke, N., & Krebs, O. (2000). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 65(17), 5344–5352.
- Clarke, M. L. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews.
- Rowles, H. T., Grogan, G., & Turner, N. J. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8513–8519.
- Meyers, A. I. (2003). Recent advances in the synthesis of piperidones and piperidines. Journal of Heterocyclic Chemistry, 40(5), 745-763.
- Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7853–7860.
- Coldham, I., & Watson, S. N. (2007). Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/N-debenzylation procedure. Tetrahedron: Asymmetry, 18(12), 1474-1479.
- A. de la Torre, F. Albericio. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(11), 4064-4073.
- Dediu, O., & Y. B. Ramli. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3183.
- Wang, Y., et al. (2016). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 14(3), 856-860.
- Dediu, O., & Y. B. Ramli. (2021). Epimerisation in Peptide Synthesis. ResearchGate.
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1494-1502.
- Oriental Journal of Chemistry. (2004). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 20(3), 437-442.
- Van Brabandt, W., et al. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of Organic Chemistry, 71(18), 7083-7086.
- Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(50), 9197–9201.
- Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.
- Dediu, O., & Ramli, Y. B. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3183.
- Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649.
- Hande, V. R., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20(1), 2-20.
- Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Oriental Journal of Chemistry. (2004). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 20(3).
- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- RSC Publishing. (n.d.). Methionine epimerization in cyclic peptides.
- Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- ResearchGate. (n.d.). Photochemical, Kinetic, and Thermodynamic Experimental Data of Piperidine Bases PSa−c Taken from Ref 75 a.
- ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
- Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.
- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
NMR and mass spectrometry analysis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
Introduction
This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its rigid piperidine core, adorned with amino and hydroxyl functional groups with a specific stereochemical arrangement, makes it a valuable scaffold for the synthesis of complex bioactive molecules. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen enhances its stability and modulates its solubility, rendering it suitable for various synthetic transformations.[2] The precise spatial orientation of the amino and hydroxyl groups in the (3S,4S) configuration is crucial for its interaction with biological targets, and therefore, unambiguous structural and stereochemical characterization is paramount.
This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It offers a comparative perspective by contrasting its expected spectral features with those of its (3R,4R) diastereomer and other related structures. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize such chiral molecules.
Molecular Structure and Stereochemistry
The fundamental structure of the target molecule consists of a piperidine ring with a Cbz group on the nitrogen at position 1, a hydroxyl group at position 3, and an amino group at position 4. The (3S,4S) stereochemistry dictates a trans relationship between the hydroxyl and amino groups. This is a critical distinction from the (3R,4R) diastereomer, which has a cis relationship.
Figure 1: Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the elucidation of the three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR, along with 2D correlation experiments, provide detailed information about the connectivity and stereochemistry of the molecule.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzyl group, the benzylic protons, and the protons of the piperidine ring. Due to the chiral nature of the molecule and the restricted rotation around the N-C(O) bond, the piperidine ring protons are expected to be diastereotopic and show complex splitting patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-Ar (Benzyl) | 7.30 - 7.45 | m | - |
| H-Benzylic (CH₂) | 5.15 | s | - |
| H-3 | ~3.80 | m | J₃,₄ ≈ 8-10 Hz (trans-diaxial) |
| H-4 | ~2.90 | m | J₄,₃ ≈ 8-10 Hz, J₄,₅ₐₓ, J₄,₅ₑ |
| H-2ax, H-6ax | ~4.0 - 4.2 | m | |
| H-2eq, H-6eq | ~2.8 - 3.0 | m | |
| H-5ax | ~1.50 | q | J₅ₐₓ,₅ₑ ≈ 12 Hz, J₅ₐₓ,₄, J₅ₐₓ,₆ₐₓ |
| H-5eq | ~1.90 | m | |
| -OH | Broad s | - | |
| -NH₂ | Broad s | - |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.
Causality Behind Experimental Choices and Predictions:
-
Solvent: CDCl₃ is a common choice for initial NMR analysis due to its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons (-OH, -NH₂), DMSO-d₆ can be advantageous as it slows down the exchange rate, allowing for the observation of these protons and their couplings.
-
Chemical Shifts: The aromatic protons of the benzyl group are expected in the typical aromatic region (7.30-7.45 ppm). The benzylic protons, being adjacent to an oxygen atom, are deshielded and appear around 5.15 ppm. The protons on the piperidine ring have varied chemical shifts depending on their spatial orientation (axial vs. equatorial) and proximity to electron-withdrawing groups.
-
Coupling Constants: The key to determining the trans stereochemistry is the coupling constant between H-3 and H-4 (J₃,₄). For a trans-diaxial relationship, a large coupling constant of approximately 8-10 Hz is expected. This is in contrast to the cis (3R,4R) diastereomer, which would exhibit a smaller coupling constant (J₃,₄ ≈ 2-4 Hz) for an axial-equatorial or equatorial-equatorial relationship.[2]
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~155 |
| C-Ar (ipso) | ~136 |
| C-Ar | ~128.5, ~128.0, ~127.8 |
| C-Benzylic (CH₂) | ~67 |
| C-3 | ~70 |
| C-4 | ~55 |
| C-2, C-6 | ~45-50 |
| C-5 | ~30 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.
C. 2D NMR Correlation Spectroscopy
To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of the protons within the piperidine ring. For instance, a cross-peak between the signals at ~3.80 ppm (H-3) and ~2.90 ppm (H-4) would confirm their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the overall structure. For example, a correlation between the benzylic protons (~5.15 ppm) and the carbamate carbon (~155 ppm) would confirm the Cbz group's attachment.
D. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Processing: Process the acquired data using appropriate NMR software to obtain the final spectra for analysis.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
A. Predicted Mass Spectrum and Fragmentation
For a molecule like this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The molecular formula is C₁₃H₁₈N₂O₃, with a monoisotopic mass of 250.1317 g/mol .[3]
-
Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 251.1396.
-
Key Fragmentation Pathways:
-
Loss of the benzyl group: A common fragmentation for Cbz-protected amines is the loss of the benzyl group (C₇H₇•, 91 Da), leading to a fragment at m/z 160.
-
Loss of the benzyloxycarbonyl group: Cleavage of the entire Cbz group (C₈H₇O₂•, 135 Da) would result in a fragment at m/z 116.
-
Decarboxylation: Loss of CO₂ (44 Da) from the protonated molecule could lead to a fragment at m/z 207.
-
Ring Cleavage: Various cleavages of the piperidine ring can occur, leading to smaller fragment ions that can provide further structural information.
-
Figure 2: Predicted major fragmentation pathways of this compound in ESI-MS.
| Predicted m/z | Proposed Fragment Ion |
| 251.14 | [M+H]⁺ |
| 207.15 | [M+H - CO₂]⁺ |
| 160.08 | [M+H - C₇H₇]⁺ |
| 159.07 | [M+H - C₇H₈]⁺ |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Table 3: Predicted m/z values and corresponding fragment ions for this compound.
B. Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm the fragmentation pathways, perform tandem mass spectrometry by selecting the protonated molecular ion (m/z 251.14) as the precursor ion and acquiring its product ion spectrum.
-
Data Analysis: Analyze the resulting spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions.
III. Comparative Analysis
A key aspect of analyzing chiral molecules is comparing their analytical data with that of their diastereomers and other closely related compounds.
A. Comparison with (3R,4R)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
-
NMR Spectroscopy: The most significant difference in the ¹H NMR spectra of the (3S,4S) and (3R,4R) diastereomers will be the coupling constant between H-3 and H-4.
-
(3S,4S) - trans isomer: As predicted, a large J₃,₄ coupling constant (~8-10 Hz) is expected due to the diaxial relationship of these protons in the preferred chair conformation.
-
(3R,4R) - cis isomer: This diastereomer is reported to have a much smaller J₃,₄ coupling constant of 2.8 Hz, indicative of an axial-equatorial or equatorial-equatorial relationship.[2] This single value is often sufficient to distinguish between the two diastereomers.
-
-
Mass Spectrometry: The mass spectra of the two diastereomers are expected to be identical, as mass spectrometry does not typically distinguish between stereoisomers unless a chiral auxiliary is used. Both will show the same molecular ion peak and fragmentation patterns.
B. Comparison with tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Replacing the Cbz protecting group with a tert-butoxycarbonyl (Boc) group would lead to predictable changes in the NMR and mass spectra.
-
NMR Spectroscopy:
-
The aromatic signals between 7.30-7.45 ppm and the benzylic singlet at ~5.15 ppm would be absent.
-
A new, large singlet corresponding to the nine protons of the tert-butyl group would appear in the upfield region, typically around 1.45 ppm.
-
-
Mass Spectrometry:
-
The molecular weight of the Boc-protected compound (C₁₀H₂₀N₂O₃) is 216.1474 g/mol .[4] The [M+H]⁺ ion would be observed at m/z 217.1552.
-
The fragmentation pattern would be different, with characteristic losses of isobutylene (56 Da) or the entire Boc group.
-
Conclusion
The structural and stereochemical characterization of this compound can be unequivocally achieved through a combination of NMR spectroscopy and mass spectrometry. While mass spectrometry confirms the molecular weight and elemental composition, NMR spectroscopy, particularly the analysis of proton-proton coupling constants, is the definitive method for elucidating the relative stereochemistry of the substituents on the piperidine ring. The comparison of the analytical data with that of its diastereomer and other related compounds provides a comprehensive understanding of the structure-spectra correlations, which is essential for quality control and for advancing the use of this important chiral building block in research and development.
References
- LookChem. (n.d.). Cas 1007596-63-5, benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- LookChem. (n.d.). Cas 1007596-63-5, benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate.
Sources
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess in Chiral 4-Amino-3-Hydroxypiperidines
In the landscape of modern drug discovery and development, the stereochemical purity of chiral molecules is not merely a quality control parameter but a cornerstone of safety and efficacy. Chiral 4-amino-3-hydroxypiperidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The precise determination of their enantiomeric excess (ee) is therefore a critical analytical challenge that demands robust and reliable methodologies. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, grounded in experimental data and practical insights to aid researchers in selecting and implementing the optimal method for their needs.
The Imperative of Enantiomeric Purity
The distinct three-dimensional arrangement of substituents in enantiomers dictates their differential interaction with the chiral environment of biological systems. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drug substances. For researchers in the pharmaceutical industry, the ability to accurately and precisely quantify the enantiomeric excess of key intermediates like 4-amino-3-hydroxypiperidines is paramount for process optimization, quality assurance, and regulatory compliance.
Comparative Analysis of Analytical Methodologies
The two predominant techniques for determining the enantiomeric excess of chiral 4-amino-3-hydroxypiperidines are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs). Each method offers a unique set of advantages and limitations, and the choice between them often depends on factors such as available instrumentation, sample throughput requirements, and the specific properties of the analyte.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, leading to different retention times.
Principle of Separation: The mechanism of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are particularly effective for a broad range of chiral compounds, including amino alcohols.[1][2]
Experimental Workflow:
Figure 1: General workflow for chiral HPLC analysis.
Key Considerations for Method Development:
-
Column Selection: The choice of the CSP is the most critical parameter. Screening a variety of chiral columns is often necessary to achieve optimal separation.[2]
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., diethylamine for basic analytes), significantly influences the resolution and peak shape.[3][4]
-
Pre-column Derivatization: For analytes lacking a strong chromophore, pre-column derivatization can be employed to enhance detection sensitivity.[4][5][6] This involves reacting the amino group with a reagent that introduces a chromophoric tag.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers an alternative approach for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. This is typically achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.
Principle of Analysis: Diastereomers possess distinct physical and chemical properties, including their NMR spectra. By reacting the chiral 4-amino-3-hydroxypiperidine with a CDA, two diastereomeric products are formed in a ratio that directly reflects the enantiomeric composition of the starting material. The signals of specific protons (or other nuclei) in the two diastereomers will appear at different chemical shifts in the NMR spectrum, allowing for their individual integration.[3][7] A classic example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[8][9]
Experimental Workflow:
Figure 2: General workflow for ee determination by NMR with a CDA.
Key Considerations for the NMR/CDA Method:
-
Choice of CDA: The ideal CDA should react quantitatively with the analyte, and the resulting diastereomers should exhibit well-resolved signals in the NMR spectrum.[10]
-
Reaction Conditions: The derivatization reaction should proceed without any racemization of the analyte or the CDA.
-
Spectral Resolution: Higher magnetic field strengths can improve the resolution of the diastereomeric signals.
Performance Comparison: Chiral HPLC vs. NMR with CDA
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. |
| Accuracy & Precision | High accuracy and precision, often considered the "gold standard".[3] | Good accuracy and precision, dependent on signal resolution and integration.[11] |
| Sensitivity (LOD/LOQ) | Generally higher sensitivity, especially with UV or MS detection. | Lower sensitivity, requiring more sample. |
| Sample Throughput | Can be automated for high-throughput screening.[3] | Lower throughput due to reaction and acquisition times. |
| Method Development | Can be time-consuming due to column and mobile phase screening.[2] | Can be faster if a suitable CDA is known. |
| "Green" Chemistry | Consumes larger volumes of organic solvents. | Uses significantly less solvent per sample.[7] |
| Sample Recovery | Non-destructive, sample can be collected post-analysis. | Destructive, as the sample is chemically modified. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method for the Determination of ee of a Boc-Protected 4-Amino-3-Hydroxypiperidine
This protocol is a representative method and may require optimization for specific derivatives.
-
Instrumentation:
-
Reagents and Solutions:
-
Mobile Phase: 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropanol (IPA) (95:5 v/v).[1]
-
Diluent: Mobile Phase.
-
Sample Solution: Accurately weigh and dissolve the 4-amino-3-hydroxypiperidine sample in the diluent to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as appropriate for the derivative).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of each enantiomer.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Protocol 2: NMR Method using (R)-Mosher's Acid Chloride for ee Determination
This protocol is a general guideline for derivatization and analysis.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher is recommended).
-
Standard 5 mm NMR tubes.
-
-
Reagents:
-
(R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).
-
Dry Pyridine.
-
Deuterated Chloroform (CDCl₃).
-
The chiral 4-amino-3-hydroxypiperidine sample.
-
-
Derivatization Procedure:
-
In a dry vial, dissolve approximately 5-10 mg of the 4-amino-3-hydroxypiperidine sample in 0.5 mL of dry pyridine.
-
Add a slight molar excess (e.g., 1.1 equivalents) of (R)-Mosher's acid chloride to the solution. The reaction can be performed on either the amino or the hydroxyl group, depending on the specific structure and desired derivatization.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC if necessary).
-
Quench the reaction by adding a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the crude diastereomeric mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is duplicated for the two diastereomers (e.g., the methoxy signal from the Mosher's ester/amide or a proton adjacent to the stereocenter).
-
Carefully integrate the two signals.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
Where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.
-
-
Conclusion
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. J. Chem. Educ. 2017, 94, 79−84.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorg. Chem.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
- New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters.
- Chirality determination of unusual amino acids using precolumn derivatiz
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
- Technical Support Center: Enantiomeric Excess (ee)
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemiz
- Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Chemicals.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Chiral HPLC Separ
- Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire.
- The HPLC analytical approach of 3-amino piperidine.
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the structural validation of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, a key building block in medicinal chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to provide a self-validating system for structural elucidation and stereochemical confirmation.
Introduction: The Imperative of Stereochemical Fidelity
This compound possesses two contiguous stereocenters, giving rise to four possible stereoisomers. The specific (3S,4S) configuration is often crucial for desired biological activity and pharmacological properties.[1] Therefore, a robust analytical workflow is required to not only confirm the molecular structure but also to definitively establish the relative and absolute stereochemistry, distinguishing it from its diastereomers and enantiomer.
The primary challenge in the validation of this molecule lies in differentiating it from its key stereoisomeric alternatives:
-
(3R,4R)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate (enantiomer)
-
(3S,4R)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate (diastereomer)
-
(3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate (diastereomer)
This guide will detail the experimental rationale and protocols to confidently identify the (3S,4S) isomer and quantify its purity.
Core Validation Workflow
A multi-pronged approach is essential for the comprehensive structural validation of this compound. The workflow presented here ensures a high degree of confidence in the final structural assignment.
Caption: Idealized chiral HPLC separation of the four stereoisomers.
By injecting a standard of the desired (3S,4S) isomer, its retention time can be determined. The enantiomeric excess can then be calculated by comparing the peak area of the (3S,4S) isomer to that of its enantiomer, (3R,4R). Similarly, the diastereomeric excess can be determined by comparing the peak areas of the (3S,4S) isomer to the diastereomers.
Conclusion: A Triad of Techniques for Unambiguous Validation
The structural validation of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry provides the initial confirmation of molecular weight and elemental composition. Detailed NMR analysis, including 2D techniques, elucidates the atomic connectivity and, crucially, the relative stereochemistry. Finally, chiral HPLC serves as the definitive tool for establishing enantiomeric and diastereomeric purity. By following this comprehensive workflow, researchers can ensure the structural integrity and stereochemical fidelity of this important synthetic building block, paving the way for its successful application in drug discovery and development.
References
- Organic & Biomolecular Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. [Link]
- Chirality. (2014).
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Journal of the American Society for Mass Spectrometry. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. [Link]
- PubChem.
- NIST.
- PubChem. n-Cbz-3-hydroxypiperidine. [Link]
- PubMed. (2005). Fragmentation mechanisms of protonated benzylamines.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
- PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. [Link]
- ResearchGate. (2020). Chiral-HPLC separation of compound 1 (pure enantiomer—left) and.... [Link]
- PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
- Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
A Comparative Guide to the Biological Activity of (3S,4S) vs. (3R,4R) Isomers: A Case Study in Dipeptidyl Peptidase-4 (DPP-4) Inhibition
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity.[1][2][3] Enantiomers and diastereomers, different types of stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the biological activities of (3S,4S) and (3R,4R) isomers, using the inhibition of Dipeptidyl Peptidase-4 (DPP-4) as a guiding case study. DPP-4 is a well-established therapeutic target for type 2 diabetes.[4]
The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors, and the stereochemistry at the 3 and 4 positions of this ring is pivotal for potent and selective inhibition.[4][5] While a direct head-to-head comparison of a single compound's (3S,4S) and (3R,4R) isomers is not always publicly detailed, the principles derived from structure-activity relationship (SAR) studies across the class provide a clear and instructive picture.
The Critical Role of Stereochemistry in DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-stimulated insulin secretion and suppressed glucagon release.[6][8] The active site of DPP-4 is a well-defined pocket, and the efficacy of an inhibitor is highly dependent on the precise orientation of its functional groups to form key interactions with amino acid residues in the enzyme.
For pyrrolidine-based inhibitors, the substituents on the ring are designed to interact with specific subpockets of the DPP-4 active site. The stereochemistry at positions 3 and 4 dictates the spatial projection of these substituents, thereby determining the binding affinity and inhibitory potency.
Comparative Biological Activity: A Representative Analysis
Based on established SAR for this class, we can construct a representative comparison of a hypothetical pair of (3S,4S) and (3R,4R) pyrrolidine-based DPP-4 inhibitors.
| Parameter | (3S,4S)-Isomer (Representative) | (3R,4R)-Isomer (Representative) | Rationale |
| DPP-4 IC50 | ~10 nM | >10,000 nM | The (3S,4S) configuration optimally positions key binding moieties into the S1 and S2 pockets of the DPP-4 active site, leading to potent inhibition. The (3R,4R) configuration results in a steric clash and loss of crucial interactions, dramatically reducing potency. |
| Selectivity vs. DPP-8/DPP-9 | >1000-fold | Not typically measured due to low DPP-4 activity | High selectivity is a crucial safety feature, as inhibition of related proteases like DPP-8 and DPP-9 has been associated with toxicity. The precise fit of the (3S,4S) isomer contributes to its high selectivity. |
| In Vivo Efficacy (e.g., Oral Glucose Tolerance Test) | Significant reduction in glucose excursion | No significant effect | The potent enzymatic inhibition by the (3S,4S) isomer translates to effective enhancement of the incretin effect and improved glucose control in animal models. The lack of in vitro potency of the (3R,4R) isomer results in a lack of in vivo efficacy. |
Note: The values presented are representative and intended for illustrative purposes based on trends observed in the scientific literature.
The profound difference in activity underscores the principle that in stereoselective interactions, one isomer is often responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to off-target effects (the distomer).
Experimental Protocols
To experimentally determine the biological activity of these isomers, a series of standardized assays are employed.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
Principle: DPP-4 cleaves the substrate Gly-Pro-7-amino-4-methylcoumarin (AMC), releasing the fluorescent AMC molecule. The rate of increase in fluorescence is proportional to DPP-4 activity. An inhibitor will reduce this rate.[9][10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a dilution series of the (3S,4S) and (3R,4R) isomers in an appropriate solvent, such as DMSO.
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 30 µL of assay buffer, 10 µL of the diluted DPP-4 enzyme, and 10 µL of the test compound dilution (or solvent for control wells).[11]
-
Include a positive control inhibitor, such as Sitagliptin, for assay validation.[11]
-
Incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.[9][11]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[9][11]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors exert their therapeutic effects by modulating the incretin signaling pathway.[6]
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: The incretin pathway and the site of DPP-4 inhibition.
Following food intake, incretin hormones like GLP-1 and GIP are released from the gut.[6] These hormones travel to the pancreas and stimulate glucose-dependent insulin secretion. DPP-4 rapidly degrades these active incretins.[6][7] A potent (3S,4S)-isomer inhibitor blocks this degradation, prolonging the action of GLP-1 and GIP, which ultimately helps to lower blood glucose levels in individuals with type 2 diabetes.[12][13]
Conclusion
The case of (3S,4S) versus (3R,4R) isomers in the context of DPP-4 inhibition serves as a powerful illustration of the paramount importance of stereochemistry in drug design. The precise three-dimensional arrangement of atoms is not a subtle molecular tweak but a fundamental determinant of biological function. For researchers and drug development professionals, a deep understanding of stereoisomerism and the application of stereoselective synthesis are essential for the creation of potent, selective, and safe medicines. The data consistently show that only the correctly oriented isomer can achieve the necessary interactions with the target enzyme to produce a therapeutic effect, while the incorrect isomer is often orders of magnitude less active, if not completely inert.
References
- Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
- National Institutes of Health (NIH). (2019, February 15). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes.
- Oxford Academic. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors.
- National Institutes of Health (NIH). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- Semantic Scholar. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes.
- National Institutes of Health (NIH). (2022, November 23). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Institutes of Health (NIH). (2014, October 27). Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection.
- PubMed Central. (2021, July 1). More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling.
- Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT.
- PubMed. (2007, April 1). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit.
- AMiner. Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv.
- National Institutes of Health (NIH). (2012, July-September). A review of drug isomerism and its significance.
- MDPI. (2023, April 26). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- PubMed Central. (2018, August 1). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ResearchGate. (2006). Inhibition of Dipeptidylpeptidase-IV by (2S)-Cyanopyrolidine Inhibitors of Prolyl Endopeptidase.
- PubMed. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- MDPI. (2022, November 11). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- PubMed. (1981, March). Structure-activity relationships of four 11-hydroxyestrones isomeric at the C-9 and C-11 positions.
- PubMed. Structure-activity relationships of 2-, 4-, or 6-substituted estrogens as aromatase inhibitors.
- MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. lifetechindia.com [lifetechindia.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Development for Chiral Separation of Piperidine Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemistry of piperidine-containing molecules is not a trivial pursuit; it is a cornerstone of efficacy and safety. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust, reliable, and efficient analytical methods for their separation and quantification.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this challenge.[1]
The Central Role of Polysaccharide-Based CSPs
The journey to a successful chiral separation begins with the selection of the appropriate CSP. For piperidine derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and remarkable enantioselectivity.[1] These CSPs function by forming transient diastereomeric complexes with the enantiomers, driven by a combination of interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The differing stability of these complexes leads to differential retention times and, ultimately, separation.
The piperidine ring, a saturated heterocycle, and its substituents provide key interaction points. The nitrogen atom can act as a hydrogen bond acceptor, while aryl groups on the piperidine or its side chains can engage in π-π stacking with the aromatic carbamate groups on the polysaccharide selector. The specific three-dimensional arrangement of these functional groups around the chiral center is what the CSP recognizes.
A Comparative Analysis of Chiral Stationary Phases
The choice of a specific polysaccharide-based CSP is a critical first step in method development. Different derivatives of amylose and cellulose, such as tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), offer unique chiral recognition environments. A systematic screening of different CSPs is therefore the most logical starting point.
Case Study 1: Screening of Chiralpak® Columns for 1-Boc-3-hydroxypiperidine
To illustrate this, let's examine experimental data from a screening study for the enantiomers of 1-Boc-3-hydroxypiperidine, a common chiral building block.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 250 x 4.6 mm, 3 µm | n-Hexane:IPA (95:5) + 0.2% TFA | 1.0 | 30 | >1.5 | Optimized Method: Good resolution and peak shape. |
| Chiralpak® IG-3 | 250 x 4.6 mm, 3 µm | Hexane:Ethanol (98:2) + 0.2% TFA | 0.5 | 40 | 0.89 | Poor resolution, peaks not well separated. |
| Chiralpak® OD-H | 250 x 4.6 mm, 5 µm | Hexane:Ethanol (98:2) + 0.2% TFA | 0.5 | 15 | 0.56 | Poor resolution. |
| Chiralpak® IE-3 | 250 x 4.6 mm, 5 µm | Hexane:IPA (95:5) + 0.1% TFA | 1.2 | 40 | 1.50 | Good resolution. |
Data adapted from publicly available application notes.
This screening clearly demonstrates that Chiralpak® IC-3 provides the most effective separation for this particular analyte under the tested conditions. Chiralpak® IE-3 also shows good potential. This highlights the empirical nature of CSP selection; small changes in the chiral selector can lead to significant differences in performance.
Case Study 2: Performance Comparison for Piperidine-2,6-dione Analogues
Further evidence for the differential performance of CSPs comes from studies on piperidine-2,6-dione analogues. Research has shown that for a range of these compounds, Chiralpak IA (an amylose-based CSP) consistently provides better resolution than Chiralpak IB (a cellulose-based CSP).[2] For instance, with non-conventional mobile phases like methyl-tert-butyl ether-THF (90:10, v/v), resolution factors on Chiralpak IA ranged from 1.00 to 5.33, while on Chiralpak IB, they were only between 0.33 and 0.67.[2] This suggests a more favorable steric and electronic complementarity between the amylose selector and this class of piperidine derivatives.
The Method Development Workflow: A Systematic Approach
A haphazard "trial-and-error" approach to method development is inefficient. A structured workflow, as outlined below, ensures a logical progression from initial screening to a robust, optimized method.
Caption: A systematic workflow for chiral HPLC method development.
The Critical Role of the Mobile Phase
The mobile phase is not merely a carrier for the analyte; it is an active participant in the chiral recognition process. Its composition dictates the interaction between the enantiomers and the CSP. For basic compounds like piperidines, the choice of organic modifier and, crucially, the additive, can make the difference between a poor separation and baseline resolution.
Mobile Phase Modes: A Comparison
-
Normal-Phase (NP) Mode: This is the most common mode for chiral separations on polysaccharide CSPs.[3] It typically employs a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol such as isopropanol (IPA) or ethanol. NP mode often provides excellent selectivity for piperidine enantiomers.[3]
-
Polar Organic (PO) Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. PO mode can offer different selectivity compared to NP mode and is advantageous for analytes with better solubility in polar solvents. It also provides compatibility with mass spectrometry (LC-MS).[4]
-
Reversed-Phase (RP) Mode: While less common for polysaccharide CSPs, RP mode (using aqueous-organic mobile phases) is sometimes employed, particularly with immobilized CSPs that can tolerate a wider range of solvents.
Insight from the Field: For basic piperidine enantiomers, the NP and PO modes are generally the most successful. The non-polar environment of NP mode often enhances the specific hydrogen bonding and dipole-dipole interactions required for chiral recognition.
The Indispensable Role of Basic Additives
Piperidine derivatives are basic in nature. Without a basic additive in the mobile phase, interactions between the analyte's basic nitrogen and residual acidic silanol groups on the silica support can lead to severe peak tailing and poor resolution.
A small concentration (typically 0.1%) of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) , is essential to:
-
Suppress the ionization of the basic analyte.
-
Block active sites on the silica surface.
-
Improve peak shape and efficiency.
For example, a successful method for the separation of piperidin-3-amine enantiomers (after derivatization) utilized a mobile phase of 0.1% diethylamine in ethanol on a Chiralpak AD-H column, achieving a resolution of over 4.0.[5]
Experimental Protocols: A Practical Guide
Reproducibility is key in science. The following are detailed protocols for the separation of representative piperidine enantiomers.
Protocol 1: Direct Separation of 2-Piperidinemethanol
This protocol is suitable for direct analysis when sample concentration is not a limiting factor.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Protocol 2: Separation of Mefloquine Enantiomers (Reversed-Phase)
This protocol demonstrates a reversed-phase method for a more complex piperidine-containing drug.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak® IG-3 (250 x 4.6 mm, 3 µm).
-
Mobile Phase: 10 mM Ammonium Acetate / Methanol (30:70, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 284 nm.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol and dilute to the working concentration range (e.g., 20-120 µg/mL).
-
Procedure:
The Option of Pre-Column Derivatization
For piperidine derivatives that lack a strong UV chromophore (like 2-piperidinemethanol) or for trace-level analysis, pre-column derivatization can be a powerful strategy.[1] Reacting the enantiomers with a chiral or achiral derivatizing agent that contains a chromophore can:
-
Enhance UV detectability: Significantly improve sensitivity.
-
Improve chromatographic properties: The resulting diastereomers (if a chiral agent is used) can be separated on a standard achiral column, or the derivatized enantiomers may show better separation on a CSP.
For instance, piperidin-3-amine, a non-chromophoric compound, was successfully analyzed by derivatizing it with para-toluene sulfonyl chloride (PTSC) before injection onto a Chiralpak AD-H column.[5]
Caption: Workflow for indirect analysis via pre-column derivatization.
Conclusion and Recommendations
The successful chiral separation of piperidine enantiomers by HPLC is a highly achievable goal with a systematic and informed approach.
-
Prioritize Polysaccharide-Based CSPs: Start your method development by screening a selection of amylose- and cellulose-based columns (e.g., Chiralpak IA, IB, IC, AD, etc.). Amylose-based phases like Chiralpak IA often show superior performance for piperidine-like structures.[2]
-
Embrace Normal-Phase and Polar Organic Modes: These mobile phase systems generally offer the best selectivity for basic chiral compounds on polysaccharide CSPs.
-
Do Not Underestimate the Additive: For piperidine enantiomers, a basic additive like DEA is not optional; it is essential for good chromatography.
-
Consider Derivatization When Necessary: For analytes with poor detectability or when direct methods fail, pre-column derivatization is a valuable tool in your analytical arsenal.
By understanding the underlying principles of chiral recognition and adopting a logical, data-driven method development strategy, researchers can confidently develop robust and reliable HPLC methods to ensure the stereochemical purity of their piperidine-containing compounds.
References
- Aboul-Enein, H. Y., & Ali, I. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 589-595.
- Meyyanathan, S. N., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(6), 2781-2785.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs.
- Teixeira, J., et al. (2021).
- Aboul-Enein, H. Y., & Ali, I. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs.
- Matthijs, N., et al. (2007). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography.
- Wang, F., et al. (2010). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Iranian Journal of Pharmaceutical Research, 9(3), 247-253.
- Rana, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145.
- Phenomenex. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Babu, C. V. R., et al. (2014).
- ResearchGate. (n.d.). (PDF) Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column.
- ResearchGate. (n.d.). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.
- HPLC.eu. (n.d.). Chiral Columns.
- Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Protecting Group Strategies for 4-Amino-3-hydroxypiperidine
Introduction: The Synthetic Challenge and Strategic Imperative of 4-Amino-3-hydroxypiperidine
The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, from kinase inhibitors to novel therapeutic agents.[1][2] Its value lies in the stereochemically rich and functionally dense structure, featuring a secondary amine at the 1-position, a primary amine at the 4-position, and a hydroxyl group at the 3-position. This trifunctional nature, however, presents a significant challenge in synthetic chemistry: how to selectively functionalize one reactive site without unintended reactions at the others.
Achieving this selectivity is not merely a matter of procedural convenience; it is fundamental to the successful synthesis of complex target molecules. The solution lies in the judicious use of protecting groups, which act as temporary masks for reactive functional groups.[3] An ideal protecting group strategy must be robust, high-yielding, and, most importantly, allow for selective removal of each group without affecting the others—a concept known as orthogonality.[4]
This guide provides a comparative analysis of common protecting groups for the amino and hydroxyl functionalities of 4-amino-3-hydroxypiperidine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to empower rational design in your synthetic campaigns.
Part 1: Protecting the Piperidine Nitrogen
The secondary amine of the piperidine ring is highly nucleophilic and requires protection to prevent unwanted side reactions like N-alkylation or N-acylation during subsequent synthetic steps.[5] The most common strategy is to convert the amine into a carbamate, which significantly tempers its reactivity.[5][6]
Caption: General strategy for protecting the hydroxyl group.
Part 3: Orthogonal Protection Strategies in Practice
The true power of protecting groups is realized when they are used in an orthogonal set, allowing for the sequential deprotection and functionalization of a multifunctional molecule. For 4-amino-3-hydroxypiperidine, the combination of a carbamate on the nitrogen and a silyl ether on the oxygen is a highly effective and widely used strategy. [5]
The N-Boc and O-TBDMS Orthogonal Pair
This is a classic and highly reliable orthogonal pairing. [5]The acid-lability of the Boc group and the fluoride-lability of the TBDMS group are completely independent, allowing for precise, selective deprotection.
-
Scenario A: Amine Functionalization First: The O-TBDMS group can be selectively removed using TBAF without affecting the N-Boc group. This frees the hydroxyl group for reactions such as oxidation or etherification.
-
Scenario B: Hydroxyl Functionalization First: The N-Boc group can be selectively removed using TFA or HCl without cleaving the O-TBDMS ether. This exposes the piperidine nitrogen for N-alkylation or N-arylation reactions.
Caption: Orthogonal deprotection workflow for N-Boc and O-TBDMS groups.
Part 4: Comparative Data Summary
The choice of a protecting group strategy is dictated by the planned synthetic route. The following table summarizes the key characteristics of the discussed protecting groups to aid in this decision-making process.
| Protecting Group | Target Functionality | Common Introduction Reagents | Stable To | Labile To (Cleavage Conditions) | Key Advantages |
| Boc | Amine | (Boc)₂O, NaHCO₃ | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl) [7] | Widely used, reliable, clean cleavage |
| Cbz | Amine | Cbz-Cl, Base | Acid, Base | Hydrogenolysis (H₂, Pd/C) [8] | Orthogonal to acid/base labile groups |
| TBDMS | Hydroxyl | TBDMS-Cl, Imidazole | Base, H₂, Organometallics | Fluoride (TBAF); Acid | Robust, good balance of stability/reactivity |
Part 5: Detailed Experimental Protocols
The following protocols are provided as validated, representative procedures. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: N-Boc Protection of 4-Amino-3-hydroxypiperidine
-
Materials: 4-Amino-3-hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-amino-3-hydroxypiperidine (1.0 eq) in a 2:1 mixture of DCM and water.
-
Add sodium bicarbonate (1.2 eq) to the stirring mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes. [5] 5. Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
-
Protocol 2: N-Cbz Protection of 4-Amino-3-hydroxypiperidine
-
Materials: 4-Amino-3-hydroxypiperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 4-amino-3-hydroxypiperidine (1.0 eq) in a 2:1 mixture of THF and water. [9] 2. Add NaHCO₃ (2.0 eq) and cool the solution to 0 °C.
-
Add Cbz-Cl (1.2 eq) dropwise while maintaining the temperature at 0 °C. [9] 4. Stir the solution for 12-20 hours, allowing it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
-
Protocol 3: Selective Cleavage of the N-Boc Group
-
Materials: N-Boc protected piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in DCM.
-
Add TFA (10-20 eq, typically a 25-50% v/v solution in DCM). [7] 3. Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
-
Protocol 4: Selective Cleavage of the N-Cbz Group via Hydrogenolysis
-
Materials: N-Cbz protected piperidine, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol or Ethanol.
-
Procedure:
-
Dissolve the N-Cbz protected substrate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (1 atm) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protocol 5: Selective Cleavage of the O-TBDMS Group
-
Materials: O-TBDMS protected piperidine, Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the O-TBDMS protected substrate (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature. [10] 3. Stir the reaction for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
Conclusion
The selection of a protecting group strategy for 4-amino-3-hydroxypiperidine is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The N-Boc/O-TBDMS combination provides a robust and versatile orthogonal system suitable for a wide variety of transformations, leveraging the distinct acid-lability of Boc and fluoride-lability of TBDMS. For syntheses requiring stability to acidic conditions, the N-Cbz group serves as an excellent alternative, offering an orthogonal deprotection pathway via mild hydrogenolysis. By understanding the stability, cleavage conditions, and interplay of these protecting groups, chemists can navigate the complexities of this valuable scaffold with precision and confidence, paving the way for the discovery and development of next-generation pharmaceuticals.
References
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Wikipedia. (n.d.). Silyl ether.
- Chemistry LibreTexts. (2021, June 10). 16: Silylethers.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- BenchChem. (2025).
- Technical Disclosure Commons. (2025, August 12).
- Mide-Biotech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Smolecule. (2023, August 15). trans-4-Amino-1-boc-3-hydroxypiperidine.
- BenchChem. (n.d.). tert-butyl (3S,4S)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5943.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- BOC Sciences. (n.d.). cis-1-Boc-4-aminomethyl-3-hydroxypiperidine.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides.
- MDPI. (2025, August 6). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10259-10357.
- Sigma-Aldrich. (n.d.). trans-3-(Boc-amino)-4-hydroxypiperidine.
- AChemBlock. (n.d.). trans-4-Amino-1-Boc-3-hydroxypiperidine 97%.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- ResearchGate. (2025, August 9). trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis.
- The GPM. (n.d.). Amino acid protecting groups.
- AAPPTec. (n.d.).
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Reddit. (2023, August 18).
- ResearchGate. (2015, May 28). How to purify compound with TBDMS as a protective group?.
- PMC - NIH. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Vector Labs. (n.d.). CBZ Protected Amino Acids.
- ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- ChemicalBook. (2025, October 14). trans-4-AMino-1-Cbz-3-hydroxypiperidine.
- UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxypiperidine.
Sources
- 1. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 7. chempep.com [chempep.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validation of Absolute Configuration in 3,4-Substituted Piperidines
For researchers, scientists, and professionals in drug development, the unequivocal assignment of the absolute configuration of chiral molecules is a cornerstone of chemical synthesis and drug discovery. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. This is particularly true for scaffolds like the 3,4-substituted piperidine ring, a prevalent motif in a multitude of bioactive compounds and approved pharmaceuticals. This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of this important class of molecules: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to empower you in selecting the most fitting technique for your research needs.
At a Glance: A Comparative Overview of Key Techniques
The selection of an appropriate method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the quantity of material available, the presence of specific functional groups, and the desired level of certainty. The following table provides a high-level comparison of the key performance indicators for each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Ester/Amide Analysis) | Vibrational Circular Dichroism (VCD) |
| Sample Phase | Solid (High-Quality Single Crystal) | Solution | Solution or Neat Liquid |
| Sample Amount | µg to mg scale | 1-5 mg per diastereomeric derivative | 5-15 mg |
| Experimental Time | Days to weeks (crystal growth dependent) | 4-6 hours over 1-2 days | 1 to several hours |
| Accuracy | High (often considered definitive) | High, dependent on clear chemical shift differences and conformational rigidity | High, with reliable computational correlation |
| Key Requirement | Formation of a diffraction-quality single crystal | Derivatizable functional group (e.g., -NH or -OH) | Chiral molecule with IR active vibrational modes |
| Primary Output | 3D molecular structure, Flack parameter | Δδ (δS - δR) values for diastereomers | Differential absorption of circularly polarized IR light |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.
The Underlying Principle: Anomalous Dispersion
To determine the absolute configuration, crystallographers utilize a phenomenon known as anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. For chiral molecules in a non-centrosymmetric space group, the diffraction pattern is not perfectly symmetrical. By carefully analyzing the intensity differences between specific pairs of reflections (Bijvoet pairs), the correct absolute configuration can be determined. The presence of a "heavy" atom (e.g., bromine, chlorine, or sulfur) in the molecule enhances this effect, making the assignment more robust.
Experimental Workflow and Protocol
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands patience and precision.
Sources
A Comparative Efficacy Analysis of (3S,4S)-Benzyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate Analogs as Dipeptidyl Peptidase-4 Inhibitors
This guide provides a comprehensive comparison of the efficacy of analogs based on the (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate scaffold. The focus is on their activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antidiabetic agents.
Introduction: The Significance of the 4-Amino-3-Hydroxypiperidine Scaffold in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[][4] Consequently, DPP-4 has emerged as a well-validated target for the treatment of type 2 diabetes.[5][6]
The piperidine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous DPP-4 inhibitors.[2][7] The (3S,4S)-4-amino-3-hydroxypiperidine moiety, in particular, offers a rigid framework with chiral centers that allow for precise three-dimensional orientation of key pharmacophoric features. The amino group can establish critical interactions with the acidic residues in the S2 pocket of the DPP-4 active site, such as Glu205 and Glu206, while the hydroxyl group can form hydrogen bonds to further enhance binding affinity.[4][8] The benzyl carbamate at the 1-position can occupy the S1 pocket, and modifications to this group can significantly impact potency and selectivity. This guide will explore the structure-activity relationships (SAR) of analogs built upon this promising scaffold.
Comparative Efficacy of Piperidine-Based Analogs
| Compound ID | Scaffold | Key Substituents | DPP-4 IC₅₀ (µM) | Reference |
| 1 | 4-Amino-1-benzylpiperidine | Benzyl at N1 | 4 ± 0.08 | [4] |
| 2 | 4-Benzylpiperidine | Benzyl at C4 | 1.6 ± 0.04 | [4] |
| 3 | 2-Benzylpyrrolidine | Benzyl at C2 | 0.3 ± 0.03 | [4] |
| 4 | Phenethyl-piperazine | Phenethyl at N1 | 1.2 ± 0.04 | [4] |
| Sitagliptin | β-amino acid derivative | - | 0.018 (18 nM) | [4] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%.
Analysis of Structure-Activity Relationships (SAR):
From the data presented, several key SAR insights can be deduced:
-
Position of the Benzyl Group: A comparison between compound 1 (4-amino-1-benzylpiperidine) and compound 2 (4-benzylpiperidine) suggests that the placement of the benzyl group and the presence and position of the amino group are critical for activity.
-
Ring System: The pyrrolidine analog (compound 3 ) demonstrated the highest potency among the newly synthesized compounds, indicating that a five-membered ring may be more favorable for fitting into the DPP-4 active site compared to the six-membered piperidine ring in this specific substitution pattern.[4]
-
Heteroatom Variation: The piperazine analog (compound 4 ) showed moderate activity, suggesting that the nature of the heterocyclic ring influences binding affinity.
-
Benchmark Comparison: While the presented piperidine analogs show DPP-4 inhibitory activity, their potency is significantly lower than that of the marketed drug, Sitagliptin.[4] This highlights the extensive optimization required to achieve high-potency inhibitors.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are paramount. The following section details a representative experimental protocol for determining the DPP-4 inhibitory activity of test compounds.
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This kinetic fluorometric assay is a widely accepted method for measuring DPP-4 activity.[9]
Principle:
The assay quantifies the enzymatic activity of DPP-4 by measuring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be monitored over time. The rate of AMC production is directly proportional to the DPP-4 activity. The potency of an inhibitor is determined by its ability to reduce the rate of this reaction.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA)[9]
-
Test compounds (analogs of this compound)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[9]
Experimental Workflow:
Caption: Key molecular interactions of the inhibitor scaffold with the DPP-4 active site.
Key Interactions:
-
S1 Pocket: The benzyl carbamate moiety at the N1 position of the piperidine ring is expected to occupy the largely hydrophobic S1 pocket of the DPP-4 active site. Aromatic stacking interactions with residues such as Tyr662 are crucial for anchoring this part of the molecule.
-
S2 Pocket: The positively charged amino group at the C4 position is critical for forming strong ionic interactions with the negatively charged side chains of glutamic acid residues Glu205 and Glu206 in the S2 pocket. [4][8]This interaction is a hallmark of many potent DPP-4 inhibitors.
-
Hydrogen Bonding: The hydroxyl group at the C3 position can act as both a hydrogen bond donor and acceptor, forming additional interactions with residues in the S2 pocket, thereby enhancing the overall binding affinity.
-
Piperidine Scaffold: The rigid chair conformation of the piperidine ring serves to optimally position the key interacting functional groups (amino, hydroxyl, and benzyl carbamate) within the respective binding pockets of the enzyme.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel DPP-4 inhibitors. The available data on related analogs indicates that modifications to the heterocyclic ring system and the position and nature of substituents can significantly modulate inhibitory potency. Future optimization efforts should focus on systematic modifications of the benzyl group to enhance interactions within the S1 pocket and exploration of alternative heterocyclic scaffolds to improve overall binding affinity. The detailed experimental protocol provided in this guide offers a robust framework for reliably assessing the efficacy of newly synthesized analogs, facilitating the identification of potent and selective DPP-4 inhibitors for the potential treatment of type 2 diabetes.
References
- Al-Qaisi, J., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
- Nakamura, T., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 19(11), 1545-1554.
- Atanasov, A.G., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4882.
- Singhal, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Medical Sciences, 21(1), 1-15.
- Sharma, P., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 931-943.
- Maezaki, H., et al. (2017). Design of potent dipeptidyl peptidase IV (DPP-4) inhibitors by employing a strategy to form a salt bridge with Lys554. Bioorganic & Medicinal Chemistry Letters, 27(15), 3565-3571.
- Baziar, L., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-17.
- Ghode, P., et al. (2017). De-novo Design of Some New Lead Compounds as Dipeptidyl Peptidase-IV Inhibitors. Journal of Drug Delivery and Therapeutics, 7(7), 165-167.
- Yadav, P., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Pharmaceutical Design, 29(1), 1-20.
- Atanasov, A.G., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4882.
- Sankar, J., et al. (2021). Dipeptidyl peptidase-IV inhibitory action of Calebin A: An in silico and in vitro analysis. Journal of Ethnopharmacology, 279, 114389.
- Nongonierma, A.B., & FitzGerald, R.J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food Chemistry, 141(3), 2231-2237.
- Hsieh, Y.J., et al. (2022). Bioactive peptides with DPP-4 inhibition and their corresponding IC50 values. Foods, 11(15), 2253.
- Gutarowska, B., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Foods, 12(23), 4349.
- Singhal, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl peptidase-IV inhibitory action of Calebin A: An in silico and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Approaches for 4-amino-3-hydroxypiperidine: A Critical Review for Drug Discovery Professionals
The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive molecules and clinical drug candidates. Its rigid, chair-like conformation and the stereochemical arrangement of its amino and hydroxyl functionalities allow for precise three-dimensional interactions with biological targets, making it a valuable building block in drug design. This guide provides a comparative analysis of the primary synthetic strategies to access this important scaffold, with a focus on stereochemical control, efficiency, and scalability, to aid researchers in selecting the optimal route for their specific applications.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The use of readily available, enantiomerically pure starting materials from the chiral pool represents a robust and often cost-effective strategy for the synthesis of complex molecules. For 4-amino-3-hydroxypiperidine, several natural products have been successfully employed as starting points.
Synthesis from L-Aspartic Acid
One common approach utilizes L-aspartic acid to establish the stereochemistry of the final product. The synthesis typically involves a series of transformations including methylation, reduction, protection of the amino and hydroxyl groups, and subsequent cyclization to form the piperidine ring.[1]
Representative Protocol: Synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate from L-Aspartic Acid
-
Esterification: L-aspartic acid is first converted to its dimethyl ester using methanol and a suitable acid catalyst.
-
Reduction: The ester groups are then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Protection: The resulting amino diol is protected, typically the nitrogen with a tert-butoxycarbonyl (Boc) group and the hydroxyl groups with a suitable protecting group.
-
Cyclization: The diol is then converted to a dimesylate, which undergoes intramolecular cyclization upon treatment with a base to form the protected piperidine ring.
-
Deprotection and Functionalization: Selective deprotection and subsequent functional group manipulations yield the desired 4-amino-3-hydroxypiperidine derivative.
Synthesis from (R)-Pyroglutamic Acid
(R)-pyroglutamic acid has also served as a versatile starting material for the synthesis of 4-amino-3-hydroxypiperidine derivatives. An initial route to a key intermediate for a non-small cell lung cancer drug candidate utilized this chiral building block. While successful for early clinical development, this route was lengthy, requiring seven multi-operational steps.[2]
Synthesis from 2-Deoxy-D-Ribose
The inherent stereochemistry of carbohydrates can be exploited for the synthesis of chiral piperidines. A strategy starting from 2-deoxy-D-ribose has been explored to prepare enantiomerically pure 4-amino-3-hydroxypiperidine intermediates.[2][3] This approach leverages the pre-existing stereocenters of the sugar to control the stereochemistry of the final product.
Asymmetric Synthesis: Creating Chirality
Asymmetric synthesis offers a powerful alternative to the chiral pool approach, allowing for the creation of desired stereoisomers from achiral or racemic starting materials.
Rhodium-Catalyzed Asymmetric Hydrogenation
A novel strategy for the synthesis of a chiral 4-amino-3-hydroxy piperidine derivative involved a Rhodium(I)-catalyzed asymmetric hydrogenation as the key stereochemistry-determining step.[2][3] This method allows for the direct introduction of chirality with high enantioselectivity.
Experimental Workflow: Asymmetric Hydrogenation Approach
Caption: Asymmetric hydrogenation workflow.
Biocatalytic and Kinetic Resolution
Biocatalysis and classical resolution techniques provide another avenue for accessing enantiomerically pure 4-amino-3-hydroxypiperidine. These methods can be applied to racemic intermediates to separate the desired enantiomer. For instance, a biocatalytic kinetic resolution using Aspergillus niger has been successfully employed to selectively hydrolyze one enantiomer of a racemic epoxide intermediate, leaving the desired enantiomer in high enantiomeric excess.[2] Similarly, classical resolution with a chiral resolving agent like R-O-acetyl mandelic acid has been used to isolate the desired diastereomeric salt.[2]
Diastereoselective Cyclization Strategies
The formation of the piperidine ring with the desired relative stereochemistry between the 3-hydroxyl and 4-amino groups is a critical challenge. Diastereoselective cyclization reactions offer an elegant solution to this problem.
Carbonyl Ene and Prins Cyclizations
A notable approach to cis and trans 3,4-disubstituted piperidines utilizes carbonyl ene and Prins cyclizations.[4][5] The diastereoselectivity of the cyclization can be controlled by the choice of catalyst. Lewis acids, such as methyl aluminum dichloride, tend to favor the formation of trans piperidines through a carbonyl ene cyclization.[4][5] In contrast, Brønsted acids like hydrochloric acid promote a Prins cyclization, leading to the formation of cis products with high diastereoselectivity.[4]
Logical Relationship: Catalyst Control of Diastereoselectivity
Caption: Catalyst-dependent diastereoselective cyclizations.
Stereodivergent Reduction of 4-Piperidinones
The reduction of a 3-substituted 4-piperidinone intermediate can be controlled to yield either the cis or trans 3,4-disubstituted piperidine with high diastereoselectivity.[6] The choice of reducing agent is crucial in determining the stereochemical outcome. For example, L-Selectride typically affords the cis product, while Al-isopropoxydiisobutylalane favors the formation of the trans isomer.[6]
Synthesis via Epoxide Ring Opening
The regio- and stereoselective amination of epoxypiperidine derivatives is an effective method for preparing trans-4-amino-3-hydroxypiperidines.[7][8] The coordination of a lithium cation to both the piperidine nitrogen and the oxirane oxygen activates the epoxide ring for nucleophilic attack by an amine, ensuring high regio- and stereoselectivity.[7]
Comparison of Synthetic Strategies
| Strategy | Starting Material | Key Transformation | Stereocontrol | Advantages | Disadvantages |
| Chiral Pool | L-Aspartic Acid, (R)-Pyroglutamic Acid, 2-Deoxy-D-Ribose | Functional group manipulations and cyclization | Substrate-controlled | Readily available, cost-effective starting materials. | Can involve lengthy synthetic sequences.[2] |
| Asymmetric Synthesis | Achiral Precursors | Asymmetric Hydrogenation | Catalyst-controlled | High enantioselectivity, shorter routes possible. | Requires specialized catalysts and optimization. |
| Resolution | Racemic Intermediates | Biocatalytic or Classical Resolution | Separation-based | Access to high enantiopurity. | Theoretical maximum yield of 50% for kinetic resolutions. |
| Diastereoselective Cyclization | Acyclic Precursors | Carbonyl Ene/Prins Cyclization | Reagent-controlled | High diastereoselectivity, switchable between cis and trans isomers.[4] | Requires careful selection of catalysts and reaction conditions. |
| Epoxide Ring Opening | Epoxypiperidines | Nucleophilic Ring Opening | Substrate-controlled | High regio- and stereoselectivity for trans products.[7] | Synthesis of the epoxide precursor may be challenging. |
Conclusion
The synthesis of 4-amino-3-hydroxypiperidine and its derivatives has been approached from multiple angles, each with its own set of advantages and limitations. The choice of a particular synthetic route will ultimately depend on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and reagents. Chiral pool synthesis offers a reliable and often economical path, while asymmetric synthesis and diastereoselective cyclizations provide more flexible and potentially more efficient routes to specific stereoisomers. For drug development professionals, a thorough understanding of these diverse synthetic strategies is crucial for the timely and cost-effective production of these valuable building blocks for novel therapeutics.
References
- L. A. T. Allen, C. M. Williams, M. C. Bagley.
- A. Ortiz, et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]
- A. Ortiz, et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]
- M. C. Bagley, C. M. Williams, L. A. T. Allen. Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry. [Link]
- M. C. Bagley, L. A. T. Allen, C. M. Williams. Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]
- ResearchGate. Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis. [Link]
- ResearchGate. Synthesis of cis - or trans -3,4-Disubstituted Piperidines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
This guide provides a detailed, procedural framework for the safe and compliant disposal of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS No. 1007596-63-5). As a specialized piperidine derivative used in pharmaceutical research and drug development, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment.[1] This document moves beyond a simple checklist, offering a causal explanation for each step, grounded in established safety protocols and regulatory standards.
Disclaimer: The information herein is based on available safety data for the compound and structurally related chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before handling or disposing of this chemical.[2]
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundation of safe disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific stereoisomer is not widely available, data from suppliers and analogous piperidine structures allow for a robust hazard assessment.
This compound is a substituted piperidine. The piperidine ring system is known for its biological activity and potential toxicity.[3][4][5] Supplier data indicates the following hazards:
| Property | Value | Source |
| CAS Number | 1007596-63-5 | [6] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [7][8] |
| Molecular Weight | 250.29 g/mol | [7][9] |
| Hazard Statements | H302, H315, H319, H332 | [7] |
Interpretation of Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
These classifications necessitate that all waste, including the pure compound, solutions, and any contaminated materials (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste .[10][11]
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties and potential for harm upon ingestion, inhalation, or skin contact, a stringent PPE protocol is non-negotiable.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and accidental eye contact, which could cause serious irritation.[5]
-
Hand Protection: Nitrile gloves are required. Always check for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to prevent accidental exposure and environmental contamination.
Step 1: Waste Identification and Segregation
-
Classification: All waste containing this compound is classified as hazardous chemical waste. This includes residual amounts in containers, contaminated labware, and spill cleanup materials.
-
Segregation: This waste stream must be kept separate from all other laboratory waste. Crucially, do not mix it with incompatible chemicals. For example, avoid mixing with strong oxidizing agents or acids, which could lead to unforeseen reactions.[10][12] Use dedicated, clearly labeled containers for this specific waste.
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-on cap.[2][10] High-density polyethylene (HDPE) containers are generally suitable for this type of solid or liquid organic waste. The container must be in good condition, free from damage or deterioration.[10]
-
Labeling: Proper labeling is a critical regulatory requirement.[11][12] The label must include:
Step 3: Waste Accumulation and Storage
-
Point of Generation: Hazardous waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13] This area must be under the control of laboratory personnel.
-
Storage Conditions: Store the sealed waste container in a designated, well-ventilated secondary containment bin or tray.[10] This area should be away from heat, ignition sources, and incompatible materials.[2]
-
Time and Volume Limits: Be aware of regulatory limits on how much waste can be stored in an SAA (typically up to 55 gallons) and for how long.[11] Academic labs operating under EPA Subpart K regulations may have different requirements, such as removing waste from the laboratory within twelve months.[13]
Step 4: Final Disposal
-
Professional Removal: The final disposal of hazardous waste must be handled by licensed professionals.[2][4] Contact your institution's EHS department to arrange for a scheduled pickup.
-
Method of Disposal: Organic compounds of this nature are typically disposed of via high-temperature incineration in a facility permitted to handle hazardous waste.[2][4] Never discard this chemical down the drain or in the general trash.[2][12]
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a safe response.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, put on the full, appropriate PPE as described in Section 2.
-
Contain the Spill: For a solid spill, carefully cover it with a chemical absorbent material. For a liquid spill, use absorbent pads or granules to contain the spread.[4] Do not generate dust.
-
Collect Waste: Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into a designated hazardous waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Visual Workflow for Disposal
The following diagram outlines the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Summary of Regulatory Compliance
Adherence to regulations is mandatory. This table summarizes key requirements from major US regulatory bodies.
| Regulatory Body | Key Requirement | Relevance to this Compound |
| EPA (RCRA) | Governs the management and disposal of hazardous waste from "cradle to grave." | Defines this compound as hazardous waste and dictates storage, labeling, and disposal protocols.[10] |
| EPA (Subpart K) | Alternative standards for managing hazardous waste in academic laboratories. | Provides specific rules for storage times and management plans in eligible academic settings.[13][15] |
| OSHA | Mandates safe working conditions, including proper container management and hazard communication. | Requires appropriate PPE, labeling of containers, and access to safety information.[10] |
By integrating these expert-validated procedures and regulatory guidelines into your laboratory's standard operating procedures, you can ensure a safe, compliant, and environmentally responsible approach to the disposal of this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- Benchchem. Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- US Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- Blaze Scientific. (3S,4S)-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate.
- Fisher Scientific. (2023, October 11). Safety Data Sheet - Piperidine.
- Penta Chemicals. (2024, May 7). Safety Data Sheet - Piperidine.
- Advanced ChemBlocks. benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate.
- CXZ080. Safety Data Sheet.
- Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
- Appretech Scientific Limited. benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.
- Capot Chemical. (2025, November 24). MSDS of (3R,4S)-4-aMino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet - Piperidine.
- Lookchem. benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate.
Sources
- 1. Cas 1007596-63-5,benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. chemos.de [chemos.de]
- 6. appretech.com [appretech.com]
- 7. FCKeditor - Resources Browser [nstu.ru]
- 8. benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate 97% | CAS: 1932598-12-3 | AChemBlock [achemblock.com]
- 9. capotchem.com [capotchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. epa.gov [epa.gov]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
This document provides a comprehensive safety and handling protocol for (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. As a research professional, your safety, the integrity of your experiment, and environmental protection are paramount. This guide is structured to provide not just instructions, but the scientific rationale behind them, ensuring a self-validating system of safety. The procedures outlined are derived from the chemical's structure, data on analogous compounds, and established best practices in laboratory safety.
Hazard Assessment: A Structurally-Informed Triage
While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, a robust hazard assessment can be conducted by analyzing its core chemical motifs. The molecule is a substituted piperidine, a class of compounds that requires stringent handling.[1][2][3]
-
Piperidine Core: The foundational piperidine ring is a known hazard. Piperidine itself is flammable, toxic when in contact with skin or inhaled, and can cause severe skin burns and eye damage.[2][3][4][5] Therefore, it is prudent to assume this derivative carries similar risks of being a skin and eye irritant.
-
Amino & Hydroxy Groups: The presence of an amino (-NH2) and a hydroxyl (-OH) group classifies this as an amino-alcohol. Such functional groups can influence the compound's reactivity and toxicological profile, often requiring well-ventilated handling areas and robust personal protective equipment.[6]
-
Analog Data: Data for the closely related (3S,4S)-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate indicates it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[7] This strongly supports treating the target compound with a high degree of caution.
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin/eye irritant and potentially toxic via inhalation or ingestion.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of routine but a direct response to the identified chemical threats. All PPE should be inspected before use and donned before entering the designated handling area.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI/ISEA Z87.1 D3 standard). A face shield is mandatory when there is a splash hazard. | Protects against splashes and airborne particles. Piperidine derivatives can cause serious, irreversible eye damage.[1][2][4] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (tested to EN 374 standard). Double-gloving is recommended. | Prevents dermal contact. The piperidine moiety is toxic upon skin absorption and can cause severe irritation or burns.[1][3][4] Gloves should be changed immediately if contamination is suspected.[8] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised. | Minimizes skin exposure from spills and prevents contamination of personal clothing.[1][9] |
| Respiratory Protection | All handling of the solid or solutions must be performed within a certified chemical fume hood. | Mitigates the risk of inhaling aerosols or dust, which is a primary route of exposure for toxic chemicals.[4][8][10] An air-purifying respirator may be necessary if engineering controls are insufficient.[8] |
Operational Workflow: A Step-by-Step Protocol
Adherence to a strict operational sequence minimizes risk at every stage of handling.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard warnings.
-
Chemical Fume Hood: Before starting, verify that the chemical fume hood is operational and the airflow is adequate. Conduct all manipulations at least 6 inches inside the sash.[10]
-
Surface Protection: Line the work surface within the hood with disposable, plastic-backed absorbent paper to contain any potential spills and simplify decontamination.[11]
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the hood before introducing the compound. This minimizes traffic in and out of the controlled workspace.
Handling and Dispensing
-
Avoid Aerosols: When handling the solid compound, use gentle motions to avoid creating dust. Operations like weighing, transferring, and preparing solutions are significant sources of aerosol generation and must be performed inside the fume hood.[11]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, ensure the vessel is appropriately cooled.
-
Container Management: Keep the primary container sealed when not in use. Open containers slowly and away from your face to safely release any pressure.[9]
Spill Management
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Containment: For liquid spills, cover with a non-flammable absorbent material like sand or diatomaceous earth.[3][4] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the contained spill material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.
Integrated Safety & Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from procurement to disposal.
Caption: Workflow for handling this compound.
Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations. All waste materials must be treated as hazardous.
-
Waste Characterization: The compound and any materials contaminated with it (gloves, absorbent paper, empty containers) must be classified as hazardous chemical waste.[12]
-
Segregation: Keep waste streams separate. Do not mix this compound's waste with other incompatible chemical waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.[3]
-
Final Disposal: Store the sealed waste container in a designated satellite accumulation area. Final disposal must be handled by your institution's certified environmental health and safety department in accordance with all local, state, and federal regulations.[3][5] Do not pour any amount down the drain.[12]
Emergency Response & First Aid
In case of exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][13] If breathing is difficult or symptoms persist, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention and show the SDS or container label to the medical professional.
References
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Autech Scientific. (n.d.). (3S,4S)-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate.
- Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET - AMINO ALCOHOL EA.
- Appretech Scientific Limited. (n.d.). benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.
- Capot Chemical. (2025). MSDS of (3R,4S)-4-aMino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester.
- National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 7. FCKeditor - Resources Browser [nstu.ru]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 11. Web Request Blocked [tdxstaticcontent.z13.web.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
